molecular formula C29H31N3O3 B1139117 Methylpiperidino pyrazole CAS No. 289726-02-9

Methylpiperidino pyrazole

Katalognummer: B1139117
CAS-Nummer: 289726-02-9
Molekulargewicht: 469.6 g/mol
InChI-Schlüssel: TXLGPGWHIIHRHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estrogen action is mediated through two estrogen receptor (ER) subtypes, ERα and ERβ, which have distinct target tissue distributions and functional activities. Methylpiperidino pyrazole is an ER antagonist that is highly selective for ERα compared to ERβ (Kis = 5.6 nM and 2.3 μM, respectively). It can inhibit ERα transcriptional activation with an IC50 value of 80 nM. It has been used to evaluate the role of ERα in various estrogen-responsive systems, including certain cancers.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLGPGWHIIHRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045817
Record name Methylpiperidinopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289726-02-9, 2512204-77-0
Record name Methylpiperidinopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPIPERIDINOPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC6T7K8P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methylpiperidino Pyrazole (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor Alpha (ERα).[1][2] This document provides a comprehensive overview of the mechanism of action of MPP, detailing its binding affinity, cellular effects, and impact on downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: Selective ERα Antagonism

MPP exerts its biological effects primarily through its high-affinity and selective binding to Estrogen Receptor Alpha (ERα). It displays significantly lower affinity for Estrogen Receptor Beta (ERβ), making it a valuable tool for dissecting the specific roles of ERα in physiological and pathological processes.[1][2] Structurally, MPP is a triarylpyrazole derivative.[2] Its antagonistic properties are conferred by the presence of a basic side chain, which is a common feature in many selective estrogen receptor modulators (SERMs).[2]

Binding Affinity and Selectivity

MPP's selectivity for ERα over ERβ is a key feature of its molecular profile. Competitive radiometric binding assays have been employed to quantify its binding affinity.

ReceptorBinding Affinity (Ki)Relative Binding Affinity (RBA) vs. EstradiolReference(s)
ERα 2.7 nM - 5.6 nM12%[1][2]
ERβ 1800 nM - 2300 nM0.05%[1][2]

Table 1: Binding Affinity of this compound (MPP) for Estrogen Receptors.

Cellular and Physiological Effects

MPP's antagonism of ERα leads to a range of effects at the cellular and physiological levels, including inhibition of cancer cell proliferation, induction of apoptosis, and modulation of cell cycle progression.

Antiproliferative and Pro-apoptotic Activity

In various cancer cell lines, particularly those expressing ERα, MPP has demonstrated antiproliferative and pro-apoptotic effects.

Cell LineEffectIC50 / ConcentrationReference(s)
RL95-2 (Endometrial Cancer)Decreased cell viability20.01 µM
RL95-2 (Endometrial Cancer)Antiproliferative activity10 µM
Ishikawa (Endometrial Cancer)Induction of apoptosis1 nM[3]
oLE (Ovine Luminal Endometrial)Induction of apoptosis1 nM[3]
MCF-7 (Breast Cancer)Enhanced silibinin-induced apoptosis10 µM[4]

Table 2: Cellular Effects of this compound (MPP) in Various Cell Lines.

Cell Cycle Regulation

Studies have indicated that MPP can influence cell cycle progression. In B65 neuroblastoma cells, exposure to MPP led to an arrest in the G2/M phase of the cell cycle.[5] This effect was associated with a decrease in the expression of cyclin B1 and cdk4, and an increase in cyclins A and E, and cdk2.[5]

In Vivo Effects: Uterine Response

In vivo studies in rodents have revealed a complex, mixed agonist/antagonist action of MPP on the uterus. While characterized as an antagonist in vitro, MPP has been shown to increase uterine weight in ovariectomized mice and rats, an effect typically associated with estrogen agonists.[3][6] However, this uterotrophic effect was not as pronounced as that of estradiol, and MPP could reverse the positive effects of estradiol on uterine weight.[3]

Animal ModelDose of MPPObserved Effect on Uterine WeightReference(s)
Ovariectomized WT and ERβKO mice25-150 µgSignificant increase relative to vehicle control[3]
Ovariectomized ratsNot specifiedFailed to attenuate estradiol-induced increase[6]

Table 3: In Vivo Uterotrophic Effects of this compound (MPP).

Molecular Signaling Pathways

MPP's antagonism of ERα disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and gene expression.

Inhibition of ERα Transcriptional Activity

MPP effectively inhibits the transcriptional activation of ERα. In human endometrial cancer cells (HEC-1), MPP demonstrated a dose-dependent inhibition of estrogen-responsive reporter gene expression with an IC50 of 80 nM.[2]

Modulation of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical downstream target of ERα signaling. MPP has been shown to attenuate ERα-mediated activation of ERK. For instance, in murine aortic tissue, MPP attenuated the vasorelaxation induced by an ERα agonist, an effect that was also prevented by a specific ERK inhibitor.[7] This indicates that MPP's antagonistic action involves the suppression of the ERα-ERK signaling axis.

Diagrams of Signaling Pathways and Experimental Workflows

ER_alpha_signaling Estradiol Estradiol ERa ERα Estradiol->ERa MPP MPP MPP->ERa ERK_pathway ERK Pathway ERa->ERK_pathway Activates Gene_Expression Target Gene Expression ERK_pathway->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Figure 1. Simplified signaling pathway of ERα and the inhibitory action of MPP.

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_cellular Cell-Based Assays cluster_signaling Signaling Pathway Analysis b1 Prepare ERα-containing cell membranes/cytosol b2 Incubate with [3H]-Estradiol and varying concentrations of MPP b1->b2 b3 Separate bound from free radioligand b2->b3 b4 Quantify bound radioactivity b3->b4 c1 Culture ERα-positive cells (e.g., endometrial cancer cells) c2 Treat with varying concentrations of MPP c1->c2 c3 Perform MTT assay (viability) or Annexin V staining (apoptosis) c2->c3 c4 Measure absorbance or fluorescence c3->c4 s1 Treat ERα-positive cells with MPP s2 Lyse cells and prepare protein extracts s1->s2 s3 Perform Western blot for p-ERK and total ERK s2->s3 s4 Quantify protein bands s3->s4

Figure 2. General experimental workflow for characterizing MPP's mechanism of action.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for ERα

This protocol is adapted from procedures used for assessing estrogen receptor binding affinity.[8]

Objective: To determine the binding affinity (Ki) of MPP for ERα.

Materials:

  • Rat uterine cytosol (as a source of ERα)

  • [3H]-17β-estradiol (radioligand)

  • Unlabeled 17β-estradiol (for determining non-specific binding)

  • MPP (test compound)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Uterine Cytosol:

    • Uteri from ovariectomized female rats (7-10 days post-surgery) are homogenized in cold TEDG buffer.

    • The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant (cytosol) is collected and protein concentration is determined.

  • Binding Assay:

    • Assay tubes are prepared on ice.

    • A fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) is added to each tube.

    • For total binding, only the radioligand and cytosol are added.

    • For non-specific binding, a 100-fold excess of unlabeled 17β-estradiol is also added.

    • For the competition assay, varying concentrations of MPP are added.

    • Uterine cytosol (50-100 µg of protein) is added to each tube.

    • The tubes are incubated for 16-20 hours at 4°C.

  • Separation and Counting:

    • A hydroxyapatite slurry is added to each tube to bind the receptor-ligand complexes.

    • The slurry is washed with buffer to remove unbound radioligand.

    • The final pellet is resuspended in ethanol and transferred to a scintillation vial.

    • Scintillation fluid is added, and the radioactivity is counted.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value for MPP is determined from the competition curve.

    • The Ki value is calculated using the Cheng-Prusoff equation.

MTT Cell Viability Assay

Objective: To assess the effect of MPP on the viability of endometrial cancer cells.

Materials:

  • RL95-2 endometrial cancer cells

  • Complete cell culture medium

  • MPP

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • RL95-2 cells are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of MPP (e.g., 1, 5, 10, 25, 50, and 100 µM).

    • Control wells receive vehicle only.

    • The plate is incubated for 24-72 hours.

  • MTT Addition and Incubation:

    • 10-20 µL of MTT solution is added to each well.

    • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • The medium is carefully removed, and 100-150 µL of solubilization solution is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are normalized to the control group to determine the percentage of cell viability.

    • The IC50 value is calculated from the dose-response curve.

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To determine the effect of MPP on the phosphorylation of ERK in response to an ERα agonist.

Materials:

  • ERα-positive cells (e.g., MCF-7)

  • Estradiol (or a selective ERα agonist like PPT)

  • MPP

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagents

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment:

    • Cells are serum-starved to reduce basal signaling.

    • Cells are pre-treated with MPP for a specified time.

    • Cells are then stimulated with an ERα agonist for a short period (e.g., 5-30 minutes).

  • Protein Extraction:

    • Cells are washed with cold PBS and lysed in lysis buffer.

    • Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein are separated on an SDS-PAGE gel.

    • The proteins are transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody against p-ERK1/2 overnight at 4°C.

    • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

    • The signal is detected using ECL reagents.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • The intensity of the protein bands is quantified using densitometry software.

    • The ratio of p-ERK to total ERK is calculated and compared between treatment groups.

Conclusion

This compound is a well-characterized, potent, and selective ERα antagonist. Its mechanism of action involves direct binding to ERα, leading to the inhibition of its transcriptional activity and downstream signaling pathways, such as the ERK pathway. This results in antiproliferative and pro-apoptotic effects in ERα-positive cancer cells. While it exhibits some partial agonist activity in vivo, particularly in the uterus, it effectively antagonizes the effects of estradiol. The detailed experimental protocols provided herein serve as a guide for researchers investigating the nuanced pharmacology of MPP and other selective estrogen receptor modulators.

References

Methylpiperidino Pyrazole (MPP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a synthetic, non-steroidal small molecule that has garnered significant attention in the field of endocrinology and cancer research.[1] It is characterized as a potent and highly selective antagonist of the Estrogen Receptor Alpha (ERα), a key mediator of estrogen signaling in various tissues.[2][3] This selectivity for ERα over its beta isoform (ERβ) makes MPP a valuable tool for dissecting the specific roles of ERα in physiological and pathological processes.[1][3] This technical guide provides a comprehensive overview of MPP, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a discussion of its role in modulating cellular signaling pathways.

Introduction

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in the development and function of the reproductive, skeletal, cardiovascular, and central nervous systems. Dysregulation of ERα signaling is implicated in the pathogenesis of various diseases, most notably breast cancer.[4] Consequently, the development of selective ER modulators (SERMs) and antagonists is a key strategy in endocrine therapy.

MPP emerged from efforts to develop ERα-selective antagonists by modifying the structure of ERα-selective agonists.[5] It is a pyrazole derivative containing a basic side chain which is crucial for its antagonistic activity.[5] While it demonstrates potent antagonist activity in vitro, its in vivo effects can be more complex, exhibiting mixed agonist/antagonist properties, potentially due to metabolic cleavage of the side chain.[5]

Chemical and Physical Properties

PropertyValueReference
Chemical Name 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol[1]
Molecular Formula C₂₉H₃₁N₃O₃[1]
Molecular Weight 469.58 g/mol [1]
CAS Number 289726-02-9[1]

Mechanism of Action

MPP functions as a competitive antagonist of ERα. It binds to the ligand-binding domain of the receptor, preventing the binding of the natural ligand, 17β-estradiol (E2). This binding event induces a conformational change in the receptor that is distinct from that induced by an agonist. The MPP-bound ERα complex is unable to effectively recruit the coactivator proteins necessary for the initiation of gene transcription. Consequently, the expression of estrogen-responsive genes is inhibited.[6]

Quantitative Biological Data

The biological activity of MPP has been quantified in various in vitro assays. The following tables summarize key data points from the literature.

Table 1: Binding Affinity and Potency of MPP

ParameterERαERβSelectivity (ERα vs. ERβ)Reference
Ki 2.7 nM1800 nM>200-fold[3]
Ki 5.6 nM2.3 µM~410-fold[1]
IC50 (Transcriptional Activation) 80 nM--[1]
Relative Binding Affinity (RBA) (Estradiol = 100%) 12%--[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of MPP. These are presented as generalized protocols and may require optimization for specific experimental conditions.

Synthesis of this compound (MPP)
Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MPP for ERα and ERβ.

Principle: The assay measures the ability of unlabeled MPP to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Protocol:

  • Preparation of Receptor Source: Prepare cytosol from rat uteri or use purified recombinant human ERα or ERβ.[8]

  • Assay Buffer: Use a buffer such as TEDG (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[8]

  • Incubation: In assay tubes, combine the receptor source, a fixed concentration of [³H]-estradiol (typically near its Kd value), and increasing concentrations of unlabeled MPP.[8] Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled ligand like diethylstilbestrol).[8]

  • Equilibration: Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.[9]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[8]

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of MPP. The IC50 value (the concentration of MPP that inhibits 50% of specific [³H]-estradiol binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Luciferase Reporter Gene Assay

This assay measures the ability of MPP to antagonize E2-induced transcriptional activation of ERα.

Principle: Cells are transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. Activation of ERα by an agonist leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Protocol:

  • Cell Culture: Use an ERα-positive cell line such as MCF-7 breast cancer cells. Culture the cells in an appropriate medium, typically phenol red-free to avoid estrogenic effects from the dye.[11][12]

  • Transfection: Co-transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization). Stable cell lines expressing the reporter construct, such as MCF7-VM7Luc4E2, can also be used.[6][7]

  • Treatment: Treat the cells with a fixed concentration of 17β-estradiol (E2) to induce luciferase expression, along with increasing concentrations of MPP.[11] Include controls for basal activity (vehicle only) and maximal E2-induced activity.

  • Incubation: Incubate the cells for 18-24 hours.[11]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of MPP to determine the IC50 value for the inhibition of E2-induced transcription.

Cell Viability (MTT) Assay

This assay assesses the effect of MPP on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed ERα-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density.[5]

  • Treatment: After allowing the cells to adhere, treat them with increasing concentrations of MPP. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of MPP to determine the IC50 for cell growth inhibition.

Signaling Pathways and Experimental Workflows

ERα Signaling Pathway

MPP, as an ERα antagonist, blocks the classical genomic signaling pathway of estrogen.

ERa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds HSP Heat Shock Proteins ERa_inactive->HSP ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Conformational Change ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Coactivators Coactivators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates MPP MPP MPP->ERa_inactive Binds & Blocks

Caption: ERα Signaling Pathway and the Antagonistic Action of MPP.

Potential Crosstalk with PI3K/Akt and MAPK/ERK Pathways

ERα signaling can engage in crosstalk with other major signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. The antagonistic action of MPP on ERα may indirectly influence these pathways.

Crosstalk_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS ERa ERα ERa->PI3K Crosstalk ERa->RAS Crosstalk Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MPP MPP MPP->ERa Inhibits

Caption: Potential Crosstalk of ERα with PI3K/Akt and MAPK/ERK Pathways.

Experimental Workflow for Characterizing MPP

The following diagram illustrates a typical workflow for the preclinical characterization of MPP.

Experimental_Workflow start Synthesis of MPP binding_assay Competitive Radioligand Binding Assay (ERα/ERβ) start->binding_assay reporter_assay Luciferase Reporter Gene Assay start->reporter_assay viability_assay Cell Viability Assay (e.g., MTT) start->viability_assay in_vivo In Vivo Studies (e.g., Xenograft Models) binding_assay->in_vivo reporter_assay->in_vivo western_blot Western Blot Analysis (Downstream Signaling) viability_assay->western_blot western_blot->in_vivo end Characterization Complete in_vivo->end

Caption: Experimental Workflow for the Characterization of MPP.

Conclusion

This compound (MPP) is a potent and selective ERα antagonist that serves as an invaluable research tool for elucidating the specific functions of ERα. Its high selectivity distinguishes it from many other SERMs. The provided technical information, including quantitative data and experimental protocols, offers a foundation for researchers and drug development professionals working with this compound. Further investigation into its in vivo metabolism and its precise effects on downstream signaling pathways will continue to refine our understanding of its therapeutic potential.

References

The Biological Activity of Methylpiperidino Pyrazole (MPP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective nonsteroidal antagonist of Estrogen Receptor α (ERα).[1][2] This pyrazole derivative has become a critical pharmacological tool for elucidating the distinct biological roles of ERα versus ERβ.[1] MPP exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of endometrial origin.[3][4] This technical guide provides a comprehensive overview of the biological activity of MPP, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction

Estrogen receptors, existing as two primary subtypes, ERα and ERβ, are ligand-activated transcription factors that mediate the physiological effects of estrogens. Their differential expression and functional roles in various tissues have made subtype-selective modulators highly sought after for both research and therapeutic applications. This compound (MPP) emerged from the development of basic side-chain pyrazoles designed to exhibit high affinity and selectivity for ERα, acting as a pure antagonist at this receptor subtype.[1] Structurally, MPP is 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole.[5] Its selectivity allows for the specific interrogation of ERα-mediated signaling pathways and has been instrumental in defining the receptor's role in various physiological and pathological processes, including cancer.[1][6]

Mechanism of Action

MPP exerts its biological effects primarily through competitive antagonism of the Estrogen Receptor α (ERα). It binds to the ligand-binding domain of ERα with high affinity, preventing the binding of the endogenous agonist, 17β-estradiol (E2).[1] This blockade of agonist binding inhibits the conformational changes in the receptor necessary for its activation and subsequent downstream signaling events. As a result, MPP effectively silences ERα-mediated gene transcription.[3][6]

MPP's selectivity for ERα over ERβ is a key feature of its pharmacological profile. This selectivity is attributed to specific structural interactions within the ligand-binding pocket of ERα.[1] By selectively inhibiting ERα, MPP allows researchers to dissect the specific contributions of this receptor subtype to estrogen signaling in cells and tissues that express both ERα and ERβ.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Parameter Receptor Value Assay Reference
Ki Human ERα5.6 nMCompetitive Radiometric Binding Assay[6]
Human ERβ2.3 µMCompetitive Radiometric Binding Assay[6]
Ki ERα2.7 nMNot Specified[1]
IC50 ERα Transcriptional Activation80 nMLuciferase Reporter Gene Assay[4][6]
IC50 Cell Viability (RL95-2 cells)20.01 µMMTT Assay[4]
Compound Receptor Relative Binding Affinity (RBA, Estradiol = 100%) Reference
MPP ERα12%[7]
ERβNot reported as a percentage, but significantly lower than ERα[7]
MPrP (an analog of MPP) ERα5.1%[7]
ERβNot reported as a percentage, but significantly lower than ERα[7]

Signaling Pathways

MPP's antagonism of ERα impacts downstream signaling pathways involved in cell proliferation, survival, and apoptosis.

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol (E2) ERa ERα E2->ERa Activates ERK ERK ERa->ERK Non-genomic SRC SRC ERa->SRC Non-genomic ERE Estrogen Response Element (ERE) ERa->ERE MPP MPP MPP->ERa Inhibits pERK p-ERK ERK->pERK pSRC p-SRC SRC->pSRC GeneTranscription Gene Transcription (Proliferation, Survival) ERE->GeneTranscription Promotes Experimental_Workflow cluster_invitro In Vitro Characterization cluster_downstream Downstream Analysis Binding Binding Affinity (Radiometric Assay) Functional Functional Activity (Luciferase Assay) Binding->Functional Cellular Cellular Effects (MTT, Apoptosis Assays) Functional->Cellular Signaling Signaling Pathway Analysis (Western Blot for p-ERα, p-ERK, etc.) Cellular->Signaling GeneExpression Gene Expression Analysis (qPCR, Microarray) Cellular->GeneExpression

References

The Structure-Activity Relationship of Methylpiperidino Pyrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective Estrogen Receptor Alpha Antagonist

Methylpiperidino pyrazole (MPP) has emerged as a critical tool for researchers in the field of endocrinology and oncology due to its high selectivity as an antagonist for Estrogen Receptor Alpha (ERα). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MPP and its analogs, detailing the key structural motifs that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Structure and Pharmacophore

MPP is a non-steroidal ERα antagonist derived from the ERα agonist, methyl-pyrazole-triol (MPT). The key structural modification that confers antagonist activity is the addition of a basic side chain (BSC), specifically an N-piperidinylethoxy moiety, attached to the core pyrazole structure via an ether linkage[1]. This transformation from an agonist to an antagonist highlights the critical role of the BSC in modulating the interaction with the ERα ligand-binding pocket.

The core pharmacophore of MPP and its analogs consists of a central pyrazole ring substituted with multiple phenyl groups. The spatial arrangement of these aromatic rings and the presence and nature of the basic side chain are the primary determinants of binding affinity and functional activity at the estrogen receptors.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and its derivatives is primarily centered on the nature of the basic side chain and modifications to the pyrazole core. The following sections and tables summarize the key findings from various studies.

The Role of the Basic Side Chain

The presence of the N-piperidinylethoxy side chain is fundamental to the ERα antagonist activity of MPP. Removal of this chain, as in its precursor MPT, results in a compound with ERα agonist properties[1]. This underscores the importance of the BSC in inducing a conformational change in the ERα receptor that prevents the recruitment of coactivators and subsequent gene transcription.

A significant development in the SAR of MPP was the synthesis of methyl-piperidinopropyl pyrazole (MPrP)[1]. In MPrP, the ethoxy linker of the BSC is extended to a propyl group. This modification was designed to prevent potential metabolic cleavage of the ether linkage, which could regenerate the parent agonist, MPT, in vivo[1][2]. MPrP retains high ERα-selective binding affinity and antagonist potency, demonstrating that the length of the linker can be modified without significant loss of activity[1].

Quantitative SAR Data

The following tables summarize the quantitative data for MPP and its key analogs, providing a clear comparison of their binding affinities and functional activities.

CompoundStructureERα RBA (%) [E2=100%]ERβ RBA (%) [E2=100%]ERα/ERβ SelectivityActivity
Estradiol (E2)
alt text
1001001Agonist
Methyl-pyrazole-triol (MPT)A pyrazole core with three phenol groups.2.20.017129Agonist
This compound (MPP) A pyrazole core with an N-piperidinylethoxy side chain.120.038316Antagonist
Methyl-piperidinopropyl pyrazole (MPrP)A pyrazole core with an N-piperidinylpropyl side chain.5.10.016319Antagonist

RBA: Relative Binding Affinity

CompoundTargetAssayValueReference
This compound (MPP) ERαKi5.6 nM[3]
This compound (MPP) ERβKi2.3 µM[3]
This compound (MPP) ERαIC50 (Transcriptional Activation)80 nM[3]
This compound (MPP) RL95-2 cellsIC50 (Cell Viability)20.01 µM[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of MPP and its analogs.

Competitive Radiometric Binding Assay

This assay is used to determine the relative binding affinities of test compounds for the estrogen receptors.

Materials:

  • Purified recombinant human ERα and ERβ

  • [3H]-Estradiol (radioligand)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Test compounds (MPP, MPrP, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Hydroxylapatite slurry

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled estradiol (for standard curve).

  • In a multi-well plate, incubate a fixed concentration of [3H]-Estradiol with either ERα or ERβ in the presence of varying concentrations of the test compound or unlabeled estradiol.

  • Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 18-24 hours) at 4°C.

  • To separate bound from unbound radioligand, add hydroxylapatite slurry to each well and incubate for 15-20 minutes at 4°C with shaking.

  • Wash the hydroxylapatite pellets with assay buffer to remove unbound radioligand.

  • Elute the bound radioligand from the pellets using ethanol.

  • Transfer the ethanol eluate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined by non-linear regression analysis.

  • Relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of test compound) x 100.

ERα Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This cell-based assay is used to determine the functional antagonist activity of test compounds on ERα-mediated gene transcription.

Materials:

  • Human breast cancer cell line (e.g., MCF-7) or other suitable cell line that endogenously or exogenously expresses ERα.

  • An estrogen-responsive reporter plasmid containing multiple estrogen response elements (EREs) upstream of a luciferase gene (e.g., pERE-Luc).

  • A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Estradiol (agonist).

  • Test compounds (MPP, MPrP, etc.).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After transfection, treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of estradiol (e.g., 1 nM). Include controls with estradiol alone and vehicle alone.

  • Incubate the cells for 24-48 hours to allow for gene expression.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

  • The antagonist activity is determined by the ability of the test compound to inhibit the estradiol-induced luciferase expression. The IC50 value is the concentration of the antagonist that causes a 50% reduction in the maximum estradiol response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive Inactive ERα Estradiol->ERa_inactive MPP MPP MPP->ERa_inactive ERa_active_E2 Active ERα (Estradiol-bound) ERa_inactive->ERa_active_E2 Activation ERa_blocked Blocked ERα (MPP-bound) ERa_inactive->ERa_blocked Antagonism ERE Estrogen Response Element (ERE) ERa_active_E2->ERE Binds to ERa_blocked->ERE Prevents Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates No_Transcription No Transcription ERE->No_Transcription

Caption: Estrogen Receptor Alpha (ERα) Signaling Pathway and the Antagonistic Action of MPP.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Receptor Prepare ERα/ERβ Incubate Incubate Receptor, Radioligand, and Test Compound Prep_Receptor->Incubate Prep_Radioligand Prepare [3H]-Estradiol Prep_Radioligand->Incubate Prep_Compounds Prepare Test Compounds (Serial Dilutions) Prep_Compounds->Incubate Add_HAP Add Hydroxylapatite (to bind receptor complexes) Incubate->Add_HAP Wash Wash to Remove Unbound Radioligand Add_HAP->Wash Elute Elute Bound Radioligand Wash->Elute Count Scintillation Counting Elute->Count Analyze Analyze Data (Calculate IC50 and RBA) Count->Analyze

Caption: Experimental Workflow for the Competitive Radiometric Binding Assay.

Transcriptional_Assay_Workflow cluster_cell_prep Cell Preparation & Transfection cluster_treatment Treatment cluster_incubation_lysis Incubation & Lysis cluster_detection_analysis Detection & Analysis Seed_Cells Seed Cells (e.g., MCF-7) Transfect Co-transfect with ERE-Luc & Control Plasmids Seed_Cells->Transfect Treat Treat with Estradiol and Test Compounds Transfect->Treat Incubate_Expression Incubate for 24-48h (for gene expression) Treat->Incubate_Expression Lyse_Cells Lyse Cells Incubate_Expression->Lyse_Cells Measure_Luciferase Measure Luciferase Activity (Luminometer) Lyse_Cells->Measure_Luciferase Normalize Normalize to Control Measure_Luciferase->Normalize Analyze Analyze Data (Calculate IC50) Normalize->Analyze

Caption: Experimental Workflow for the ERα Transcriptional Activation Assay.

Downstream Effects of ERα Antagonism by MPP

As an ERα antagonist, MPP blocks the genomic signaling pathway of estradiol. In the absence of an agonist, ERα is largely inactive in the cytoplasm. Upon binding of estradiol, ERα dimerizes and translocates to the nucleus, where it binds to EREs in the promoter regions of target genes, leading to their transcription. These genes are typically involved in cell proliferation and survival.

MPP competitively binds to the ligand-binding domain of ERα, preventing the binding of estradiol and inducing a conformational state that is unable to effectively bind to EREs and recruit coactivators. This leads to the inhibition of transcription of estrogen-responsive genes. Studies have shown that MPP can reduce the phosphorylation of ERα, which is a key step in its activation. Furthermore, MPP has been shown to down-regulate the expression of genes such as MuERV-L, Tead4, Gata3, and Cdx2, which are involved in developmental processes and cell fate decisions[5][6][7]. In cancer cells, this blockade of ERα signaling can lead to cell cycle arrest and apoptosis[8]. Additionally, ERα signaling has been linked to the ERK pathway, suggesting that MPP may also exert non-genomic effects by modulating this pathway.

Conclusion

The structure-activity relationship of this compound is well-defined, with the basic side chain being the key determinant of its ERα antagonist activity. The development of MPrP addressed the metabolic liability of MPP, providing a more stable tool for in vivo studies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers working on the development of new ERα antagonists based on the pyrazole scaffold. The elucidation of the downstream signaling effects of MPP further enhances our understanding of its mechanism of action and its potential as a therapeutic agent in estrogen-dependent diseases.

References

Unveiling the Potential of CAS 289726-02-9 (MPP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Methylpiperidino Pyrazole (MPP), a Selective ERα Antagonist, in Research and Drug Development

Introduction

This compound (MPP), identified by CAS number 289726-02-9, is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1][2][3] This selectivity for ERα over Estrogen Receptor Beta (ERβ) makes it an invaluable tool for researchers investigating the distinct roles of these two receptor subtypes in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the research applications of MPP, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support its use in academic and industrial research, particularly in the fields of oncology, endocrinology, and toxicology.

Core Compound Details

CharacteristicValue
CAS Number 289726-02-9
Synonyms MPP, this compound, 1,3-Bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride[4][5][6]
Molecular Formula C29H31N3O3[1][4]
Molecular Weight 469.57 g/mol [4]
Primary Target Estrogen Receptor Alpha (ERα)[1][2]

Quantitative Data: Receptor Binding and Biological Activity

MPP's high affinity and selectivity for ERα are demonstrated by the following quantitative metrics, making it a precise tool for dissecting ERα-mediated signaling pathways.

ParameterValueSpecies/Cell LineReference
Ki for ERα 5.6 nMNot Specified[1][2]
Ki for ERβ 2.3 µMNot Specified[1][2]
IC50 for ERα Transcriptional Activation 80 nMNot Specified[1]
IC50 for Cell Viability (RL95-2 cells) 20.01 µMHuman (Endometrial Cancer)[7]

Research Applications and Experimental Insights

MPP has been instrumental in elucidating the role of ERα in a variety of research areas. Its applications range from cancer biology to understanding the effects of endocrine-disrupting chemicals.

Cancer Research

MPP is widely used to investigate the role of ERα in hormone-dependent cancers, such as breast and endometrial cancer.

  • Endometrial Cancer: Studies have shown that MPP induces significant apoptosis in endometrial cancer cell lines.[7] It has also been observed to decrease cell viability in RL95-2 endometrial cancer cells and exhibits antiproliferative activity.[7] Furthermore, MPP can reduce the phosphorylation of ERα, a key step in its activation.[7]

  • Breast Cancer: As a selective ERα antagonist, MPP is a valuable tool for studying ERα-positive breast cancers. It has been used in human breast cancer MCF-7 cells to antagonize the effects of estrogenic compounds.[8]

Endocrinology and Metabolism

MPP's ability to selectively block ERα allows for the investigation of this receptor's role in metabolic processes. For instance, it has been used to study the influence of estrogen signaling on osteoblast maturation.[2]

Neurobiology and Neuroendocrine Research

Researchers have employed MPP to explore the role of ERα in the central nervous system. For example, it has been used to investigate the acute neuroendocrine and electroencephalographic effects of anesthetics.[9]

Toxicology and Endocrine Disruption

MPP is a critical tool for studying the mechanisms of endocrine-disrupting chemicals (EDCs). By blocking ERα, researchers can determine if the effects of a particular EDC are mediated through this receptor.

  • Bisphenol A (BPA) and Bisphenol S (BPS) Studies: MPP has been used to demonstrate that the pro-arrhythmic effects of BPA and BPS in female cardiac myocytes are not mediated by ERα, but rather by ERβ.[6][10][11][12] In studies on the proliferative effects of BPS on MCF-7 cells, pre-treatment with MPP was shown to completely inhibit BPS-induced cell proliferation, indicating an ERα-mediated mechanism in this context.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are examples of experimental protocols utilizing MPP, based on cited literature.

In Vitro Cell Proliferation Assay
  • Objective: To determine the effect of MPP on the proliferation of cancer cells.

  • Cell Line: MCF-7 human breast cancer cells.

  • Methodology:

    • Seed MCF-7 cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with MPP (e.g., 100 nM) for 30 minutes.[13]

    • Following pre-treatment, expose the cells to an estrogenic compound (e.g., 10 µM Bisphenol S) for 72 hours.[13]

    • Assess cell viability using a standard method such as the CCK8 assay.[13]

    • To analyze the cell cycle, treat cells similarly and then fix, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.[13]

Western Blot for Protein Phosphorylation
  • Objective: To assess the effect of MPP on the phosphorylation of ERα and other signaling proteins.

  • Cell Line: RL95-2 human endometrial cancer cells.

  • Methodology:

    • Culture RL95-2 cells to a desired confluency.

    • Treat the cells with MPP dihydrochloride (e.g., 20 µM) for 24 hours.[7]

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERα (p-ERα), total ERα, and other proteins of interest (e.g., p-Akt, total Akt).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.[7]

In Vivo Murine Uterine Assay
  • Objective: To evaluate the in vivo agonist/antagonist action of MPP on the uterus.

  • Animal Model: Ovariectomized CF1 mice.[13]

  • Methodology:

    • Ovariectomize female CF1 mice at 7-9 weeks of age.[13]

    • One week post-surgery, administer MPP via intraperitoneal injection at various doses (e.g., 25, 50, 100, or 150 mg/kg).[13]

    • After a specified treatment period, euthanize the mice and collect the uteri.

    • Measure uterine weight as an indicator of estrogenic or anti-estrogenic activity.

    • Process uterine tissue for histological analysis to assess cellular proliferation (e.g., via Ki-67 staining).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.

MPP_Mechanism_of_Action Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates MPP MPP (CAS 289726-02-9) MPP->ERa Binds & Blocks ERa_dimer ERα Dimerization & Nuclear Translocation ERa->ERa_dimer ERE Estrogen Response Element (ERE) ERa_dimer->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response (e.g., Cell Proliferation) Gene_Transcription->Biological_Response Experimental_Workflow_MPP start Hypothesis: ERα is involved in a biological process cell_culture In Vitro Model (e.g., Cancer Cell Line) start->cell_culture animal_model In Vivo Model (e.g., Ovariectomized Mouse) start->animal_model treatment Treatment Groups: 1. Vehicle Control 2. Estrogen/Agonist 3. MPP 4. Estrogen/Agonist + MPP cell_culture->treatment animal_model->treatment in_vitro_assays In Vitro Assays: - Cell Viability (MTT/CCK8) - Apoptosis (FACS) - Gene Expression (qPCR) - Protein Analysis (Western Blot) treatment->in_vitro_assays in_vivo_assays In Vivo Assays: - Tissue Weight Measurement - Histology (H&E, IHC) - Biomarker Analysis treatment->in_vivo_assays data_analysis Data Analysis and Interpretation in_vitro_assays->data_analysis in_vivo_assays->data_analysis conclusion Conclusion on the Role of ERα data_analysis->conclusion

References

understanding the selectivity of MPP for ERα over ERβ

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selectivity of MPP for Estrogen Receptor α

Introduction

Methyl-piperidino-pyrazole (MPP) is a nonsteroidal, pyrazole-based compound that has been instrumental in dissecting the distinct physiological roles of the two primary estrogen receptor (ER) subtypes, ERα and ERβ.[1][2] Estrogen signaling, a cornerstone of numerous biological processes, is mediated by these two receptors which often have different tissue distributions and can even mediate opposing functional activities.[1][3] While classic selective estrogen receptor modulators (SERMs) like tamoxifen show little to no binding selectivity between the two subtypes, MPP was developed as a potent and highly selective antagonist for ERα.[1][4]

This technical guide provides a comprehensive overview of the molecular and pharmacological basis for MPP's selectivity for ERα over ERβ. We will delve into its binding affinity, functional antagonism, the structural features conferring selectivity, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.

Binding Affinity and Selectivity

The defining characteristic of MPP is its marked preference for binding to ERα. This selectivity is quantified through competitive binding assays, which measure the ability of MPP to displace a radiolabeled estrogen ligand from each receptor subtype. The data consistently demonstrate that MPP binds to ERα with an affinity that is orders of magnitude higher than its affinity for ERβ.

Table 2.1: Quantitative Binding Affinity of MPP for Estrogen Receptors

LigandReceptorBinding MetricValueSelectivity (ERα/ERβ)Reference
MPP ERαK_i_2.7 nM~200-fold[2][5][6]
ERαRBA (%)¹12%~240-fold[1]
ERβRBA (%)¹<0.05%[1]
ERαRBA (%)¹11%220-fold[7]
ERβRBA (%)¹0.05%[7]
MPrP² ERαRBA (%)¹5.1%~320-fold[1]
ERβRBA (%)¹~0.016%[1]
Estradiol ERα, ERβRBA (%)¹100%1-fold[1]

¹Relative Binding Affinity (RBA) is expressed as a percentage relative to estradiol (RBA = 100%). ²MPrP is a close analog of MPP developed to have greater metabolic stability.[1]

The data clearly illustrate the high selectivity of MPP. With a K_i_ in the low nanomolar range for ERα and a binding affinity that is approximately 200-fold greater than for ERβ, MPP is a powerful tool for isolating ERα-mediated functions.[5][6]

Functional Selectivity and Activity

Beyond preferential binding, MPP demonstrates strong functional selectivity as an antagonist. In cell-based transcriptional assays, MPP effectively blocks estradiol-induced gene expression mediated by ERα. Crucially, at concentrations where it fully inhibits ERα activity, it exhibits no significant agonist or antagonist effects on ERβ.[1]

This ERα-selective antagonism has been demonstrated across various gene promoters, including those with consensus estrogen response elements (EREs), nonconsensus EREs, and those where ERα acts by tethering to other DNA-bound transcription factors.[4] For example, MPP completely antagonizes the estradiol-induced expression of the pS2 gene in MCF-7 breast cancer cells, a cell line that predominantly expresses ERα.[4]

However, it is important to note that while MPP acts as a pure antagonist in many in vitro systems, some in vivo studies have revealed a more complex profile. In certain animal models, MPP can exhibit partial agonist activity, resembling a SERM.[1][8] This is thought to be due to the metabolic cleavage of its basic side chain, which may convert MPP back to its parent compound, methyl-pyrazole-triol (MPT), an ERα agonist.[1][2]

Structural Basis for ERα Selectivity

The selectivity of MPP is rooted in its chemical structure, which is based on a triarylpyrazole scaffold. This core structure itself confers a preference for ERα over ERβ. MPP was derived from an ERα-selective agonist, methyl-pyrazole-triol (MPT). The key modification was the addition of a basic side chain (a methyl-piperidino group attached via an ether linkage) to the pyrazole core.[1][4] This side chain is a common feature in many nonsteroidal antiestrogens and is critical for imparting antagonist activity.

The precise mechanism of antagonism involves the repositioning of a key structural element of the receptor's ligand-binding domain (LBD), Helix 12 (H12). In the agonist-bound state, H12 adopts a conformation that seals the ligand-binding pocket and creates a surface for co-activator protein recruitment. Antagonists like MPP feature a bulky side chain that physically obstructs H12 from adopting its agonist conformation. Instead, H12 is repositioned to block the co-activator binding site, thereby preventing the transcriptional activation of target genes.

While a specific co-crystal structure of MPP bound to the ERα LBD is not widely available, the structural basis for its selectivity can be inferred from the distinct topographies of the ERα and ERβ ligand-binding pockets. The pyrazole core of MPP is designed to exploit these differences, allowing for high-affinity binding to ERα while being a poor fit for ERβ. The addition of the basic side chain then converts this selective binding event into selective antagonism.

Experimental Methodologies

The characterization of MPP's selectivity relies on a suite of established biochemical and cell-based assays.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to a receptor. It is a competitive assay used to determine the K_i_ or RBA values.

G cluster_prep Preparation cluster_assay Incubation & Separation cluster_detect Detection & Analysis Receptor ERα or ERβ Protein Incubate Incubate components to reach equilibrium Receptor->Incubate Radioligand Radiolabeled Estradiol (e.g., [³H]E2) Radioligand->Incubate Competitor Unlabeled MPP (Varying Concentrations) Competitor->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Quantify bound radioactivity (Scintillation Counting) Separate->Measure Analyze Plot data and calculate IC50, Ki, or RBA Measure->Analyze G cluster_setup Cell Culture & Transfection cluster_treatment Treatment cluster_readout Measurement & Analysis Cells Host Cells (e.g., HEC-1, HeLa) Transfect Co-transfect cells with both vectors Cells->Transfect ER_Vector ERα or ERβ Expression Vector ER_Vector->Transfect Reporter_Vector ERE-Luciferase Reporter Vector Reporter_Vector->Transfect Treat Treat cells with: - Vehicle - Estradiol (E2) - MPP - E2 + MPP Transfect->Treat Lyse Lyse cells and add luciferin substrate Treat->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data to determine agonist/antagonist activity Measure->Analyze

References

An In-depth Technical Guide to Methylpiperidino Pyrazole Hydrochloride and Dihydrochloride Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpiperidino pyrazole (MPP) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), a key target in the development of therapies for estrogen-dependent cancers. This technical guide provides a comprehensive overview of the hydrochloride and dihydrochloride salt forms of MPP, focusing on their chemical properties, synthesis, and biological activity. While direct comparative studies are limited, this document consolidates available data to aid researchers in selecting the appropriate salt form for their specific applications. The guide also delves into the mechanism of action of MPP, detailing its role as an ERα antagonist and its impact on downstream signaling pathways.

Introduction

Estrogen receptors (ERs) are critical mediators of estrogen action and are implicated in the pathophysiology of various diseases, most notably breast cancer. The discovery of two ER subtypes, ERα and ERβ, has paved the way for the development of selective estrogen receptor modulators (SERMs) and antagonists with improved therapeutic profiles. This compound (MPP) has emerged as a valuable research tool due to its high selectivity for ERα over ERβ.[1][2] The hydrochloride and dihydrochloride salts of MPP are commonly used in research and development, and understanding their distinct characteristics is crucial for experimental design and interpretation of results.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Salts

PropertyThis compound (Free Base)MPP HydrochlorideMPP Dihydrochloride
Molecular Formula C₂₉H₃₁N₃O₃C₂₉H₃₁N₃O₃ · HClC₂≂H₃₁N₃O₃ · 2HCl
Molecular Weight 469.58 g/mol [3]506.04 g/mol 542.50 g/mol [4]
Appearance Crystalline solid[5]-White powder
Solubility DMF: 14 mg/mLDMSO: 5 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:8): 0.11 mg/mL[5]-DMSO: 50 mg/mL (92.16 mM)[4]Water: Insoluble[4]Ethanol: Insoluble[4]
Stability Stable for ≥ 4 years at -20°C[5]Generally more stable than the free base.[6]Generally more stable than the free base.[7][8]

Note: The solubility of MPP dihydrochloride in water is stated as "insoluble" by some suppliers[4], while another indicates solubility of ≥13 mg/mL for the hydrate form. This discrepancy may be due to differences in experimental conditions or the specific form of the salt (e.g., hydrate vs. anhydrous). Generally, hydrochloride salts are employed to enhance the aqueous solubility of basic compounds.[6][7][8]

Synthesis and Salt Formation

The synthesis of this compound involves the construction of the core pyrazole structure followed by the introduction of the piperidinoethoxy side chain. The final step involves the formation of the desired salt.

General Synthesis of the Pyrazole Core

The pyrazole ring is typically formed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9] For tri-substituted pyrazoles like MPP, a common method is the reaction of a substituted hydrazine with a chalcone derivative.

Salt Formation
  • Hydrochloride Salt: The hydrochloride salt is typically prepared by treating a solution of the free base (MPP) in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) with a solution of hydrochloric acid (e.g., HCl in ethanol or HCl gas). The salt then precipitates out of the solution and can be collected by filtration. The stoichiometry of the acid added (one equivalent) will determine the formation of the hydrochloride.

  • Dihydrochloride Salt: The dihydrochloride salt is formed in a similar manner, but with the addition of at least two equivalents of hydrochloric acid to the free base solution. The presence of two basic nitrogen atoms in the MPP molecule (one in the piperidine ring and one in the pyrazole ring) allows for the formation of a dihydrochloride salt.

Diagram 1: General Workflow for MPP Salt Synthesis

G cluster_synthesis Core Synthesis cluster_salt Salt Formation Start Hydrazine Derivative + Chalcone Derivative Condensation Condensation Reaction Start->Condensation Pyrazole This compound (Free Base) Condensation->Pyrazole Dissolve Dissolve Free Base in Organic Solvent Pyrazole->Dissolve Add_HCl1 Add 1 eq. HCl Dissolve->Add_HCl1 Add_HCl2 Add 2 eq. HCl Dissolve->Add_HCl2 Precipitate1 Precipitate & Filter Add_HCl1->Precipitate1 Precipitate2 Precipitate & Filter Add_HCl2->Precipitate2 HCl_salt MPP Hydrochloride Precipitate1->HCl_salt DiHCl_salt MPP Dihydrochloride Precipitate2->DiHCl_salt

Caption: General workflow for the synthesis of MPP and its hydrochloride salts.

Biological Activity and Mechanism of Action

MPP is a potent and selective antagonist of ERα, exhibiting over 200-fold selectivity for ERα compared to ERβ.[2] This selectivity makes it an invaluable tool for dissecting the specific roles of ERα in various physiological and pathological processes.

Table 2: Comparative Biological Activity

ParameterThis compound (Free Base)MPP HydrochlorideMPP Dihydrochloride
Binding Affinity (Ki) ERα: 2.7 nMERβ: 1800 nM[2]-ERα: 2.7 nMERβ: 1800 nM[2]
Cell Viability (RL95-2 cells) IC₅₀: 20.01 µM (24h)[10]-Antiproliferative activity at 10 µM (24h)[10]
ERα Phosphorylation --Reduces phosphorylation of ERα (20 µM, 24h)[10]
In Vivo Effects Mixed agonist/antagonist action on murine uterine ERα[10]Mixed agonist/antagonist action on murine uterine ERα[11]Mixed agonist/antagonist action on murine uterine ERα[10]
Mechanism of Action: ERα Antagonism

MPP exerts its biological effects by binding to the ligand-binding domain of ERα, inducing a conformational change that prevents the recruitment of coactivators necessary for gene transcription. This effectively blocks the downstream signaling pathways activated by estrogen.

Diagram 2: MPP's Antagonistic Action on ERα

G cluster_activation Estrogen-Mediated Activation cluster_inhibition MPP-Mediated Inhibition Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds ERa_active Active ERα ERa_inactive->ERa_active Conformational Change Coactivators Coactivators ERa_active->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription MPP MPP ERa_inactive2 Inactive ERα MPP->ERa_inactive2 Binds ERa_blocked Blocked ERα ERa_inactive2->ERa_blocked Conformational Change No_Coactivators No Coactivator Recruitment ERa_blocked->No_Coactivators No_Transcription No Gene Transcription No_Coactivators->No_Transcription

Caption: Mechanism of ERα antagonism by MPP.

Downstream Signaling Pathways

By inhibiting ERα, MPP modulates the expression of a multitude of downstream target genes involved in cell proliferation, survival, and differentiation. Key downstream effectors of ERα signaling include:

  • Cyclins and c-Myc: These proteins are critical regulators of the cell cycle. Estrogen-activated ERα typically promotes the expression of cyclin D1 and c-Myc, driving cell proliferation. As an ERα antagonist, MPP is expected to inhibit the expression of these genes, leading to cell cycle arrest.[12][13][14][15]

  • AP-1 (Activator Protein-1): This transcription factor is involved in a wide range of cellular processes, including cell growth and differentiation. The interplay between ERα and AP-1 is complex, with ERα being able to both activate and repress AP-1 activity depending on the cellular context.[16][17]

  • CREB (cAMP response element-binding protein): CREB is another transcription factor that plays a role in cell survival and proliferation. ERα signaling can lead to the phosphorylation and activation of CREB.

Diagram 3: Simplified ERα Downstream Signaling Pathway

G MPP MPP ERa ERα MPP->ERa Inhibits Apoptosis Apoptosis MPP->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway ERa->PI3K_Akt Activates MAPK MAPK Pathway ERa->MAPK Activates cMyc c-Myc ERa->cMyc Activates CREB CREB PI3K_Akt->CREB Activates AP1 AP-1 MAPK->AP1 Activates CyclinD1 Cyclin D1 AP1->CyclinD1 Regulates CREB->CyclinD1 Regulates Proliferation Cell Proliferation CyclinD1->Proliferation cMyc->Proliferation

Caption: Simplified overview of ERα downstream signaling and MPP's point of intervention.

Experimental Protocols

Theoretical Protocol for MPP Dihydrochloride Synthesis

Materials:

  • This compound (free base)

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous ethanol in a round-bottom flask with stirring.

  • In a separate container, prepare a solution of ethanolic HCl by carefully adding concentrated HCl (at least 2 equivalents) to anhydrous ethanol.

  • Cool the solution of the free base in an ice bath.

  • Slowly add the ethanolic HCl solution dropwise to the stirred solution of the free base.

  • A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • If precipitation is slow, anhydrous diethyl ether can be added to facilitate the process.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound dihydrochloride.

Characterization: The identity and purity of the synthesized salt should be confirmed by analytical techniques such as:

  • Melting Point: Compare with reported values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

This compound is a powerful tool for studying the role of ERα in health and disease. While both the hydrochloride and dihydrochloride salt forms are commercially available, a comprehensive, direct comparison of their physicochemical and biological properties is lacking in the scientific literature. The dihydrochloride form, due to the presence of two basic centers in the MPP molecule, is a common and well-characterized salt. The choice between the two forms will depend on the specific requirements of the experiment, including the desired solubility and formulation. This guide provides a consolidation of the currently available information to assist researchers in making informed decisions and designing robust experiments. Further studies are warranted to directly compare the properties of the hydrochloride and dihydrochloride salts of MPP to facilitate their optimal use in research and drug development.

References

Methodological & Application

Application Notes and Protocols for Methylpiperidino Pyrazole (MPP) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpiperidino pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor Alpha (ERα), a key mediator in the development and progression of various cancers, particularly estrogen receptor-positive (ER+) breast cancer.[1][2] As a non-steroidal selective estrogen receptor modulator (SERM), MPP demonstrates high affinity for ERα over ERβ, making it a valuable tool for investigating the specific roles of ERα in cellular processes and for the development of targeted cancer therapies.[2] These application notes provide detailed protocols for the use of MPP in cell culture, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

MPP exerts its biological effects by competitively binding to the ligand-binding domain of ERα, thereby inhibiting the binding of its natural ligand, 17β-estradiol (E2). This antagonism blocks the transcriptional activity of ERα, preventing the expression of downstream target genes essential for cell proliferation and survival, such as cyclin D1 and c-Myc.[2][3] In some cellular contexts, MPP has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1][4]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of MPP in various cell lines.

Table 1: Inhibitory Constants and IC50 Values of MPP

ParameterValueCell Line/SystemReference
Ki for ERα5.6 nMRadioligand Binding Assay[2]
Ki for ERβ2.3 µMRadioligand Binding Assay[2]
IC50 (ERα Transcriptional Activation)80 nMHEC-1[5]
IC50 (Cell Viability)20.01 µMRL95-2[1]

Table 2: Effects of MPP on Cell Viability and Apoptosis

Cell LineTreatment ConcentrationDurationEffectReference
RL95-210 µMNot SpecifiedAntiproliferative activity[1]
RL95-225, 50, 100 µM24 hoursSignificant decrease in cell viability[1]
MCF-710 µM (with 200 µM Silibinin)24 hoursEnhanced apoptosis[6]

Experimental Protocols

Preparation of MPP Stock Solution

Materials:

  • This compound (MPP) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of MPP by dissolving the appropriate amount of MPP powder in high-quality DMSO. For example, for a final volume of 1 mL, dissolve 4.7 mg of MPP (Molecular Weight: 469.6 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest (e.g., MCF-7, T47D, RL95-2)

  • Complete cell culture medium

  • MPP stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • The next day, prepare serial dilutions of MPP in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest MPP concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MPP or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general guideline for detecting apoptosis by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MPP stock solution (10 mM in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Allow cells to attach overnight.

  • Treat the cells with the desired concentrations of MPP (e.g., 10 µM) or vehicle control (DMSO) for the chosen duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both the adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol provides a general method for analyzing cell cycle distribution by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MPP stock solution (10 mM in DMSO)

  • 6-well plates

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of MPP or vehicle control for the specified time.

  • Harvest the cells by trypsinization.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A G0/G1 arrest is expected with MPP treatment.[4]

Western Blot Analysis of ERα Signaling

This protocol outlines the general steps for assessing the effect of MPP on ERα and its downstream targets.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • MPP stock solution (10 mM in DMSO)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ERα, anti-phospho-ERα, anti-Cyclin D1, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with MPP or vehicle control as described in previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities relative to a loading control like β-actin. A decrease in p-ERα, Cyclin D1, and c-Myc is expected.[1][3]

Visualizations

ER_signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ERa_inactive ERα (inactive) E2->ERa_inactive Binds MPP MPP MPP->ERa_inactive Antagonizes Apoptosis Apoptosis MPP->Apoptosis G1_arrest G0/G1 Arrest MPP->G1_arrest ERa_active ERα (active dimer) ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds CyclinD1 Cyclin D1 ERE->CyclinD1 Transcription cMyc c-Myc ERE->cMyc Transcription Proliferation Cell Proliferation & Survival CyclinD1->Proliferation cMyc->Proliferation

Caption: MPP antagonizes ERα signaling pathway.

experimental_workflow start Start: Seed Cells treatment Treat with MPP (various concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle western_blot Western Blot Analysis (ERα signaling proteins) treatment->western_blot end End: Data Analysis viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for MPP.

References

Application Notes and Protocols for In Vivo Studies with Methylpiperidino Pyrazole (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of Methylpiperidino pyrazole (MPP), a potent and selective antagonist of Estrogen Receptor α (ERα). The provided protocols are synthesized from published research and are intended to serve as a guide for designing and conducting experiments to investigate the biological functions of ERα in various physiological and pathological models.

Introduction

This compound (MPP) is a non-steroidal, pyrazole-based compound that acts as a highly selective antagonist for Estrogen Receptor α (ERα).[1][2][3] It exhibits a significantly higher binding affinity for ERα compared to ERβ, making it a valuable tool for dissecting the specific roles of ERα-mediated signaling pathways.[2][3] While primarily characterized as an antagonist in vitro, some in vivo studies have reported mixed agonist/antagonist effects, potentially due to metabolic conversion.[1][4][5][6] This highlights the importance of careful dose selection and interpretation of results in the context of the specific animal model and experimental conditions.

MPP has been utilized in a variety of in vivo models to study the effects of ERα blockade in contexts such as endometrial cancer, uterine physiology, neurobehavioral responses, and metabolic regulation.[4][5][7]

Chemical Properties:

  • Synonyms: MPP, Methyl-piperidino-pyrazole

  • CAS Number: 289726-02-9[8]

  • Molecular Formula: C₂₉H₃₁N₃O₃[8]

  • Molecular Weight: 469.6 g/mol [8]

Data Presentation: Summary of In Vivo Experimental Parameters

The following table summarizes quantitative data and experimental parameters from various in vivo studies involving MPP. This information can guide dose selection and experimental design.

ParameterValue/RangeAnimal ModelApplication/EndpointCitation
Binding Affinity (Ki) ERα: 2.7 nM; ERβ: 1800 nMN/A (In Vitro)Receptor Selectivity[2]
Selectivity >200-fold for ERα over ERβN/A (In Vitro)Receptor Specificity[2]
Subcutaneous Dosing 20 µg/kg (low dose)Male C57BL/6N MicePrepulse Inhibition (PPI)[7][9]
200 µg/kg (high dose)Male C57BL/6N MicePrepulse Inhibition (PPI)[7][9]
25, 50, 100, 150 µ g/mouse Ovariectomized WT & ERβKO MiceUterine Weight & Cell Proliferation[5]
50 µ g/mouse Ovariectomized WT & ERβKO MiceReversal of β-estradiol effects[4][5]
150 µg/kgN/ATraumatic Brain Injury (TBI) model[4]
IC₅₀ (Cell Viability) 20.01 µM (in RL95-2 cells)N/A (In Vitro)Antiproliferative Activity[7][9]

Experimental Protocols

The following protocols are generalized methodologies based on available literature. Researchers should optimize these protocols for their specific experimental needs and consult original publications for finer details.

Preparation of MPP for In Vivo Administration

Accurate and consistent preparation of the dosing solution is critical for reproducible results. MPP is sparingly soluble in aqueous solutions and typically requires a vehicle containing organic solvents.

Materials:

  • MPP dihydrochloride (powder form)[3]

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80

  • Sterile deionized water (ddH₂O) or saline

  • Corn oil (for alternative formulation)

  • Sterile, light-protected vials and syringes

Protocol 1: DMSO/PEG300/Tween80 Formulation [3] This formulation is suitable for subcutaneous or intraperitoneal injections.

  • Prepare Stock Solution: Dissolve MPP dihydrochloride in fresh, high-quality DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 40% PEG300

    • 5% Tween® 80

    • 50% sterile ddH₂O

  • Prepare Final Dosing Solution:

    • Take the required volume of the MPP/DMSO stock solution (e.g., 50 µL of 50 mg/mL stock for a 1 mL final solution).

    • Add it to the PEG300 (e.g., 400 µL) and mix until clear.

    • Add the Tween® 80 (e.g., 50 µL) and mix until clear.

    • Add the sterile ddH₂O (e.g., 500 µL) to reach the final volume.

  • Final Concentration: The final concentration will depend on the desired dose and injection volume. This solution should be prepared fresh and used immediately for optimal results.

Protocol 2: Corn Oil Formulation [3] This formulation is suitable for subcutaneous administration where a slower release may be desired.

  • Prepare Stock Solution: Dissolve MPP in DMSO to create a clear stock solution (e.g., 8 mg/mL).

  • Prepare Final Dosing Solution:

    • Add the required volume of the MPP/DMSO stock solution to corn oil. For example, to prepare a 1 mL solution, add 50 µL of the 8 mg/mL DMSO stock to 950 µL of corn oil.

    • Vortex thoroughly to ensure a uniform suspension.

  • Administration: This mixed solution should be used immediately.

Animal Models and In Vivo Administration

Animal Models:

  • Mice: C57BL/6N[7][9], wild-type, and ERβ knockout (ERβKO) mice have been successfully used.[5] Ovariectomy is often performed to reduce endogenous estrogen levels, creating a clearer baseline to study the effects of exogenous compounds.

  • Rats: Studies have also utilized rats, though specific strains are not always detailed in the abstracts.[4]

Administration Protocol:

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.

  • Dosing Calculation: Calculate the dose of MPP required for each animal based on its body weight (e.g., in mg/kg or µg/kg).

  • Administration Route: Subcutaneous (s.c.) injection is a commonly reported route.[7][9] This is typically performed in the scruff of the neck or the flank.

  • Injection Volume: Maintain a consistent and appropriate injection volume for the size of the animal (e.g., 5 mL/kg for mice).[7][9]

  • Control Group: Administer the vehicle solution (without MPP) to the control group using the same volume and route of administration.

Example Experimental Workflow: Uterine Weight Assay

This experiment assesses the estrogenic or anti-estrogenic effects of MPP on uterine tissue.[4][5]

Workflow:

  • Animal Preparation: Use ovariectomized adult female mice to eliminate the influence of endogenous estrogens. Allow for a post-surgery recovery period (e.g., 1-2 weeks).

  • Treatment Groups:

    • Vehicle Control

    • MPP (e.g., 25, 50, 100, 150 µ g/mouse/day )

    • Positive Control (e.g., β-estradiol)

    • Combination (e.g., β-estradiol + MPP) to test for antagonistic effects.

  • Dosing Regimen: Administer the assigned treatment daily via subcutaneous injection for a defined period (e.g., 3-7 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals. Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot gently to remove luminal fluid.

  • Measurement: Record the wet weight of the uterus immediately.

  • Data Analysis: Compare the mean uterine weights between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in uterine weight suggests an agonistic effect, while a blockade of estradiol-induced weight gain indicates an antagonistic effect.

Mandatory Visualizations

Signaling Pathway Diagram

This diagram illustrates the primary mechanism of action of this compound (MPP) as a selective antagonist of Estrogen Receptor α (ERα).

MPP_ERa_Signaling MPP MPP (this compound) ERa Estrogen Receptor α (ERα) MPP->ERa Blocks ERE Estrogen Response Element (in DNA) ERa->ERE Binds to Estrogen Estrogen (e.g., Estradiol) Estrogen->ERa Activates Transcription Gene Transcription ERE->Transcription Initiates MPP_InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase arrow AnimalModel Select Animal Model (e.g., Ovariectomized Mice) DosePrep Prepare MPP Dosing Solution & Vehicle Control Acclimatization Animal Acclimatization DosePrep->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Administration Daily Subcutaneous Administration Grouping->Administration Collection Euthanasia & Tissue Collection (e.g., Uterus) Administration->Collection Measurement Endpoint Measurement (e.g., Uterine Weight) Collection->Measurement Stats Statistical Analysis & Interpretation Measurement->Stats

References

Methylpiperidino Pyrazole (MPP) in Murine Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the dosage and administration of Methylpiperidino pyrazole (MPP), a selective estrogen receptor alpha (ERα) antagonist, in mice. This guide synthesizes findings from preclinical studies to ensure safe and effective use in a research setting.

Overview and Mechanism of Action

This compound (MPP) is a non-steroidal compound that acts as a potent and selective antagonist of Estrogen Receptor Alpha (ERα).[1][2][3] It exhibits a significantly higher binding affinity for ERα compared to ERβ, making it a valuable tool for investigating the specific roles of ERα-mediated signaling pathways.[1] The antagonistic action of MPP on ERα has been shown to modulate various physiological processes, including those in the uterus and in behavioral models.[4]

MPP exerts its effects by binding to ERα and inhibiting its transcriptional activity.[5] This can occur through both genomic and non-genomic pathways. In the genomic pathway, ERα, upon activation by an agonist, translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, regulating gene expression. MPP blocks this process. The non-genomic pathway involves membrane-associated ERα, which can rapidly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways.[6][7] Studies have indicated that MPP can attenuate the phosphorylation of ERα and downstream effectors like Akt.[4][8]

Dosage and Administration Data

The following tables summarize the quantitative data on the dosage and administration of MPP in mice from various studies.

Table 1: Dosage Regimens for this compound in Mice

Dosage (per mouse)Dosage (per kg)Route of AdministrationStudy ContextReference
25, 50, 100, or 150 µgN/ASubcutaneousUterine effects in ovariectomized mice(Davis et al., 2006)
N/A20 µg/kg (low dose)SubcutaneousPrepulse inhibition (PPI) testing[4]
N/A200 µg/kg (high dose)SubcutaneousPrepulse inhibition (PPI) testing[4]

Table 2: Administration Parameters for this compound in Mice

ParameterValueStudy ContextReference
Route of Administration Subcutaneous (s.c.)Uterine effects, Behavioral studies(Davis et al., 2006),[4]
Injection Volume 5 mL/kgPrepulse inhibition (PPI) testing[4]
Timing of Administration 60 minutes before testingPrepulse inhibition (PPI) testing[4]

Experimental Protocols

Preparation of this compound for Injection

MPP is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution.[9] The following protocols provide methods for preparing MPP for subcutaneous injection.

Protocol 3.1.1: Preparation of MPP Stock Solution

  • Materials:

    • This compound (MPP) powder

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Sterile microcentrifuge tubes

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Weigh the desired amount of MPP powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration. MPP is soluble in DMSO at approximately 5 mg/mL and in DMF at approximately 14 mg/mL.[5][9]

    • Purge the tube with an inert gas to prevent oxidation.

    • Vortex thoroughly until the MPP is completely dissolved.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.

Protocol 3.1.2: Preparation of Injectable Solution (Aqueous-based)

  • Materials:

    • MPP stock solution (in DMF)

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile, pyrogen-free vehicle for injection

    • Sterile tubes

  • Procedure:

    • Thaw the MPP stock solution at room temperature.

    • For maximum solubility in aqueous buffers, first dissolve MPP in DMF.[9]

    • Dilute the MPP/DMF stock solution with sterile PBS (pH 7.2) to the final desired concentration. A 1:8 ratio of DMF to PBS can be used.[9]

    • Vortex the solution thoroughly to ensure it is homogenous.

    • It is recommended to use this aqueous solution on the same day it is prepared.[9]

Protocol 3.1.3: Preparation of Injectable Solution (Oil-based)

  • Materials:

    • MPP stock solution (in DMSO)

    • Sterile corn oil

    • Sterile tubes

  • Procedure:

    • Prepare a stock solution of MPP in DMSO (e.g., 8 mg/mL).

    • Add 50 µL of the MPP/DMSO stock solution to 950 µL of corn oil to achieve a 5% DMSO in corn oil formulation.[11]

    • Mix thoroughly until a clear solution is obtained.

    • This solution should be used immediately for optimal results.[11]

Subcutaneous Administration Protocol in Mice

This protocol outlines the standard procedure for subcutaneous injection in mice.

  • Materials:

    • Prepared injectable MPP solution

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 25-27 gauge)

    • 70% ethanol

    • Animal restrainer (optional)

  • Procedure:

    • Warm the injectable solution to room temperature if it was stored refrigerated.

    • Gently restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.

    • Wipe the injection site (the area of tented skin on the back) with 70% ethanol and allow it to dry.

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly inject the calculated volume of the MPP solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.

    • Return the mouse to its cage and monitor for any adverse reactions.

Visualizing Pathways and Workflows

Experimental Workflow for MPP Administration

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration cluster_post Post-Administration MPP_powder MPP Powder Dissolve Dissolve in DMSO/DMF MPP_powder->Dissolve Stock_Solution Stock Solution (-20°C / -80°C) Dissolve->Stock_Solution Dilute Dilute with Vehicle (PBS/Oil) Stock_Solution->Dilute Injectable_Solution Injectable Solution Dilute->Injectable_Solution Calculate_Dose Calculate Dose (µg/kg or µg/mouse) Injectable_Solution->Calculate_Dose Load_Syringe Load Syringe Calculate_Dose->Load_Syringe Restrain_Mouse Restrain Mouse Load_Syringe->Restrain_Mouse SC_Injection Subcutaneous Injection Restrain_Mouse->SC_Injection Monitor_Mouse Monitor Mouse SC_Injection->Monitor_Mouse Behavioral_Testing Behavioral/ Physiological Testing Monitor_Mouse->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection

Caption: Workflow for MPP preparation and administration in mice.

Simplified ERα Signaling Pathway and MPP's Point of Intervention

ERa_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER Membrane_ERa Membrane ERα PI3K PI3K Membrane_ERa->PI3K Cytoplasmic_ERa Cytoplasmic ERα Cytoplasmic_ERa->PI3K Non-Genomic HSP HSP Cytoplasmic_ERa->HSP releases ERE Estrogen Response Element (ERE) Cytoplasmic_ERa->ERE Genomic (Dimerizes & Translocates) Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Gene_Transcription Gene Transcription ERE->Gene_Transcription Estradiol Estradiol Estradiol->Membrane_ERa Estradiol->Cytoplasmic_ERa MPP MPP (Antagonist) MPP->Membrane_ERa MPP->Cytoplasmic_ERa

References

Application Notes and Protocols for Methylpiperidino Pyrazole (MPP) in Endometrial Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpiperidino pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor Alpha (ERα). In the context of endometrial cancer research, MPP serves as a valuable tool for investigating the role of ERα signaling in tumor cell proliferation, survival, and apoptosis. Estrogen and its receptor ERα are known to play a significant role in the development and progression of endometrial cancer. MPP's ability to selectively block ERα activity allows for the elucidation of downstream signaling pathways and the assessment of ERα antagonism as a potential therapeutic strategy.

These application notes provide an overview of MPP's effects on endometrial cancer cells and detailed protocols for key in vitro experiments.

Mechanism of Action

MPP functions as a competitive antagonist of ERα, binding to the receptor and preventing the binding of its natural ligand, estradiol. This blockade inhibits the transcriptional activity of ERα, leading to a downstream cascade of cellular events. A key mechanism of MPP's action in endometrial cancer cells is the reduction of ERα phosphorylation, a critical step in its activation. By inhibiting ERα phosphorylation, MPP effectively curtails the pro-proliferative and anti-apoptotic signals mediated by this receptor.

Signaling Pathway

The primary signaling pathway affected by MPP in endometrial cancer cells is the ERα signaling cascade. Upon binding to ERα, MPP inhibits its activation and subsequent downstream signaling. This can impact other major pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in endometrial cancer.

MPP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus E2 Estradiol ERa_mem ERα E2->ERa_mem Binds ERa_cyto ERα ERa_mem->ERa_cyto Translocates MPP MPP MPP->ERa_cyto Binds & Blocks PI3K PI3K ERa_cyto->PI3K Activates p_ERa p-ERα (Inactive) ERa_cyto->p_ERa Inhibits Phosphorylation ERE Estrogen Response Elements (ERE) ERa_cyto->ERE Binds Akt Akt PI3K->Akt Activates Akt->ERa_cyto Phosphorylates Apoptosis Apoptosis p_ERa->Apoptosis Induces Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Promotes

Caption: MPP inhibits ERα signaling, leading to apoptosis.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of MPP on endometrial cancer cell lines.

Cell LineAssayParameterValueReference
RL95-2Cell ViabilityIC5020.01 µM (24h)
RL95-2Apoptosis-Induces significant apoptosis
IshikawaApoptosis-Induces significant apoptosis

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of MPP on endometrial cancer cells.

Cell_Viability_Workflow start Seed Cells in 96-well plate treat Treat with varying concentrations of MPP start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution (e.g., DMSO) incubate2->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Endometrial cancer cell lines (e.g., RL95-2, Ishikawa)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • MPP stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed endometrial cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • MPP Treatment: Prepare serial dilutions of MPP in culture medium. The final concentrations should range from approximately 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MPP. Include a vehicle control (DMSO) at the same concentration as the highest MPP treatment.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of MPP that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying MPP-induced apoptosis.

Apoptosis_Assay_Workflow start Seed Cells in 6-well plate treat Treat with MPP (e.g., IC50 concentration) start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest cells (trypsinization) incubate->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Endometrial cancer cell lines

  • Complete culture medium

  • MPP

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with MPP at the desired concentration (e.g., the predetermined IC50 value) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of ERα Phosphorylation

This protocol is for detecting changes in ERα phosphorylation upon MPP treatment.

Materials:

  • Endometrial cancer cell lines

  • Complete culture medium

  • MPP

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERα, anti-total-ERα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment and Lysis: Treat cells with MPP for the desired time (e.g., 24 hours). Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated ERα levels to total ERα and the loading control (β-actin).

Conclusion

MPP is a critical research tool for studying the role of ERα in endometrial cancer. The protocols outlined above provide a framework for investigating its effects on cell viability, apoptosis, and specific signaling pathways. Researchers can adapt these methods to their specific endometrial cancer cell lines and experimental questions to further elucidate the therapeutic potential of ERα antagonism in this disease.

Application Notes and Protocols: Utilizing MPP+ in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), serves as a critical tool in neuroscience research, particularly in the study of Parkinson's disease (PD).[1][2] MPTP, a lipophilic compound, can cross the blood-brain barrier and is subsequently metabolized by monoamine oxidase B (MAO-B) in astrocytes to MPP+.[1] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[1][3] This selective accumulation leads to the specific degeneration of these neurons, mimicking a key pathological hallmark of PD.

The primary mechanism of MPP+ neurotoxicity involves the inhibition of complex I of the mitochondrial electron transport chain.[1][2][4] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, neuronal cell death through apoptosis.[1][2][4][5] Due to its ability to recapitulate these key features of Parkinson's disease in vitro and in vivo, MPP+ is widely used to create cellular and animal models for investigating disease pathogenesis and for the screening and evaluation of potential neuroprotective therapies.

Data Presentation: Quantitative Effects of MPP+

The following tables summarize the quantitative effects of MPP+ on neuronal cells as reported in various studies. These data provide a reference for designing experiments and interpreting results.

Table 1: Cytotoxicity of MPP+ in SH-SY5Y Human Neuroblastoma Cells

Cell StateMPP+ ConcentrationTreatment DurationCell Viability (%)Assay
Undifferentiated500 µM24 hours~50%MTT
RA-differentiated1000 µM (IC50)24 hours~50%MTT
Undifferentiated500 µM48 hoursSignificantly increased DNA fragmentationOligonucleosomal ELISA
RA-differentiated1 mM24 hours89%CellTiter-Blue
RA-differentiated1.5 mM24 hours~80%CellTiter-Blue
RA-differentiated2 mM24 hours~75%CellTiter-Blue
RA-differentiated2.5 mM24 hours~70%CellTiter-Blue
RA-differentiated3 mM24 hours64%CellTiter-Blue

Table 2: Effects of MPP+ on Mitochondrial Respiration in Differentiated SH-SY5Y Cells

Respiratory StateMPP+ ConcentrationTreatment DurationChange in Oxygen Consumption Rate
ROUTINE1 mM24 hours↓ 70%
LEAK1 mM24 hoursIncreased
OXPHOS1 mM24 hours↓ 70%
ETS1 mM24 hours↓ 62.7%

Mandatory Visualizations

Signaling Pathway of MPP+ Induced Neurotoxicity

MPP_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron cluster_mitochondrion Mitochondrion MPTP MPTP MPTP_astro MPTP MPTP->MPTP_astro Crosses BBB MAOB MAO-B MPTP_astro->MAOB MPDP MPDP+ MAOB->MPDP MPP_astro MPP+ MPDP->MPP_astro DAT Dopamine Transporter (DAT) MPP_astro->DAT Released MPP_neuron MPP+ DAT->MPP_neuron Uptake ComplexI Complex I MPP_neuron->ComplexI Inhibits ATP ATP Depletion ComplexI->ATP ROS Increased ROS (Oxidative Stress) ComplexI->ROS Bax Bax activation ROS->Bax Bcl2 Bcl-2 inhibition ROS->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade of MPP+ induced neurotoxicity.

Experimental Workflow: Screening for Neuroprotective Compounds

Neuroprotection_Screening_Workflow cluster_assays Assess Neuroprotection start Start: Plate Dopaminergic Neurons (e.g., SH-SY5Y) pretreatment Pre-treatment with Test Compounds start->pretreatment mpp_treatment Induce Neurotoxicity with MPP+ pretreatment->mpp_treatment incubation Incubate for 24-48 hours mpp_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7, TUNEL) incubation->apoptosis_assay ros_assay ROS Production Assay (e.g., DCFDA) incubation->ros_assay data_analysis Data Analysis and Hit Identification viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: Workflow for neuroprotective compound screening.

Experimental Protocols

Protocol 1: In Vitro Model of Parkinson's Disease using MPP+ in SH-SY5Y Cells

Objective: To induce a Parkinson's-like neurodegenerative phenotype in a human neuroblastoma cell line to study mechanisms of cell death and to screen for neuroprotective agents.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiating medium (optional): Complete culture medium with reduced serum (e.g., 1% FBS) and retinoic acid (RA) at a final concentration of 10 µM.

  • MPP+ iodide (or other salt)

  • Sterile, tissue culture-treated multi-well plates (e.g., 96-well for viability assays, 24-well for microscopy)

  • Phosphate-Buffered Saline (PBS), sterile

  • Reagents for endpoint analysis (e.g., MTT, CellTiter-Blue™, Caspase-Glo® 3/7 Assay kit, DCFDA)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh complete culture medium.

    • Count the cells and seed them into multi-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/cm².

    • Allow cells to adhere for 24 hours.

  • Differentiation (Optional but Recommended):

    • For a more mature neuronal phenotype, differentiate the cells by replacing the complete culture medium with differentiating medium.

    • Incubate the cells in the differentiating medium for 3-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit more extensive neurite outgrowth.

  • MPP+ Preparation:

    • Prepare a stock solution of MPP+ (e.g., 100 mM) in sterile water or PBS.

    • On the day of the experiment, prepare working solutions of MPP+ by diluting the stock solution in the appropriate cell culture medium (with or without serum, depending on the experimental design) to achieve final concentrations. A typical concentration range for inducing toxicity in SH-SY5Y cells is 100 µM to 2 mM.

  • MPP+ Treatment:

    • Carefully remove the medium from the wells.

    • Add the medium containing the desired concentrations of MPP+ to the respective wells. Include a vehicle control (medium without MPP+).

    • Incubate the cells for 24 to 72 hours, depending on the desired severity of toxicity.

  • Endpoint Analysis:

    • Cell Viability:

      • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at ~570 nm.

      • CellTiter-Blue™ Assay: Add the reagent to each well, incubate for 1-4 hours, and measure fluorescence.[1]

    • Apoptosis:

      • Caspase-Glo® 3/7 Assay: Lyse the cells and add the caspase substrate. Measure luminescence to determine caspase-3/7 activity.

    • Oxidative Stress:

      • DCFDA Assay: Pre-load cells with DCFDA before or during MPP+ treatment. Measure the fluorescence intensity, which is proportional to ROS levels.

Protocol 2: Induction of Neurotoxicity in Primary Dopaminergic Neurons

Objective: To model Parkinson's disease in a primary neuronal culture system, which more closely resembles the in vivo environment.

Materials:

  • Primary ventral mesencephalic (VM) neuron cultures from embryonic day 14-16 mouse or rat pups.

  • Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.

  • Poly-D-lysine or Poly-L-ornithine coated culture plates.

  • MPP+ iodide

  • Sterile PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Antibodies for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase [TH] to identify dopaminergic neurons, DAPI for nuclear staining).

Procedure:

  • Culture Preparation:

    • Dissect the ventral mesencephalon from embryonic brains and dissociate the tissue to obtain a single-cell suspension.

    • Plate the cells on coated culture plates at an appropriate density.

    • Culture the neurons for at least 7 days in vitro (DIV) to allow for maturation and process formation.

  • MPP+ Treatment:

    • Prepare MPP+ solutions in the culture medium at final concentrations typically ranging from 1 µM to 50 µM for primary neurons.

    • Carefully replace half of the old medium with fresh medium containing the desired MPP+ concentration.

    • Incubate the cultures for 24 to 48 hours.

  • Assessment of Dopaminergic Neuron Survival:

    • Fixation: After incubation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Immunocytochemistry:

      • Permeabilize the cells with a detergent (e.g., Triton X-100).

      • Block non-specific binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

      • Incubate with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.

      • Wash and incubate with a fluorescently labeled secondary antibody.

      • Counterstain with DAPI to visualize all nuclei.

    • Quantification:

      • Acquire images using a fluorescence microscope.

      • Count the number of TH-positive neurons in multiple fields of view for each condition.

      • Normalize the number of surviving TH-positive neurons to the vehicle-treated control group.

References

Application Notes and Protocols for Methylpiperidino Pyrazole (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpiperidino pyrazole (MPP) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1][2] It exhibits significantly greater binding affinity for ERα over Estrogen Receptor Beta (ERβ), making it a valuable tool for investigating the specific roles of ERα in various physiological and pathological processes.[1][3] These application notes provide detailed protocols for the dissolution and experimental use of MPP.

Chemical Properties

PropertyValue
Synonyms MPP, 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol
Molecular Formula C₂₉H₃₁N₃O₃
Molecular Weight 469.6 g/mol
Appearance Crystalline solid
Storage Store at -20°C for long-term stability (≥ 2 years).

Data Presentation: Solubility of this compound

The solubility of MPP in various solvents is summarized below. It is important to note that MPP is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) before diluting with the aqueous buffer.

SolventSolubilityReference
Dimethylformamide (DMF)~14 mg/mL[1]
Dimethyl sulfoxide (DMSO)~5 mg/mL[1]
Ethanol~3 mg/mL[1]
1:8 solution of DMF:PBS (pH 7.2)~0.11 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of MPP that can be used for subsequent dilutions in various experiments.

Materials:

  • This compound (MPP) powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of MPP powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., for a 10 mM stock solution in DMSO, add 212.9 µL of DMSO to 1 mg of MPP).

  • Purge the tube with an inert gas to minimize oxidation.

  • Vortex the solution until the MPP is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[4]

Protocol 2: In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with MPP. Specific concentrations and incubation times may need to be optimized depending on the cell line and experimental design.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • MPP stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates

Procedure:

  • Seed the cells in multi-well plates at the desired density and allow them to adhere overnight.

  • The following day, prepare the desired working concentrations of MPP by diluting the stock solution in fresh cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the desired concentration of MPP to the cells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For instance, in RL95-2 cells, MPP has been shown to decrease cell viability at concentrations of 25 µM and above after 24 hours of treatment.[5]

  • After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis, or protein analysis).

Protocol 3: In Vivo Administration in Murine Models

This protocol describes the preparation and administration of MPP for in vivo studies in mice.

Materials:

  • MPP

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline or corn oil)

  • Sterile syringes and needles

Procedure for Formulation in a DMSO/PEG300/Tween-80/Saline Vehicle: [4]

  • Dissolve MPP in DMSO to create a concentrated stock.

  • In a separate tube, mix the PEG300, Tween-80, and saline.

  • Slowly add the MPP/DMSO stock solution to the PEG300/Tween-80/saline mixture while vortexing to ensure a clear solution. The final concentration of DMSO should be 10%.

Procedure for Formulation in Corn Oil: [4]

  • Prepare a stock solution of MPP in DMSO (e.g., 8 mg/mL).

  • Add the required volume of the MPP/DMSO stock solution to corn oil and mix thoroughly to achieve a homogeneous suspension. For example, add 50 µL of an 8 mg/mL stock to 950 µL of corn oil.

Administration:

  • MPP can be administered via subcutaneous injection.

  • Dosages can vary, for example, a low dose of 20 µg/kg or a high dose of 200 µg/kg body weight has been used in male C57BL/6N mice.[5]

  • The injection volume should be adjusted based on the animal's weight.

Mandatory Visualizations

Signaling Pathway of MPP as an ERα Antagonist

MPP_ERa_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive Binds & Activates ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Translocation MPP MPP MPP->ERa_inactive Binds & Inhibits ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates

Caption: Mechanism of MPP as a selective ERα antagonist.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow A Prepare MPP Stock Solution (Protocol 1) C Prepare Working Concentrations of MPP A->C B Seed Cells in Multi-well Plates D Treat Cells with MPP (and Vehicle Control) B->D C->D E Incubate for Desired Time D->E F Downstream Analysis (e.g., Viability, qPCR, Western Blot) E->F

Caption: General workflow for in vitro experiments using MPP.

References

Techniques for Assessing Methylpiperidino Pyrazole (MPP) Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpiperidino pyrazole (MPP) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα), a key mediator in the progression of various cancers, particularly in hormone-receptor-positive breast cancer.[1][2][3][4] MPP exerts its effects by binding to ERα with high affinity, thereby inhibiting its transcriptional activation.[3] Its selectivity for ERα over ERβ makes it a valuable tool for dissecting the specific roles of ERα in physiological and pathological processes.[3] This document provides detailed application notes and experimental protocols for assessing the efficacy of MPP in both in vitro and in vivo models.

Mechanism of Action

MPP functions as a competitive antagonist of ERα. Upon binding, it induces conformational changes in the receptor that prevent the recruitment of coactivators necessary for the transcription of estrogen-responsive genes.[2] This blockade of ERα signaling leads to several downstream cellular effects, including the induction of apoptosis and inhibition of cell proliferation in ERα-positive cancer cells.[1] Notably, studies have shown that MPP reduces the phosphorylation of ERα, a key step in its activation, while not affecting the phosphorylation of Akt, a protein involved in a parallel survival pathway.[1] While originally classified as a pure antagonist based on in vitro assays, some in vivo studies suggest that MPP may exhibit mixed agonist/antagonist properties, highlighting the importance of comprehensive evaluation in multiple model systems.[1][2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound from various experimental assays.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineParameterValueReference
Receptor Binding Affinity-Ki for ERα5.6 nM[3]
Receptor Binding Affinity-Ki for ERβ2.3 µM[3]
Transcriptional InhibitionHEC-1IC5080 nM[2][3]
Cell ViabilityRL95-2IC5020.01 µM[1]
Antiproliferative ActivityRL95-2Effective Conc.10 µM[1]
Apoptosis InductionEndometrial Cancer CellsEffective Conc.1 nM
ERα Phosphorylation-Effective Conc.20 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelAssay TypeDosageOutcomeReference
Ovariectomized MiceUterine Wet Weight25-150 µgSignificant increase in uterine weight vs. vehicle
Ovariectomized MiceUterine Wet Weight50 µg MPP + 50-100 µg β-estradiolReversal of β-estradiol-induced uterine weight gain
Male C57BL/6N micePrepulse Inhibition (PPI)20 µg/kg or 200 µg/kgDose-dependent attenuation of PPI[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MPP Action

The following diagram illustrates the proposed signaling pathway for MPP's action as an ERα antagonist, leading to apoptosis.

MPP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion MPP MPP ERa_mem ERα MPP->ERa_mem Binds ERa_cyto ERα MPP->ERa_cyto Inhibits Phosphorylation ERa_mem->ERa_cyto Bcl2 Bcl-2 ERa_cyto->Bcl2 Downregulates ERa_nuc ERα ERa_cyto->ERa_nuc Translocation Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release ERE Estrogen Response Element (ERE) ERa_nuc->ERE Binding Blocked by MPP Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Inhibition Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_assays Efficacy Assays start Start: ERα-positive Cancer Cell Line cell_culture Cell Culture start->cell_culture mpp_treatment MPP Treatment (Dose-Response & Time-Course) cell_culture->mpp_treatment viability_assay Cell Viability Assay (e.g., MTT) mpp_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mpp_treatment->apoptosis_assay western_blot Western Blot Analysis (p-ERα, Bcl-2, Bax, Caspases) mpp_treatment->western_blot data_analysis Data Analysis (IC50, Statistical Significance) viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

References

Protocol for ERα Transcriptional Activation Assay with MPP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This protocol details a robust and sensitive cell-based assay to measure the transcriptional activation of Estrogen Receptor Alpha (ERα) and to evaluate the antagonistic activity of compounds like Methyl-pipecolinoxepane (MPP). The assay utilizes a luciferase reporter system, a widely accepted method for quantifying the activation of nuclear receptors.[1][2][3]

The principle of this assay is based on the ligand-dependent activation of ERα. In the presence of an agonist, such as 17β-estradiol (E2), ERα binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, initiating transcription.[4][5] This assay employs a reporter vector where the luciferase gene is under the control of an ERE-containing promoter. Thus, the level of luciferase expression is directly proportional to the transcriptional activity of ERα.[1][3][6]

MPP is a potent and selective ERα antagonist.[7][8] It competitively binds to ERα, preventing the conformational changes required for coactivator recruitment and subsequent transcriptional activation, even in the presence of an agonist like E2.[9][10] This protocol can be used to determine the potency of MPP and other potential antagonists by measuring their ability to inhibit E2-induced luciferase activity.

This assay is a valuable tool for:

  • Screening for novel ERα agonists and antagonists.

  • Determining the IC50 values of ERα antagonists.

  • Investigating the structure-activity relationship of potential drug candidates.

  • Studying the molecular mechanisms of ERα-mediated signaling.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from this assay.

Table 1: Dose-Response of Estradiol (E2) on ERα Transcriptional Activation

E2 Concentration (nM)Fold Activation (Mean ± SD)
0 (Vehicle)1.0 ± 0.1
0.012.5 ± 0.3
0.18.2 ± 0.9
115.6 ± 1.8
1016.1 ± 2.0
10015.8 ± 1.9

Table 2: Inhibition of E2-induced ERα Activation by MPP

MPP Concentration (nM)E2 (1 nM)% Inhibition (Mean ± SD)
0+0 ± 5
1+15 ± 4
10+48 ± 6
100+85 ± 7
1000+98 ± 3
1000-N/A

Table 3: IC50 Value of MPP

CompoundIC50 (nM)
MPP~20 - 80[9][11]

Experimental Protocols

Materials and Reagents
  • Cell Line: MCF-7 or T47D cells (ERα-positive human breast cancer cell lines).[1]

  • Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by an ERE-containing promoter (e.g., pGL3-ERE-luc).

  • Control Plasmid: A plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Charcoal-Stripped FBS: To remove endogenous steroids.

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • 17β-Estradiol (E2): ERα agonist.

  • MPP (Methyl-pipecolinoxepane): ERα antagonist.[7]

  • Luciferase Assay System: (e.g., Promega Dual-Luciferase® Reporter Assay System).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (MCF-7 or T47D) transfection 2. Co-transfection (ERE-Luc & Renilla) cell_culture->transfection seeding 3. Cell Seeding (96-well plate) transfection->seeding agonism 4a. Agonist Treatment (Estradiol) seeding->agonism Agonist Assay antagonism 4b. Antagonist Treatment (MPP + Estradiol) seeding->antagonism Antagonist Assay incubation 5. Incubation (24-48 hours) agonism->incubation antagonism->incubation lysis 6. Cell Lysis incubation->lysis luciferase_assay 7. Luciferase Assay (Luminometer) lysis->luciferase_assay data_analysis 8. Data Analysis (Normalization, IC50) luciferase_assay->data_analysis

Caption: Experimental workflow for the ERα transcriptional activation assay.

Step-by-Step Protocol

1. Cell Culture and Transfection:

  • Culture MCF-7 or T47D cells in the appropriate medium supplemented with 10% FBS.

  • Two days before transfection, switch the cells to a medium containing 10% charcoal-stripped FBS to deplete endogenous steroids.

  • On the day of transfection, seed the cells into a 6-well plate at a density that will result in 70-80% confluency the next day.

  • Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Seeding:

  • 24 hours post-transfection, detach the cells using Trypsin-EDTA.

  • Resuspend the cells in a medium containing charcoal-stripped FBS.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well.

  • Allow the cells to attach for at least 4-6 hours.

3. Compound Treatment:

  • For Agonist Assay: Prepare serial dilutions of E2 in a medium containing charcoal-stripped FBS. Remove the seeding medium from the cells and add the different concentrations of E2. Include a vehicle control (e.g., 0.1% DMSO).

  • For Antagonist Assay: Prepare serial dilutions of MPP. Pre-incubate the cells with the different concentrations of MPP for 1-2 hours. Then, add a constant concentration of E2 (typically the EC50 concentration, e.g., 1 nM) to all wells except the negative control. Include controls for vehicle, E2 alone, and MPP alone.

4. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

5. Luciferase Assay:

  • After incubation, remove the medium from the wells and gently wash the cells once with PBS.

  • Lyse the cells using the passive lysis buffer provided in the luciferase assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.

6. Data Analysis:

  • Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Normalized Response = Firefly Luciferase Activity / Renilla Luciferase Activity

  • Fold Activation (Agonist Assay): Calculate the fold activation by dividing the normalized response of the E2-treated wells by the normalized response of the vehicle control.

  • Percentage Inhibition (Antagonist Assay): Calculate the percentage inhibition for each concentration of MPP using the following formula:

    • % Inhibition = 100 x [1 - (Normalized Response_MPP+E2 - Normalized Response_Vehicle) / (Normalized Response_E2 - Normalized Response_Vehicle)]

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the MPP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

er_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds & Activates MPP MPP MPP->ERa_inactive Binds & Inhibits ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates Luciferase Luciferase Expression Transcription->Luciferase

Caption: ERα signaling pathway and its inhibition by MPP.

References

Application Notes and Protocols: Methylpiperidino Pyrazole (MPP) in Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpiperidino pyrazole (MPP) is a potent and selective antagonist of Estrogen Receptor Alpha (ERα), a key regulator in the development and progression of various cancers, including endometrial and breast cancer.[1][2] By inhibiting ERα signaling, MPP has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a valuable tool for cancer research and a potential candidate for therapeutic development.[1][3] These application notes provide detailed protocols and a summary of quantitative data for studying MPP-induced apoptosis, as well as a proposed signaling pathway based on current scientific understanding.

Mechanism of Action

MPP exerts its pro-apoptotic effects primarily through the antagonism of ERα. In estrogen-dependent cancers, the binding of estradiol to ERα promotes cell proliferation and survival. MPP, by blocking this interaction, disrupts the downstream signaling pathways that support cancer cell growth. Evidence suggests that MPP-induced apoptosis is independent of the PI3K/Akt signaling pathway, a common cell survival pathway.[1] Instead, it is hypothesized to trigger the intrinsic apoptotic pathway, initiated by mitochondrial stress. This is supported by observations of altered mitochondrial membrane potential in cells treated with MPP.[4]

Quantitative Data Summary

The following tables summarize the quantitative data available for the effects of this compound on cancer cell lines.

Table 1: IC50 Value of this compound

Cell LineCompoundIncubation Time (hours)IC50 (µM)Citation
RL95-2 (Endometrial Cancer)MPP2420.01[1]

Table 2: Effective Concentrations of this compound for Apoptosis Induction

Cell Line(s)CompoundConcentrationEffectCitation
Ishikawa, RL-95 (Endometrial Cancer), oLE (ovine Luminal Endometrial)MPP1 nMInduces significant apoptosis[3][5]
RL95-2 (Endometrial Cancer)MPP dihydrochloride10 µMShows antiproliferative activity[1]
RL95-2 (Endometrial Cancer)MPP dihydrochloride20 µMReduces phosphorylation of ERα[1]
MCF-7 (Breast Cancer)MPP dihydrochloride10 µMEnhances silibinin-induced apoptosis[4]

Proposed Signaling Pathway for MPP-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in ERα-positive cancer cells.

MPP_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPP This compound (MPP) ERa Estrogen Receptor α (ERα) MPP->ERa Antagonizes Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., increased Bax/Bak, decreased Bcl-2) ERa->Bcl2_family Inhibition of survival signals leads to Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Promotes mitochondrial outer membrane permeabilization Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (DNA fragmentation, cell death) Caspase3->Apoptosis Executes

MPP-induced intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of MPP on cancer cells.

Materials:

  • This compound (MPP)

  • Cancer cell line of interest (e.g., RL95-2, Ishikawa)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of MPP in complete medium.

  • Remove the medium from the wells and add 100 µL of the MPP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPP).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MPP-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentrations of MPP for the appropriate time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2 family proteins, caspases).

Materials:

  • MPP-treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated and control cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Normalize the band intensities of the target proteins to a loading control like β-actin.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • MPP-treated and control cell lysates

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)

  • Microplate reader (for colorimetric or fluorometric detection)

Procedure:

  • Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates.

  • Add 50-100 µg of protein from each lysate to a 96-well plate.

  • Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating MPP-induced apoptosis.

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_mechanism Phase 2: Apoptosis Confirmation & Pathway Analysis cluster_analysis Phase 3: Data Analysis & Interpretation cell_culture Cell Culture (e.g., RL95-2, Ishikawa) mpp_treatment MPP Treatment (Dose-response and time-course) cell_culture->mpp_treatment mtt_assay Cell Viability Assay (MTT) Determine IC50 mpp_treatment->mtt_assay apoptosis_detection Apoptosis Detection (Annexin V/PI Staining) mtt_assay->apoptosis_detection Proceed with effective concentrations western_blot Western Blot Analysis (Bcl-2 family, Caspases) apoptosis_detection->western_blot caspase_assay Caspase Activity Assay (e.g., Caspase-3) western_blot->caspase_assay data_analysis Data Analysis and Quantification caspase_assay->data_analysis pathway_elucidation Signaling Pathway Elucidation data_analysis->pathway_elucidation conclusion Conclusion pathway_elucidation->conclusion

Workflow for studying MPP-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methylpiperidino Pyrazole (MPP) Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming solubility issues with Methylpiperidino pyrazole (MPP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPP) and in what forms is it available?

A1: this compound (MPP) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[1][2] It exhibits over 200-fold selectivity for ERα compared to ERβ.[1] MPP is commonly available as the dihydrochloride salt or as the free base. It's important to be aware of which form you are using, as this will affect the molecular weight and potentially the solubility characteristics.

Q2: In which solvents is MPP soluble?

A2: MPP is soluble in several common organic solvents. The dihydrochloride salt is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM.[1] The free base form is also soluble in DMSO (up to 5 mg/mL), Dimethylformamide (DMF; up to 14 mg/mL), and to a lesser extent in ethanol (up to 3 mg/mL).[3][4] The dihydrochloride form is reported to be insoluble in water and ethanol.

Q3: Why is my MPP precipitating when I add it to my aqueous buffer or cell culture medium?

A3: This is a common issue for hydrophobic compounds like MPP. Precipitation typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution. This drastic change in solvent polarity significantly reduces the solubility of MPP, causing it to "crash out" of the solution. The final concentration of the organic solvent in your aqueous medium may also be too low to maintain solubility.

Q4: What is the recommended way to store MPP solutions?

A4: It is recommended to prepare MPP solutions fresh for immediate use if possible.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1][3] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[1]

Troubleshooting Guide: Overcoming MPP Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with MPP.

Problem Potential Cause Troubleshooting Step Expected Outcome
MPP powder will not dissolve in the chosen solvent. Insufficient solvent volume or low-quality solvent.Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Moisture in DMSO can reduce the solubility of hydrophobic compounds.The MPP powder should dissolve to form a clear solution.
Low kinetic energy.Gently warm the solution to 37°C and/or sonicate the vial in a water bath for 10-15 minutes.Increased temperature and mechanical agitation should facilitate the dissolution of the compound.
MPP precipitates out of the stock solution upon storage. Supersaturated solution or temperature fluctuations.Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex to ensure complete dissolution.The compound should remain in solution upon proper storage and handling.
MPP precipitates when diluted into aqueous media. Rapid change in solvent polarity.Add the MPP stock solution dropwise to the vortexing aqueous buffer. This gradual addition helps to avoid localized high concentrations that lead to precipitation.The compound remains in solution, resulting in a clear working solution.
Final DMSO concentration is too low.Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5% for most cell-based assays.MPP remains soluble at an optimized final DMSO concentration that is non-toxic to cells.
Buffer incompatibility.Test the solubility of MPP in different aqueous buffers (e.g., PBS, TRIS-HCl) to identify a more compatible formulation.The compound shows improved solubility in an alternative buffer system.

Data Presentation: MPP Solubility

The following table summarizes the solubility of MPP in various common laboratory solvents.

Compound Form Solvent Solubility Reference
MPP DihydrochlorideDMSO100 mM[1]
MPP DihydrochlorideWaterInsoluble
MPP DihydrochlorideEthanolInsoluble
MPP (free base)DMSO5 mg/mL[3][4]
MPP (free base)DMF14 mg/mL[4]
MPP (free base)Ethanol3 mg/mL[4]
MPP (free base)DMF:PBS (pH 7.2) (1:8)0.11 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated MPP Stock Solution in DMSO
  • Preparation : Bring the vial of MPP powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation : Determine the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of MPP dihydrochloride with a MW of 542.5 g/mol , dissolve 5.425 mg in 1 mL of DMSO).

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the MPP powder.

  • Initial Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary) : If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary) : If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Final Inspection : Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: Diluting the MPP Stock Solution into Aqueous Media
  • Preparation : Bring your MPP stock solution and the aqueous buffer (e.g., cell culture medium, PBS) to room temperature.

  • Vortexing : Begin gently vortexing the aqueous buffer that will be used for the final working solution.

  • Dropwise Addition : While the aqueous buffer is vortexing, add the required volume of the MPP stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations of MPP.

  • Final Mixing : Continue to vortex the final working solution for another 30 seconds to ensure homogeneity.

  • Final DMSO Concentration Check : Calculate the final percentage of DMSO in your working solution to ensure it is within the acceptable range for your experiment (typically ≤ 0.5% for cell-based assays).

Visualizations

experimental_workflow Experimental Workflow for MPP Solubilization start Start: MPP Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex check1 Clear Solution? vortex->check1 sonicate Sonicate 10-15 min check1->sonicate No stock_solution MPP Stock Solution check1->stock_solution Yes heat Warm to 37°C sonicate->heat heat->vortex add_stock Add Stock Dropwise stock_solution->add_stock prepare_aqueous Prepare Aqueous Buffer vortex_buffer Vortex Buffer prepare_aqueous->vortex_buffer vortex_buffer->add_stock final_solution Final Working Solution add_stock->final_solution

Caption: Workflow for preparing an MPP working solution.

signaling_pathway Simplified ERα Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_Hsp90 ERα-Hsp90 Complex Estrogen->ERa_Hsp90 Binds MPP MPP (Antagonist) MPP->ERa_Hsp90 Blocks ERa_dimer ERα Dimer ERa_Hsp90->ERa_dimer Hsp90 release & Dimerization Src Src ERa_Hsp90->Src Non-Genomic ERE Estrogen Response Element (ERE) ERa_dimer->ERE Translocation & DNA Binding PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Caption: ERα signaling pathways and the antagonistic action of MPP.

References

Technical Support Center: Troubleshooting Inconsistent Results with Mesoporous Photonic Polymers (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Mesoporous Photonic Polymers (MPPs).

I. Synthesis and Fabrication

Inconsistencies in the synthesis and fabrication of MPPs are a primary source of variability in experimental outcomes. This section addresses common problems related to the creation of the mesoporous template and the subsequent polymer infiltration.

FAQs

Question: Why is there significant batch-to-batch variation in the optical properties of my MPPs?

Answer: Batch-to-batch variation in optical properties often stems from inconsistencies in the pore structure of the mesoporous template and incomplete or non-uniform polymer infiltration.

Troubleshooting Guide:

  • Inconsistent Mesoporous Template: The synthesis of the mesoporous template, often silica or alumina, is a critical step. Variations in precursor concentrations, temperature, and reaction times can lead to differences in pore size, porosity, and ordering, all of which directly impact the photonic properties.[1][2]

    • Solution: Strictly adhere to a standardized synthesis protocol. Ensure precise measurement of all reagents and maintain consistent temperature and stirring rates. Characterize each batch of the mesoporous template (e.g., using SEM and nitrogen adsorption-desorption) to confirm consistency before polymer infiltration.

  • Incomplete Polymer Infiltration: The extent of polymer infiltration into the mesopores is highly dependent on factors such as polymer molecular weight, viscosity, temperature, and infiltration time.[3] Incomplete infiltration will result in a lower effective refractive index and altered optical properties.

    • Solution: Optimize the infiltration parameters. Lower molecular weight polymers generally infiltrate more readily than higher molecular weight polymers.[4] Increasing the infiltration temperature can reduce polymer viscosity, facilitating deeper penetration into the pores.[3] However, be mindful of potential polymer degradation at excessively high temperatures. Extend the infiltration time to ensure the polymer has sufficient time to fill the pores completely.

  • Non-Uniform Polymer Infiltration: Air bubbles trapped during the polymer application or uneven heating can lead to non-uniform infiltration.

    • Solution: When applying a polymer melt, a pre-heating step at a lower temperature can help to avoid the formation of air bubbles.[3] For spin-coating applications, ensure the polymer solution has the appropriate viscosity to spread evenly and that the spin speed is optimized.[5]

Experimental Protocol: Synthesis of a Mesoporous Silica Template (MCM-41 type)

  • Surfactant Solution Preparation: Dissolve 1.5 g of cetyltrimethylammonium bromide (CTAB) in 120 ml of deionized water with 1.75 ml of 2.0 M sodium hydroxide (NaOH). Heat the mixture to 80°C for 30 minutes with stirring until the solution is clear.[6]

  • Silica Precursor Addition: While maintaining the temperature at 80°C and stirring at approximately 550 rpm, rapidly inject 2.335 g of tetraethylorthosilicate (TEOS). A white precipitate should form within a few minutes.[6]

  • Reaction: Continue stirring at 80°C for 2 hours.

  • Product Isolation: Isolate the solid product by hot filtration. Wash the product thoroughly with deionized water and methanol.[6]

  • Template Removal (Calcination): To create the mesoporous structure, the surfactant template must be removed. Heat the as-synthesized material in a furnace to 550°C for 10 hours to burn off the organic template.[1]

  • Characterization: Characterize the resulting mesoporous silica using techniques such as X-ray diffraction (XRD) to confirm the ordered pore structure, nitrogen adsorption-desorption to determine the surface area and pore size, and scanning electron microscopy (SEM) to visualize the particle morphology.

Diagram: MPP Synthesis Workflow

MPP_Synthesis_Workflow cluster_Template Mesoporous Template Synthesis cluster_Polymer Polymer Infiltration Surfactant Micelle Formation Surfactant Micelle Formation Silica Precursor Addition Silica Precursor Addition Surfactant Micelle Formation->Silica Precursor Addition Hydrolysis & Condensation Hydrolysis & Condensation Silica Precursor Addition->Hydrolysis & Condensation Template Removal (Calcination) Template Removal (Calcination) Hydrolysis & Condensation->Template Removal (Calcination) Polymer Application (Melt/Solution) Polymer Application (Melt/Solution) Template Removal (Calcination)->Polymer Application (Melt/Solution) Thermal Annealing / Solvent Evaporation Thermal Annealing / Solvent Evaporation Polymer Application (Melt/Solution)->Thermal Annealing / Solvent Evaporation Cooling / Solidification Cooling / Solidification Thermal Annealing / Solvent Evaporation->Cooling / Solidification Final MPP Structure Final MPP Structure Cooling / Solidification->Final MPP Structure

A simplified workflow for the synthesis of Mesoporous Photonic Polymers.

II. Characterization

Inaccurate or artifact-prone characterization can lead to misinterpretation of experimental results. This section focuses on common issues encountered during the analysis of MPP structures.

FAQs

Question: Why do my SEM images of the MPP cross-section appear blurry or show charging artifacts?

Answer: Blurriness and charging in SEM images of polymeric and insulating materials are common issues arising from poor conductivity and improper sample preparation.

Troubleshooting Guide:

  • Charging Effects: Non-conductive materials like polymers can accumulate electrons from the electron beam, leading to bright spots, streaks, or a general blurring of the image.[7][8]

    • Solution: Apply a thin conductive coating, such as gold or platinum, to the sample surface before imaging. Ensure the sample is properly grounded to the SEM stage.[8]

  • Beam Damage: High-energy electron beams can damage sensitive materials like polymers, causing them to melt or degrade.[7]

    • Solution: Use a lower accelerating voltage. While this may slightly reduce resolution, it will minimize beam damage and can also improve surface sensitivity.[9] Reduce the beam current and scan speed to lessen the electron dose on the sample.

  • Poor Sample Preparation: An unevenly fractured or cut cross-section can introduce artifacts and make it difficult to obtain a clear image of the internal structure.

    • Solution: For cross-sectional imaging, consider cryo-fracturing the sample to obtain a clean, flat surface. Ensure the sample is securely mounted on the SEM stub.

Question: My AFM images show repetitive patterns that don't seem to correspond to the actual surface topography. What could be the cause?

Answer: Repetitive, artificial patterns in AFM images are often caused by tip artifacts, where the shape of the AFM tip is convoluted with the features of the sample surface.

Troubleshooting Guide:

  • Dull or Damaged Tip: A dull or damaged tip can cause features to appear broader or distorted. If the tip has multiple sharp points, it can result in double or multiple images of the same feature.[10][11]

    • Solution: Replace the AFM tip. Always use a new, sharp tip when high-resolution imaging is required.

  • Tip Convolution: When the features being imaged are on the same size scale as or smaller than the AFM tip, the resulting image will be a convolution of the tip and the sample topography. This can make features appear larger than they are or introduce repetitive patterns.[7][12]

    • Solution: Use a sharper, high-aspect-ratio tip. Be aware of the potential for tip convolution and interpret the images accordingly. When possible, compare AFM data with results from other techniques like SEM.

  • Image Processing Artifacts: Improper use of image processing software can introduce artifacts.

    • Solution: Use image processing tools judiciously. Be aware of how different filters and leveling algorithms can affect the final image.[11]

III. Applications

This section addresses common issues related to the performance of MPPs in specific applications, namely their use as optical materials and in drug delivery systems.

A. Optical Properties

FAQs

Question: The position of the photonic bandgap in my MPP is inconsistent with theoretical predictions. What could be the reason?

Answer: Discrepancies between theoretical and experimental photonic bandgaps can arise from structural defects, variations in the refractive indices of the constituent materials, and the measurement setup.

Troubleshooting Guide:

  • Structural Defects: Defects in the periodic structure of the photonic crystal, such as missing or displaced pores, can introduce defect modes within the bandgap and alter the overall optical properties.[13][14][15]

    • Solution: Carefully control the synthesis conditions to minimize defects. Characterize the structure thoroughly to identify the presence and nature of any defects.

  • Incorrect Refractive Index Values: The theoretical model relies on accurate values for the refractive indices of the polymer and the template material. These values can be influenced by factors such as polymer density and porosity.

    • Solution: Measure the refractive indices of your specific materials using techniques like ellipsometry.

  • Measurement Setup: The angle of incidence of the light and the numerical aperture of the collection optics can affect the measured reflection and transmission spectra.[16]

    • Solution: Use a well-characterized optical setup. For precise measurements, consider using a micro-reflectivity setup that allows for probing single domains of the photonic crystal.[17]

Experimental Protocol: Measuring the Optical Properties of a Photonic Crystal

  • Setup: A typical setup for measuring the reflection and transmission properties of a photonic crystal includes a broadband light source, focusing and collection optics, a spectrometer, and a goniometer to control the angle of incidence.[16]

  • Reflection Measurement:

    • Position the MPP sample on the goniometer.

    • Direct the incident light onto the sample at the desired angle.

    • Collect the reflected light and direct it to the spectrometer.

    • Record the reflection spectrum.

    • Take a reference spectrum from a high-reflectivity mirror to normalize the data.

  • Transmission Measurement:

    • Position the collection optics on the opposite side of the sample from the light source.

    • Record the transmission spectrum.

    • Take a reference spectrum without the sample in the light path to normalize the data.

  • Analysis: Analyze the reflection and transmission spectra to identify the position and width of the photonic bandgap.

B. Drug Delivery

FAQs

Question: Why is the drug loading efficiency in my MPP-based delivery system low and inconsistent?

Answer: Drug loading efficiency is influenced by a multitude of factors including the properties of the drug and the mesoporous carrier, the loading method, and the conditions during loading.

Troubleshooting Guide:

  • Drug-Carrier Interactions: The loading of a drug into a mesoporous carrier is often driven by electrostatic interactions, hydrogen bonding, or van der Waals forces.[18] A mismatch in properties, such as loading a hydrophobic drug into a hydrophilic carrier, can result in low efficiency.

    • Solution: Choose a carrier with properties that are compatible with the drug. Surface functionalization of the mesoporous silica can be used to tailor its properties for a specific drug.[6]

  • Loading Method: Different loading methods, such as solvent evaporation, adsorption from solution, and incipient wetness impregnation, have different efficiencies.[19][20]

    • Solution: Optimize the loading method for your specific drug-carrier system. For example, the incipient wetness method can be more efficient than simple immersion.[18]

  • Loading Conditions: Factors such as the drug-to-carrier ratio, solvent, pH, and loading time can significantly impact loading efficiency.[21]

    • Solution: Systematically vary these parameters to find the optimal loading conditions. For instance, for ionizable drugs, adjusting the pH to maximize electrostatic attraction between the drug and the carrier can enhance loading.

Table 1: Factors Affecting Drug Loading in Mesoporous Silica Nanoparticles

FactorInfluence on Drug LoadingTroubleshooting Considerations
Drug Properties Hydrophobicity, charge, and molecular size affect compatibility with the carrier.Select a carrier with complementary properties or modify the carrier surface.
Carrier Properties Pore size, surface area, and surface chemistry determine the available space and interaction sites.Synthesize carriers with appropriate pore dimensions and functionalize the surface for specific drug interactions.
Loading Method Solvent-based methods (e.g., adsorption, solvent evaporation) and solvent-free methods (e.g., melting) have varying efficiencies.Experiment with different loading techniques to find the most effective one for the specific drug-carrier system.[19]
pH of Loading Solution Affects the surface charge of both the drug and the carrier, influencing electrostatic interactions.Adjust the pH to maximize attractive forces between the drug and the carrier.
Solvent The solubility of the drug in the chosen solvent is crucial for efficient loading.Select a solvent in which the drug is highly soluble but does not damage the carrier.
Drug-to-Carrier Ratio A higher concentration of the drug in the loading solution can increase the amount loaded, up to a saturation point.Optimize the ratio to maximize loading without causing drug precipitation on the external surface.

Question: The drug release from my MPP system is too fast (burst release) or incomplete. How can I achieve a more controlled and sustained release profile?

Answer: The drug release profile is governed by the interactions between the drug and the carrier, the diffusion of the drug out of the pores, and the properties of the surrounding medium.

Troubleshooting Guide:

  • Weak Drug-Carrier Interaction: If the drug is only weakly adsorbed to the pore surfaces, it can be released too quickly upon exposure to the release medium.

    • Solution: Enhance the interaction between the drug and the carrier through surface functionalization.

  • Environmental Triggers: The release can be controlled by designing the system to be responsive to specific triggers, such as pH.[22][23][24]

    • Solution: For example, in cancer therapy, a pH-responsive system can be designed to release the drug preferentially in the acidic tumor microenvironment.[24] This can be achieved by using pH-sensitive linkers or polymers as "gatekeepers" at the pore openings.

  • Polymer Coating: Applying a polymer coating to the drug-loaded particles can act as a diffusion barrier, slowing down the release of the drug.[12]

    • Solution: The thickness and composition of the polymer coating can be varied to tune the release rate.

Table 2: Cumulative Release of Doxorubicin (DOX) from Silica Nanoparticles at Different pH Values

Time (h)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 6.5 (%)Cumulative Release at pH 5.5 (%)
12~5~15~40
24~10~27~60
48~10~38~100

Data adapted from a study on pH-controlled drug release from silica nanoparticles, demonstrating significantly higher release at lower pH values, which is relevant for tumor-targeted drug delivery.[23]

Experimental Protocol: Step-by-Step Guide for Drug Loading into Mesoporous Silica

  • Preparation of Drug Solution: Dissolve the drug in a suitable solvent to create a concentrated solution. The choice of solvent will depend on the solubility of the drug.[21]

  • Adsorption:

    • Disperse a known amount of the mesoporous silica nanoparticles in the drug solution.

    • Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow the drug to adsorb into the pores.[23]

    • Ultrasonication can be used to enhance the dispersion of the nanoparticles and facilitate drug loading.[21]

  • Separation: Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Washing: Wash the nanoparticles with fresh solvent to remove any drug that is adsorbed only on the external surface.[18]

  • Drying: Dry the drug-loaded nanoparticles, for example, in a vacuum oven at a low temperature to remove the solvent.[21]

  • Quantification of Loaded Drug: To determine the amount of drug loaded, the concentration of the drug remaining in the supernatant after loading can be measured using UV-Vis spectroscopy or another suitable analytical technique. The amount of loaded drug is then calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.

Diagram: Factors Influencing Drug Release from MPPs

Drug_Release_Factors cluster_Internal Internal Factors cluster_External External Factors MPP Drug Carrier MPP Drug Carrier Drug-Carrier Interaction Drug-Carrier Interaction MPP Drug Carrier->Drug-Carrier Interaction Pore Structure Pore Structure MPP Drug Carrier->Pore Structure Surface Chemistry Surface Chemistry MPP Drug Carrier->Surface Chemistry pH pH MPP Drug Carrier->pH Temperature Temperature MPP Drug Carrier->Temperature Ionic Strength Ionic Strength MPP Drug Carrier->Ionic Strength Drug Release Profile Drug Release Profile Drug-Carrier Interaction->Drug Release Profile Pore Structure->Drug Release Profile Surface Chemistry->Drug Release Profile pH->Drug Release Profile Temperature->Drug Release Profile Ionic Strength->Drug Release Profile

Internal and external factors that can influence the drug release profile from an MPP-based carrier.

References

Technical Support Center: Methylpiperidino Pyrazole (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylpiperidino pyrazole (MPP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (MPP)?

This compound (MPP) is a potent and selective antagonist of Estrogen Receptor α (ERα).[1][2][3][4][5] It exhibits significantly higher binding affinity for ERα compared to Estrogen Receptor β (ERβ), making it a valuable tool for studying the specific roles of ERα.[1][4][6] In vitro, MPP inhibits the transcriptional activation of ERα.[1]

Q2: I am observing estrogenic/agonistic effects in my in vivo experiments, even though MPP is an ERα antagonist. Why is this happening?

This is a critical and documented observation. While MPP behaves as an ERα antagonist in cell-based assays, it can exhibit mixed agonist/antagonist or even purely agonistic effects in vivo.[7][8][9] This paradoxical effect is thought to be due to the metabolic cleavage of MPP's basic side chain in vivo. This metabolic process can convert MPP back to its parent compound, methyl-pyrazole-triol (MPT), which is an ERα agonist.[7][10][11]

Q3: How can I mitigate the potential in vivo agonistic effects of MPP?

To address the potential metabolic conversion of MPP to an agonist, researchers could consider the following:

  • Use an alternative compound: An analog of MPP, known as MPrP, was developed to be more resistant to this metabolic cleavage.[10]

  • Careful dose-response studies: Characterize the dose-dependent effects of MPP in your specific animal model to identify a window where antagonistic effects might predominate.

  • Pharmacokinetic analysis: If feasible, conduct pharmacokinetic studies to measure the plasma concentrations of both MPP and its potential metabolite MPT.

Q4: What are the recommended solvent and storage conditions for MPP?

MPP is soluble in DMSO, DMF, and Ethanol.[1] For long-term storage, it is recommended to store the compound at -20°C. Prepare solutions fresh if possible, but they can be stored at -20°C for up to a month.[6] Always ensure any precipitate is fully dissolved before use.[6]

Q5: Does MPP affect the phosphorylation of ERα or other downstream signaling molecules?

Yes, studies have shown that MPP treatment can reduce the phosphorylation of ERα.[2] However, at the concentrations tested in one study, it did not alter the phosphorylation of Akt, a downstream signaling molecule in other pathways.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected agonist activity in an in vivo model. Metabolic conversion of MPP to its agonist precursor, MPT.[7][10]- Consider using a more metabolically stable analog like MPrP.[10]- Perform a detailed dose-response analysis.- Analyze tissue or plasma for the presence of MPT.
Inconsistent results between in vitro and in vivo studies. As mentioned above, the in vivo metabolism of MPP can lead to different functional outcomes compared to its direct application in cell culture.[8]- Acknowledge this possibility in your experimental design and interpretation.- Use both in vitro and in vivo data to build a comprehensive understanding of MPP's effects.
Low cell viability in control (untreated) groups. Solvent toxicity.- Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is below the toxic threshold for your cell line (typically <0.5%).- Include a vehicle-only control in your experiments.
Variability in experimental results. - Compound degradation.- Incomplete dissolution.- Store MPP properly at -20°C and protect from light.- Ensure the compound is fully dissolved before adding to your experimental system. Sonication may be helpful.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound (MPP)

TargetParameterValueReference
ERαKi5.6 nM[1]
ERβKi2.3 µM[1]
ERαIC50 (transcriptional activation)80 nM[1][10]
ERαRelative Binding Affinity (RBA) vs. Estradiol12%[10]
ERβRelative Binding Affinity (RBA) vs. Estradiol<0.1%[10]

Table 2: In Vitro Cellular Effects of this compound (MPP)

Cell LineParameterValueReference
RL95-2 (endometrial cancer)IC50 (cell viability, 24h)20.01 µM[2]

Signaling Pathways and Experimental Workflows

er_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds & Activates MPP MPP MPP->ERa_inactive Binds & Inhibits ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: ERα signaling pathway and points of modulation by Estradiol and MPP.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_interpretation Data Interpretation invitro_start Start: In Vitro Characterization binding_assay Competitive Binding Assay (ERα vs ERβ) invitro_start->binding_assay reporter_assay ERα/ERE Reporter Gene Assay invitro_start->reporter_assay cell_viability Cell Viability/Proliferation Assay invitro_start->cell_viability interpretation Compare In Vitro Antagonism with In Vivo Effects reporter_assay->interpretation Confirms Antagonism invivo_start Start: In Vivo Study (Ovariectomized Model) dosing Administer Vehicle, Estradiol, or MPP invivo_start->dosing uterine_weight Measure Uterine Wet Weight dosing->uterine_weight gene_expression Analyze Estrogen-Responsive Gene Expression (e.g., qPCR) dosing->gene_expression pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Measure MPP & MPT levels) dosing->pk_pd uterine_weight->interpretation Assess Agonist/ Antagonist Profile gene_expression->interpretation Confirm Target Engagement pk_pd->interpretation Correlate Drug/Metabolite Levels with Effects

Caption: Experimental workflow for characterizing MPP's in vitro and in vivo effects.

References

Technical Support Center: Methylpiperidino Pyrazole (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methylpiperidino Pyrazole (MPP) in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments involving MPP.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound (MPP)?

A1: For long-term storage, solid MPP should be stored at -20°C, where it is stable for at least two to four years.[1][2][3] To prevent degradation from moisture and light, it is crucial to store the compound in a tightly sealed, light-resistant container in a dry environment.

Q2: How should I prepare and store stock solutions of MPP?

A2: MPP is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] For stock solution preparation, dissolve MPP in fresh, anhydrous DMSO to a concentration of up to 50 mg/mL.[4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[4][5]

Q3: Can I store MPP in aqueous solutions?

A3: It is not recommended to store MPP in aqueous solutions for more than one day.[1] MPP is sparingly soluble in aqueous buffers and can be susceptible to hydrolysis, especially at non-neutral pH.[1][6] For experiments requiring an aqueous medium, it is best to first dissolve MPP in an organic solvent like DMF and then dilute it with the aqueous buffer of choice immediately before use.[1]

Q4: I observed precipitation when diluting my MPP stock solution in an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of MPP. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept as low as possible while maintaining MPP solubility. It is also recommended to prepare the aqueous solution fresh for each experiment and to equilibrate the solution to room temperature, ensuring any precipitate is redissolved before use.[5]

Q5: What factors can affect the stability of MPP in my experiments?

A5: The stability of MPP, like other pyrazole derivatives, can be influenced by several factors including:

  • pH: MPP may be susceptible to hydrolysis in acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or visible light may cause photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to degradation.

  • Moisture: Can lead to hydrolysis of the compound.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of MPP stock solution.Prepare fresh stock solutions from solid MPP. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) and avoid repeated freeze-thaw cycles by using aliquots.[4][5]
Precipitation of MPP in aqueous media.Confirm that the final concentration of the organic solvent is sufficient to maintain solubility. Prepare aqueous solutions immediately before use and visually inspect for any precipitate.[1]
Loss of compound activity over time MPP has degraded in the experimental solution.Perform a stability study under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine the rate of degradation. Use freshly prepared solutions for sensitive assays.
Color change in solid MPP or stock solution Oxidation or degradation of the compound.A change in color can indicate decomposition.[6] It is recommended to discard the product and use a fresh batch. To prevent this, store solid MPP in a dry, dark place at -20°C and protect stock solutions from light.
Difficulty dissolving solid MPP Inappropriate solvent or poor quality solvent.Use fresh, high-purity, anhydrous solvents like DMSO, ethanol, or DMF.[1][4] Sonication may aid in dissolution. Note that moisture-absorbing DMSO can reduce solubility.[4]

Quantitative Data on MPP Stability

Table 1: Illustrative Forced Degradation Data for this compound (MPP)

Stress Condition Time (hours) MPP Remaining (%) Major Degradants Formed (%)
0.1 M HCl (60°C)2492.57.5
0.1 M NaOH (60°C)2488.211.8
3% H₂O₂ (RT)2495.14.9
Thermal (80°C, solid)7299.50.5
Photolytic (UV light)2497.82.2

Note: The data in this table is illustrative and intended to exemplify the results of a forced degradation study. Actual results may vary.

Table 2: Recommended Storage Conditions for this compound (MPP)

Form Solvent Storage Temperature Duration
SolidN/A-20°C≥ 4 years[2][3]
Stock SolutionDMSO-80°C1 year[4]
-20°C1 month[4][5]
Stock SolutionEthanol-20°CUp to 1 month (recommended to prepare fresh)
Stock SolutionDMF-20°CUp to 1 month (recommended to prepare fresh)
Aqueous SolutionAqueous BufferRoom TemperatureNot recommended for more than one day[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of MPP

This protocol outlines the methodology to assess the stability of MPP under various stress conditions.

1. Preparation of MPP Stock Solution:

  • Prepare a 1 mg/mL stock solution of MPP in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the MPP stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the MPP stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the MPP stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation (Solution): Incubate the MPP stock solution at 60°C.

  • Thermal Degradation (Solid): Place solid MPP in an oven at 80°C.

  • Photolytic Degradation: Expose the MPP stock solution to UV light (e.g., 254 nm) in a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Calculate the percentage of MPP remaining and the percentage of degradants formed at each time point.

  • This data will help identify the conditions under which MPP is unstable.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol describes the steps to develop and validate an HPLC method capable of separating MPP from its degradation products.

1. Method Development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where MPP and its potential degradants absorb (e.g., 254 nm).

  • Optimize the gradient to achieve good separation between the MPP peak and any degradant peaks generated during forced degradation studies.

2. Method Validation (according to ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish MPP from its degradants. Analyze stressed samples to show that the degradant peaks do not interfere with the MPP peak.

  • Linearity: Establish a linear relationship between the peak area and the concentration of MPP over a specified range.

  • Accuracy: Determine the recovery of MPP from a spiked matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) on the results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare MPP Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Degradation (60°C Solution / 80°C Solid) prep_stock->thermal photo Photolytic Degradation (UV Light) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable dilute Dilute Samples neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc calculate Calculate % MPP Remaining & % Degradants hplc->calculate interpret Identify Instability Conditions calculate->interpret

Caption: Experimental workflow for a forced degradation study of MPP.

stability_factors cluster_factors Factors Affecting Stability MPP This compound (MPP) pH pH (Acid/Base Hydrolysis) MPP->pH Temp Temperature (Thermal Degradation) MPP->Temp Light Light Exposure (Photodegradation) MPP->Light Oxidation Oxidizing Agents MPP->Oxidation Moisture Moisture (Hydrolysis) MPP->Moisture

Caption: Key factors influencing the stability of this compound.

er_signaling Estrogen Estrogen (E2) ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds & Activates MPP MPP MPP->ERa Binds & Blocks ERE Estrogen Response Element (ERE) in DNA ERa->ERE Dimerizes & Binds Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

References

Technical Support Center: Addressing Metabolic Cleavage of Methylpiperidino Pyrazole In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylpiperidino pyrazole compounds. The focus is on addressing the common challenge of metabolic cleavage observed in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of this compound (MPP) compounds?

A1: The primary metabolic liability of certain this compound compounds, particularly those with an N-piperidinylethoxy moiety, is their susceptibility to metabolic cleavage in vivo. This can lead to the regeneration of the parent compound, which may have a different pharmacological profile. For instance, the ERα-selective antagonist MPP has been shown to be cleaved back to its parent agonist, methyl-pyrazole-triol (MPT), in vivo.[1][2][3]

Q2: Which enzymes are primarily responsible for the metabolism of pyrazole-containing compounds?

A2: The cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, is known to be involved in the metabolism of pyrazoles.[4] Other potential metabolic pathways for N-substituted pyrazoles include N-dealkylation and N-glucuronidation, which can be catalyzed by UDP-glucuronosyltransferases (UGTs).[5][6]

Q3: My in vitro antagonist shows in vivo agonist effects. What could be the cause?

A3: This discrepancy is a classic sign of metabolic cleavage. Your antagonist compound is likely being metabolized in vivo to a parent molecule that possesses agonist activity.[1] For example, the this compound (MPP) antagonist is converted to the estrogen receptor agonist methyl-pyrazole-triol (MPT) in vivo, leading to unexpected estrogenic effects.[1][3]

Q4: How can I prevent the metabolic cleavage of my this compound compound?

A4: Modifying the chemical linker between the pyrazole core and the piperidine moiety can enhance metabolic stability. Replacing a metabolically labile ether linkage with a more robust propyl linkage has been shown to prevent cleavage.[1][2][3][7] This strategy was used to develop MPrP, an analog of MPP that retains antagonist activity in vivo.[1][3]

Q5: What analytical techniques are best suited for identifying and quantifying metabolites of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and commonly used technique for identifying and quantifying drug metabolites.[8][9][10][11] It offers the high sensitivity and specificity needed to detect and structurally elucidate metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[12]

Troubleshooting Guides

Issue 1: Unexpected In Vivo Efficacy or Toxicity

Q: My this compound compound, designed as a selective antagonist, is showing agonist-like effects or unexpected toxicity in my animal models. How can I troubleshoot this?

A: This is a strong indication of in vivo metabolic cleavage. The observed effects are likely due to a metabolite with a different pharmacological profile.

Troubleshooting Steps:

  • Hypothesize Metabolite Structure: Based on the structure of your compound, predict potential cleavage sites. For MPP, the ether linkage is the known liability.[3]

  • In Vitro Metabolic Stability Assay: First, assess the compound's stability using liver microsomes or hepatocytes from the animal species used in your in vivo studies.[13][14] This will confirm if the compound is susceptible to metabolism.

  • Metabolite Identification: Conduct an in vivo pharmacokinetic study and analyze plasma, urine, and bile samples using LC-MS/MS to identify the metabolites.[12][15] Compare the mass of the detected metabolites to your hypothesized cleavage product.

  • Synthesize and Test Putative Metabolite: Synthesize the suspected active metabolite. Test its activity in relevant in vitro and in vivo assays to confirm if its pharmacological profile matches the unexpected effects you observed.

  • Redesign the Compound: If metabolic cleavage is confirmed, consider chemical modifications to block the metabolic site. For example, replacing an ether linkage with a more stable propyl linkage.[2][3]

Issue 2: High In Vitro Clearance in Liver Microsomes

Q: My compound shows very rapid disappearance in a liver microsomal stability assay. What does this mean and what are my next steps?

A: High clearance in liver microsomes suggests that your compound is rapidly metabolized, primarily by Phase I enzymes like CYPs.[13] This can predict poor bioavailability and a short half-life in vivo.

Troubleshooting Steps:

  • Identify the Metabolic Pathway:

    • CYP Inhibition: Co-incubate your compound in the microsomal assay with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isoform inhibitors to see if the metabolism is reduced.

    • Cofactor Dependence: Run the assay without the necessary cofactor (NADPH) for CYP enzymes. A lack of metabolism in the absence of NADPH confirms CYP involvement.[14]

  • Pinpoint the Site of Metabolism: Use high-resolution mass spectrometry to identify the structure of the primary metabolites. This will reveal the "soft spot" on your molecule that is being targeted by metabolic enzymes.

  • Structural Modification (Metabolic Blocking): Once the metabolic "soft spot" is identified, modify the structure at that position to block metabolism. This could involve adding a fluorine atom or a bulkier group to sterically hinder enzyme access.

  • Consider Other Pathways: If clearance is not CYP-mediated, investigate other pathways. Use hepatocytes, which contain both Phase I and Phase II enzymes, to see if glucuronidation or other conjugation reactions are occurring.[6][14]

Issue 3: Difficulty Identifying Metabolites in Mass Spectrometry Data

Q: I have run my in vivo samples on an LC-MS/MS, but I am struggling to find and identify the potential metabolites. What can I do?

A: Metabolite peaks can be low in abundance and hidden in a complex biological background. A systematic approach is needed.

Troubleshooting Steps:

  • Predict Metabolite Masses: Based on common metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation, cleavage), calculate the expected exact masses of potential metabolites.

  • Use Extracted Ion Chromatograms (EICs): Instead of looking at the total ion chromatogram, search your raw data specifically for the predicted m/z values of your parent compound and its potential metabolites.

  • Compare to Control Samples: Analyze samples from vehicle-dosed animals. Any peaks present in the treated samples but absent in the control samples are potential drug-related molecules.

  • Look for Isotopic Patterns: If your parent compound has a unique isotopic signature (e.g., contains chlorine or bromine), its metabolites will share that signature.

  • Tandem MS (MS/MS) Fragmentation: Fragment the parent compound and obtain its MS/MS spectrum. Metabolites will often share key fragment ions with the parent drug. Search for these characteristic fragments in the MS/MS data of your unknown peaks.

Data Presentation: Representative Metabolic Stability

The following table summarizes representative quantitative data for pyrazole compounds with different metabolic liabilities.

Compound IDLinker MoietyIn Vitro T½ (min) (Human Liver Microsomes)Intrinsic Clearance (CLint, µL/min/mg)Primary Metabolic Pathway
MPP-Analog Ethoxy1592.4O-dealkylation (Cleavage)
MPrP-Analog Propyl> 120< 11.5N-dealkylation
Control-OH -4530.9Glucuronidation

Note: Data are representative examples for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay with Liver Microsomes

Objective: To determine the rate of metabolic disappearance of a this compound compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species)[16]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized and a stable compound)

  • Acetonitrile (ACN) with internal standard for quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Add the liver microsome suspension to the wells of a 96-well plate and pre-warm at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (T½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[13]

Protocol 2: Metabolite Identification using LC-MS/MS

Objective: To identify and structurally characterize metabolites of a this compound compound from in vivo samples.

Materials:

  • Plasma, urine, or tissue homogenate samples from dosed animals.

  • Control samples from vehicle-dosed animals.

  • Solid-phase extraction (SPE) or protein precipitation reagents.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC system.

  • Metabolite identification software.

Procedure:

  • Sample Preparation: Extract the drug and metabolites from the biological matrix. For plasma, a common method is protein precipitation with cold acetonitrile. For urine, a dilute-and-shoot approach may be sufficient.

  • LC Separation: Develop a chromatographic method that separates the parent compound from its more polar metabolites. A gradient elution on a C18 column is a typical starting point.

  • MS Data Acquisition:

    • Perform a full scan MS experiment to detect all ionizable compounds.

    • In parallel, perform data-dependent MS/MS acquisition, where the most intense ions from the full scan are automatically selected for fragmentation.

  • Data Analysis:

    • Process the data using metabolite identification software. The software will search for expected and unexpected metabolites by comparing treated versus control samples and looking for mass shifts from the parent drug.

    • Manually interrogate the data. Compare the fragmentation pattern (MS/MS spectra) of suspected metabolites with that of the parent drug to find common structural fragments, which increases confidence in the identification.

Visualizations

Metabolic Pathway Diagram

cluster_0 In Vivo Metabolism cluster_1 Pharmacological Effect MPP MPP (Antagonist) MPT MPT (Agonist) MPP->MPT Metabolic Cleavage (e.g., CYP-mediated) Agonist_Effect Unexpected Agonist Effect MPT->Agonist_Effect Inactive_Metabolite Inactive Metabolite MPrP MPrP (Stable Antagonist) MPrP->Inactive_Metabolite Slow Metabolism (e.g., N-dealkylation) Antagonist_Effect Intended Antagonist Effect MPrP->Antagonist_Effect

Caption: Metabolic fate of labile (MPP) vs. stable (MPrP) pyrazole analogs.

Experimental Workflow Diagram

start Unexpected In Vivo Result (e.g., Agonist Effect) invitro In Vitro Stability Assay (Microsomes/Hepatocytes) start->invitro invivo In Vivo PK Study (Dose Animal) start->invivo met_id Metabolite Identification & Profiling invitro->met_id Provides initial clues analysis LC-MS/MS Analysis of Plasma, Urine, Bile invivo->analysis analysis->met_id synthesis Synthesize Putative Active Metabolite met_id->synthesis confirm Confirm Activity of Metabolite In Vitro/Vivo synthesis->confirm redesign Redesign Compound to Block Metabolic Site confirm->redesign

Caption: Workflow for investigating unexpected in vivo activity.

Troubleshooting Decision Tree

decision decision outcome Metabolism is CYP-mediated. Identify isoform & block site. start High In Vitro Clearance Observed q1 Is metabolism blocked by CYP inhibitors? start->q1 q1->outcome Yes q2 Is metabolism observed in hepatocytes? q1->q2 No outcome2 Phase II (e.g., UGT) or non-CYP metabolism likely. Identify conjugate. q2->outcome2 Yes outcome3 Metabolism is likely not hepatic. Investigate extrahepatic tissues or plasma stability. q2->outcome3 No

Caption: Decision tree for diagnosing high in vitro clearance.

References

Technical Support Center: Methylpiperidino Pyrazole (MPP) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methylpiperidino pyrazole (MPP) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPP) and what is its primary mechanism of action?

This compound (MPP) is a non-steroidal, selective estrogen receptor α (ERα) antagonist.[1][2] In in vitro assays, it demonstrates a high binding affinity for ERα with significantly lower affinity for ERβ, making it a valuable tool for studying the specific roles of ERα.[2] It is designed to competitively block the binding of estrogens to ERα, thereby inhibiting the transcription of estrogen-responsive genes.[3]

Q2: What are the most common challenges encountered in MPP animal studies?

The most significant challenge is the paradoxical in vivo agonist activity of MPP due to its metabolic instability.[1][4] MPP can be metabolized to its parent compound, methyl-pyrazole-triol (MPT), which is an ERα agonist.[1][4] This can lead to unexpected estrogenic effects, confounding the interpretation of experimental results. Other challenges include contrasting effects between in vitro and in vivo models and potential off-target effects.[5]

Q3: Is there a more stable alternative to MPP for in vivo studies?

Yes, an analog called methyl-piperidinopropyl pyrazole (MPrP) was developed to address the metabolic instability of MPP.[1][6] MPrP has a modified side chain that is resistant to the metabolic cleavage that converts MPP to the agonist MPT.[1] While it retains high selectivity for ERα, comprehensive in vivo comparative studies with MPP are still limited.[1]

Q4: Is this compound (MPP) related to the neurotoxin MPP+?

No, this is a critical point of distinction. This compound (MPP) is a selective estrogen receptor modulator. The neurotoxin MPP+ stands for 1-methyl-4-phenylpyridinium , which is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[7][8] MPP+ is a potent inhibitor of mitochondrial complex I and is used to induce Parkinson's disease-like symptoms in animal models.[7][8] These are two distinct compounds with entirely different biological targets and effects.

Troubleshooting Guide

Problem 1: Unexpected Agonist Effects Observed in vivo

Symptoms:

  • Increased uterine weight in ovariectomized (OVX) rodents.[5][9]

  • Stimulation of estrogen-responsive gene expression where antagonism is expected.

  • Mimicking the effects of estradiol on physiological parameters like food intake.[9][10]

Possible Cause:

  • Metabolic conversion of MPP to the ERα agonist, methyl-pyrazole-triol (MPT).[1][4]

Solutions:

  • Confirm the Identity of the Test Compound: Ensure the correct compound was administered and that there was no contamination.

  • Dose-Response Analysis: Investigate if the agonist effects are dose-dependent. However, be aware that higher doses may not necessarily lead to stronger antagonism due to metabolism.

  • Consider a Metabolically Stable Analog: For future studies, consider using methyl-piperidinopropyl pyrazole (MPrP), which is designed to resist metabolic conversion.[1]

  • Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to measure the plasma concentrations of both MPP and its potential metabolite MPT over time.

  • Direct Hypothalamic Administration: For neuroscience studies, direct administration to the brain region of interest may minimize peripheral metabolism, though the possibility of local conversion cannot be entirely ruled out.[4]

Problem 2: Discrepancies Between in vitro and in vivo Results

Symptoms:

  • MPP induces apoptosis in cancer cell lines in vitro, but shows different cellular effects in the same tissue type in vivo. For example, in uterine tissue, MPP induced apoptosis in stromal cells rather than luminal epithelial cells in mice.[5]

  • Observed antagonist activity in cell-based reporter assays, but agonist or mixed agonist/antagonist effects in animal models.[5]

Possible Causes:

  • Metabolic conversion to an agonist (see Problem 1).

  • Complex tissue-specific and systemic physiological responses in a whole organism that are not recapitulated in cell culture.

  • Differences in drug exposure (concentration and duration) between in vitro and in vivo settings.

Solutions:

  • Thorough Literature Review: Examine published studies for similar discrepancies in your animal model and tissue of interest.

  • Include Multiple Endpoints: Assess a range of molecular and physiological endpoints to get a comprehensive picture of MPP's effects in vivo.

  • Use Appropriate Controls: Include positive (e.g., estradiol) and negative controls to accurately interpret the effects of MPP.

  • Consider the Animal Model: The species, strain, and sex of the animal can influence the metabolic profile and physiological response to MPP.

Data Presentation

Table 1: Summary of in vivo Effects of this compound (MPP) in Rodent Models

Animal ModelDosage RangeRoute of AdministrationObserved EffectsReference
Ovariectomized (OVX) Wild-Type and ERβKO Mice25-150 µgNot specifiedIncreased uterine weight and cell proliferation.[5]
Ovariectomized (OVX) RatsNot specifiedNot specifiedFailed to attenuate estradiol-induced decrease in food intake.[10]
Cycling Female RatsNot specifiedNot specifiedAttenuated the estrus-associated decrease in food intake.[10]
Male C57BL/6N Mice20 µg/kg and 200 µg/kgSubcutaneous (s.c.)Dose-dependent attenuation of prepulse inhibition (PPI).[11]

Experimental Protocols

Protocol 1: Preparation and Administration of MPP for in vivo Studies

This is a general guideline; specific concentrations and vehicles may need to be optimized for your experimental design.

Materials:

  • This compound (MPP) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil or other suitable vehicle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Procedure for Subcutaneous (s.c.) Injection:

  • Stock Solution Preparation:

    • Due to its limited aqueous solubility, a stock solution of MPP is typically prepared in an organic solvent like DMSO.

    • For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of MPP in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation (in Corn Oil):

    • For subcutaneous injection, the DMSO stock solution is often diluted in a vehicle like corn oil.

    • Example: To prepare a final concentration of 200 µg/mL in a 10% DMSO/corn oil vehicle, add 20 µL of the 10 mg/mL MPP stock solution to 980 µL of sterile corn oil.

    • Vortex the working solution vigorously immediately before each injection to ensure a uniform suspension.

  • Administration:

    • Administer the prepared MPP solution subcutaneously to the animal.

    • The injection volume will depend on the animal's weight and the desired final dose. For mice, a common injection volume is 5 mL/kg.[11]

    • Example Calculation for a 25g mouse at 200 µg/kg:

      • Dose = 0.2 mg/kg * 0.025 kg = 0.005 mg = 5 µg

      • Volume to inject = 5 µg / 200 µg/mL = 0.025 mL = 25 µL

Important Considerations:

  • Solubility: MPP has poor water solubility. Always prepare fresh solutions and ensure complete dissolution of the stock.

  • Vehicle Controls: Always include a vehicle control group that receives the same volume of the vehicle (e.g., 10% DMSO in corn oil) without MPP.

  • Stability: Do not store aqueous dilutions of MPP for extended periods. It is recommended to prepare fresh working solutions daily.

Mandatory Visualizations

er_alpha_signaling estrogen Estrogen er_alpha_inactive ERα (Inactive) estrogen->er_alpha_inactive Binds mpp MPP (Antagonist) mpp->er_alpha_inactive Blocks er_alpha_active ERα (Active) er_alpha_inactive->er_alpha_active Activates ere Estrogen Response Element (ERE) er_alpha_active->ere Binds to gene_transcription Gene Transcription ere->gene_transcription Initiates

Caption: Estrogen Receptor α (ERα) Signaling Pathway and MPP Inhibition.

mpp_metabolism mpp MPP (ERα Antagonist) metabolism In Vivo Metabolism mpp->metabolism er_alpha ERα mpp->er_alpha Blocks mpt MPT (ERα Agonist) metabolism->mpt mpt->er_alpha Activates antagonistic_effect Expected Antagonistic Effect er_alpha->antagonistic_effect agonistic_effect Paradoxical Agonistic Effect er_alpha->agonistic_effect troubleshooting_workflow start Unexpected Agonistic Effects with MPP check_metabolism Hypothesis: Metabolic Conversion to MPT? start->check_metabolism confirm_compound Confirm Compound Identity & Purity check_metabolism->confirm_compound Yes other_causes Consider Other Causes: - Off-target effects - Model-specific response check_metabolism->other_causes No pk_studies Conduct Pharmacokinetic Studies (MPP & MPT levels) confirm_compound->pk_studies use_mprp Solution: Use Metabolically Stable Analog (MPrP) pk_studies->use_mprp refine_protocol Refine Experimental Protocol & Controls other_causes->refine_protocol

References

Technical Support Center: Improving the Antagonist Potency of MPP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the optimization of Methyl-Piperidinopyrazole (MPP) analog antagonist potency, particularly for Estrogen Receptor α (ERα).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for improving the antagonist potency and selectivity of MPP analogs?

A1: The primary strategy involves structural modifications to enhance binding affinity for the target receptor, improve selectivity, and increase metabolic stability.[1][2] MPP is an ERα-selective antagonist derived from an ERα agonist, methyl-pyrazole-triol (MPT).[1][3] Its antagonist activity comes from the addition of a basic side chain (BSC).[2] A key enhancement was the creation of MPrP, where the N-piperidinylethoxy moiety of MPP was replaced with an N-piperidinylpropyl group. This change was designed to prevent metabolic cleavage of the side chain, which could regenerate the original agonist (MPT), thereby ensuring the compound remains an antagonist in vivo.[1][2][3] This modification successfully retained high ERα-selective binding affinity and antagonist potency.[1][3]

Q2: How do I choose the right assay to evaluate the potency of my MPP analog?

A2: A two-tiered approach is recommended:

  • Binding Assays: Start with a competitive binding assay, such as a radiometric or fluorescence-based assay, to determine the analog's binding affinity (Ki or RBA) for the target receptor (e.g., ERα vs. ERβ).[1] These assays directly measure the interaction between your compound and the receptor.[4]

  • Functional Assays: Follow up with cell-based functional assays to confirm the compound acts as an antagonist.[5] These assays measure the downstream cellular response to receptor activation. Common examples include cAMP assays for G-protein coupled receptors, or reporter gene assays (e.g., ERE-luciferase for ERα) to measure the inhibition of agonist-induced gene transcription.[6][7]

Q3: What are the key parameters I should report when presenting potency data for a new antagonist?

A3: To ensure clarity and reproducibility, you should report several key parameters:

  • IC50: The half-maximal inhibitory concentration from a functional assay. It indicates the concentration of your analog required to inhibit 50% of the maximal response induced by an agonist.

  • Ki: The inhibitory constant from a binding assay. It represents the equilibrium dissociation constant of the inhibitor-receptor complex and is a direct measure of binding affinity.[6]

  • Relative Binding Affinity (RBA): The ratio of the affinity of a reference ligand (e.g., estradiol) to the affinity of your test compound, multiplied by 100. This is often determined in competitive binding assays.[1]

  • Schild Analysis Parameters (pA2): For competitive antagonists, a Schild analysis provides the pA2 value, which is a measure of antagonist potency that is independent of the agonist used.[8][9]

Q4: My new MPP analog shows lower potency than expected. What are the common causes?

A4: Lower-than-expected potency can stem from several factors:

  • Compound Integrity and Solubility: Ensure the compound is fully dissolved and has not degraded.[10] Poor solubility can lead to an overestimation of the concentration being tested.

  • Assay Conditions: The concentration of the agonist used in a functional assay is critical. An excessively high agonist concentration can overcome the antagonist's effect, making it appear less potent.[6][11] It is often recommended to use the agonist at its EC80 concentration.[6]

  • Incubation Time: If the antagonist has slow binding kinetics, insufficient pre-incubation time with the receptor before adding the agonist can lead to an underestimation of potency.[10][12]

  • Cell Health and Receptor Expression: Ensure the cell line used in functional assays is healthy, at a consistent passage number, and expresses adequate levels of the target receptor.[6][10]

  • Metabolic Instability: The analog may be rapidly metabolized in cell culture. The modification of MPP to MPrP was specifically done to address this potential issue.[1][2]

Section 2: Data Presentation & Experimental Protocols

Quantitative Data Summary

The following table summarizes the binding affinity and selectivity of MPP and its improved analog, MPrP, for estrogen receptors.

CompoundReceptorRelative Binding Affinity (RBA)¹Ki (nM)²ERα Binding Selectivity (over ERβ)
MPP ERα12%[1]2.7>200-fold
ERβLow1800
MPrP ERα5.1%[1]Not Reported320-fold[1]
ERβVery LowNot Reported

¹RBA values are relative to estradiol = 100%.[1] ²Ki values represent the dissociation constant.

Experimental Protocols

Protocol 1: Competitive Radiometric Binding Assay for ERα/ERβ

This protocol is a generalized procedure for determining the relative binding affinity (RBA) of an MPP analog.

  • Preparation: Prepare ERα or ERβ protein extracts from a suitable source (e.g., recombinant protein, cell lysates).

  • Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-estradiol), and varying concentrations of the unlabeled test compound (MPP analog) or a reference compound (unlabeled estradiol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.[4]

  • Separation: Separate bound from unbound radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki and RBA relative to the reference compound.

Protocol 2: ERα-Mediated Transcriptional Reporter Assay

This protocol assesses the functional antagonist activity of an MPP analog in a cell-based system.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) that has been co-transfected with an ERα expression vector and an Estrogen Response Element (ERE) driven reporter vector (e.g., ERE-luciferase).

  • Cell Plating: Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.[6]

  • Antagonist Pre-incubation: Treat the cells with serial dilutions of the MPP analog or a vehicle control. Incubate for a pre-determined time (e.g., 1-2 hours) to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: Add a known ERα agonist (e.g., 17β-estradiol) at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation: Incubate the cells for an appropriate duration (e.g., 18-24 hours) to allow for reporter gene expression.

  • Lysis and Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase assay) using a plate reader.

  • Data Analysis: Plot the reporter signal as a function of the log concentration of the antagonist. Calculate the IC50 value from the resulting dose-response curve.

Section 3: Troubleshooting Guides

Guide 1: Issues with Competitive Binding Assays
Problem Possible Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB) Insufficient blocking; radioligand sticking to filters/plate; contaminated reagents.Increase concentration of blocking agents (e.g., BSA) in the buffer.[13] Pre-soak filters in a blocking solution. Ensure high-quality, fresh radioligand.[10]
Low Specific Binding Signal Low receptor concentration; degraded radioligand or receptor; insufficient incubation time.Verify receptor expression levels in your preparation.[6] Use fresh reagents and confirm radioligand activity. Determine the time to equilibrium by performing a time-course experiment.[4]
Poor Reproducibility / Inconsistent Ki Inconsistent sample preparation/pipetting; ligand depletion; assay not at equilibrium.Use calibrated pipettes and standardized protocols.[13] Ensure that the total receptor concentration is much lower than the Kd of the radioligand to avoid ligand depletion.[14] Always run a full time-course experiment to confirm equilibrium is reached.[4]
Guide 2: Issues with Cell-Based Functional Assays
Problem Possible Cause(s) Recommended Solution(s)
Weak or No Antagonist Effect Agonist concentration is too high; antagonist concentration is too low; insufficient pre-incubation time.Titrate the agonist to determine its EC80 and use that concentration for screening.[6] Increase the concentration range of the antagonist.[6] Optimize the antagonist pre-incubation time.[10][12]
High Well-to-Well Variability Inconsistent cell seeding; edge effects in the plate; cell health issues.Optimize cell seeding density to ensure a uniform monolayer.[6] Avoid using the outer wells of the plate or fill them with buffer/media. Use cells at a consistent, low passage number.[6]
Compound Cytotoxicity The analog is toxic to the cells at the tested concentrations; solvent toxicity.Perform a cytotoxicity assay (e.g., MTT) in parallel.[6] Reduce the incubation time if possible. Ensure the final solvent (e.g., DMSO) concentration is low and consistent across all wells (typically <0.5%).[6]

Section 4: Visualizations

Signaling Pathways and Workflows

ERa_Signaling_Pathway cluster_1 Cytoplasm / Nucleus E2 Estrogen (E2) (Agonist) ERa Estrogen Receptor α (ERα) E2->ERa Binds & Activates MPP MPP Analog (Antagonist) MPP->ERa Blocks Binding ERE Estrogen Response Element (ERE) ERa->ERE Binds DNA Gene Target Gene Transcription ERE->Gene Initiates Potency_Assessment_Workflow start Start synthesis 1. Synthesize MPP Analog start->synthesis binding_assay 2. Perform Competitive Binding Assay (Ki, RBA) synthesis->binding_assay functional_assay 3. Perform Cell-Based Functional Assay (IC50) binding_assay->functional_assay check_potency Potency Improved? functional_assay->check_potency sar_analysis 4. Structure-Activity Relationship (SAR) Analysis check_potency->sar_analysis Yes check_potency->sar_analysis No new_design 5. Design New Generation of Analogs sar_analysis->new_design end Lead Candidate Identified sar_analysis->end Favorable Profile new_design->synthesis Iterate Assay_Troubleshooting_Logic start Problem: Weak or No Antagonist Effect q1 Is agonist concentration at EC80? start->q1 s1 Action: Re-titrate agonist and repeat assay at EC80 q1->s1 No q2 Was pre-incubation time sufficient? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Action: Perform time-course to find optimal pre-incubation time q2->s2 No q3 Is compound soluble and stable? q2->q3 Yes a2_yes Yes a2_no No s2->start s3 Action: Check solubility, use fresh stock, consider formulation changes q3->s3 No end Conclusion: Analog has intrinsically low potency. Re-evaluate SAR. q3->end Yes a3_yes Yes a3_no No s3->start

References

minimizing variability in experiments with Methylpiperidino pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylpiperidino Pyrazole (MPP). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with MPP.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with MPP.

Problem Possible Cause Recommended Solution
Inconsistent results between in vitro and in vivo experiments. MPP can exhibit mixed agonist/antagonist effects in vivo, contrasting with its typical antagonist action in vitro.[1] This may be due to metabolic conversion of MPP to an ERα agonist, methyl-pyrazole-triol (MPT).[2][3]- Be aware of the potential for opposing effects between cell-based assays and animal models.[1] - Consider the metabolic profile of your in vivo model. - For studies requiring a pure antagonist effect in vivo, consider using analogs like MPrP, which are designed to resist metabolic cleavage.[2][3]
High variability between experimental replicates. - Improper sample handling: Inconsistent dissolution or storage of MPP can lead to variations in concentration. - Batch-to-batch variability: Purity and consistency of the MPP compound may differ between manufacturing lots. - Cell line instability: Changes in cell line characteristics over passages can affect responsiveness.- Standardize your protocol: Ensure consistent preparation of stock solutions and aliquots. Avoid repeated freeze-thaw cycles.[4] - Qualify new batches: Test new batches of MPP to ensure they produce results consistent with previous lots. - Monitor cell lines: Regularly check the phenotype and receptor expression levels of your cell lines.
MPP appears to have agonist-like effects in an in vivo model. As mentioned, MPP can be metabolized to an agonist compound (MPT) in vivo.[2][3] This can lead to unexpected estrogenic responses.- Analyze tissue samples for the presence of MPT to confirm metabolic conversion. - Use the lowest effective dose of MPP to minimize potential agonist effects. - If a pure antagonist is required, consider alternative compounds.[2][3]
Difficulty dissolving MPP. MPP has limited solubility in aqueous solutions.[4][5]- Prepare stock solutions in organic solvents such as DMSO, ethanol, or DMF.[4][5] - For aqueous buffers, first dissolve MPP in a small amount of an organic solvent before diluting with the buffer.[5] - Use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

Frequently Asked Questions (FAQs)

General Information

What is this compound (MPP)?

This compound (MPP) is a potent and highly selective antagonist of Estrogen Receptor Alpha (ERα).[4][5] It exhibits significantly higher binding affinity for ERα compared to Estrogen Receptor Beta (ERβ).[4][5]

What is the mechanism of action of MPP?

MPP acts as a competitive antagonist of ERα, blocking the binding of estrogen and thereby inhibiting the transcriptional activity of the receptor.[5]

Experimental Design and Protocols

How should I store MPP?

  • Powder: Store at -20°C for long-term stability (up to 3 years).[4]

  • In solvent: Store at -80°C for up to 1 year or at -20°C for up to 1 month.[4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]

What solvents can I use to dissolve MPP?

MPP is soluble in several organic solvents. The approximate solubilities are:

SolventSolubility
DMSO~50 mg/mL[4]
DMF~14 mg/mL[5]
Ethanol~3 mg/mL[5]

MPP is sparingly soluble in aqueous buffers.[5]

What is a typical concentration range for in vitro experiments?

The effective concentration of MPP can vary depending on the cell line and experimental conditions. In RL95-2 endometrium cancer cells, concentrations between 25 µM and 100 µM significantly decreased cell viability.[6] An IC50 value of 20.01 µM has been reported in these cells.[6] Antiproliferative activity has been observed at a concentration of 10 µM.[6]

Troubleshooting

My in vivo results are not what I expected based on in vitro data. Why?

This is a known challenge with MPP. It has been shown to have mixed agonist and antagonist effects in murine models, which contrasts with its antagonist activity in cell culture.[1] This discrepancy is likely due to the in vivo metabolic conversion of MPP to an ERα agonist.[2][3]

Could there be off-target effects of MPP?

While MPP is highly selective for ERα over ERβ, the possibility of off-target effects on other proteins should always be considered, as with any small molecule inhibitor. It is good practice to include appropriate controls to validate that the observed effects are mediated through ERα.

Experimental Protocols

Preparation of MPP Stock Solution (10 mM in DMSO)

  • Weighing: Accurately weigh out the required amount of MPP powder. The molecular weight of MPP is 469.59 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.696 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the MPP powder.

  • Mixing: Vortex or sonicate briefly until the MPP is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]

In Vitro Cell Viability Assay (Example using RL95-2 cells)

  • Cell Seeding: Plate RL95-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of MPP from your stock solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).

  • Incubation: Replace the medium in the wells with the medium containing the different concentrations of MPP. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions to determine the effect of MPP on cell proliferation.

Visualizations

experimental_workflow General Experimental Workflow for MPP cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment weigh Weigh MPP Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot treat Treat with MPP Dilutions aliquot->treat Use fresh aliquot prepare_formulation Prepare Formulation aliquot->prepare_formulation Use fresh aliquot seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability) incubate->assay administer Administer to Animal Model prepare_formulation->administer monitor Monitor Phenotype administer->monitor analyze Analyze Tissues monitor->analyze

Caption: General experimental workflow for using this compound (MPP).

signaling_pathway MPP Mechanism of Action MPP MPP ERa ERα MPP->ERa Binds & Blocks ERE Estrogen Response Element (DNA) ERa->ERE Binds Estrogen Estrogen Estrogen->ERa Binds & Activates Transcription Gene Transcription ERE->Transcription Initiates BiologicalResponse Biological Response Transcription->BiologicalResponse troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent Results Observed check_protocol Review Protocol for Consistency (Handling, Storage, Dilutions) start->check_protocol check_reagents Verify Reagent Quality (MPP Batch, Cell Line Passage) check_protocol->check_reagents invivo_vs_invitro Are results inconsistent between in vitro and in vivo models? check_reagents->invivo_vs_invitro consider_metabolism Consider In Vivo Metabolism of MPP to Agonist MPT invivo_vs_invitro->consider_metabolism Yes re_evaluate Re-evaluate Experimental Design (e.g., use MPrP analog) invivo_vs_invitro->re_evaluate No consider_metabolism->re_evaluate

References

degradation of Methylpiperidino pyrazole and its impact on results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylpiperidino pyrazole (MPP). The information addresses potential issues related to the degradation of MPP and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound (MPP)?

A1: For long-term storage, MPP should be stored as a crystalline solid at -20°C, where it is stable for at least two to four years[1].

Q2: How should I prepare and store stock solutions of MPP?

A2: MPP is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1]. Stock solutions in these solvents should be stored at -20°C for up to one month or at -80°C for up to one year to minimize degradation[2][3]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions of MPP are not recommended for storage for more than one day[1].

Q3: I am observing unexpected agonist effects in my in vivo experiments with MPP, which is supposed to be an ERα antagonist. What could be the cause?

A3: The unexpected agonist effects of MPP in in vivo studies are likely due to its metabolic degradation. MPP can undergo metabolic cleavage of its basic side chain, converting it into methyl-pyrazole triol (MPT)[4][5][6]. MPT is an ERα agonist, and its formation can lead to estrogenic effects, counteracting the intended antagonist activity of MPP[4].

Q4: Can MPP degrade under in vitro experimental conditions?

A4: While the most well-documented degradation of MPP occurs in vivo, the stability of any compound in solution can be influenced by factors such as pH, temperature, light exposure, and the composition of the culture medium. Although specific data on the rate of MPP degradation in cell culture is limited, it is best practice to prepare fresh dilutions of MPP in your experimental medium from a frozen stock solution for each experiment to ensure consistent results. One source suggests that the compound is unstable in solutions and recommends freshly prepared solutions[3].

Q5: What are the known degradation products of MPP?

A5: The primary known degradation product of MPP, particularly through metabolic processes, is methyl-pyrazole triol (MPT)[4][5][6]. This occurs via the cleavage of the ether linkage connecting the basic side chain to the pyrazole core[5][6].

Troubleshooting Guide

Issue: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of MPP in stock or working solutions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that solid MPP and stock solutions are stored at the recommended temperatures (-20°C for solid and short-term solutions, -80°C for long-term solutions)[2][3].

    • Prepare Fresh Solutions: Avoid using old stock solutions or working solutions that have been stored for extended periods at room temperature or 4°C. Prepare fresh working solutions from a properly stored stock for each experiment.

    • Assess Purity: If you suspect degradation, the purity of your MPP stock can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC). A significant decrease in the main MPP peak and the appearance of new peaks could indicate degradation.

Issue: Reduced antagonist activity or unexpected agonist effects in cell-based assays.
  • Possible Cause: Conversion of MPP to its agonist metabolite, MPT, or other forms of degradation in the cell culture medium.

  • Troubleshooting Steps:

    • Minimize Incubation Time: If feasible for your experimental design, reduce the incubation time of MPP with your cells to minimize the potential for degradation.

    • Control for Vehicle Effects: Always include a vehicle-only control to ensure that the observed effects are specific to MPP.

    • Test a Fresh Batch: If possible, obtain a new batch of MPP to rule out issues with the quality of your current stock.

Issue: Contradictory results between in vitro and in vivo studies.
  • Possible Cause: In vivo metabolic conversion of MPP (an antagonist) to MPT (an agonist)[4][5][6].

  • Troubleshooting Steps:

    • Acknowledge Metabolic Conversion: Be aware that the pharmacological activity of MPP can differ between in vitro and in vivo settings due to metabolism.

    • Consider Alternative Compounds: For in vivo studies where a stable ERα antagonist is required, consider using analogs of MPP that are designed to be resistant to metabolic cleavage, such as methyl-piperidinopropyl pyrazole (MPrP)[4][5].

    • Analyze Metabolites: If possible, perform pharmacokinetic and metabolite analysis on samples from your in vivo studies to quantify the levels of MPP and MPT.

Data on MPP Stability and Storage

Parameter Condition Recommendation/Data Reference
Storage (Solid) -20°CStable for ≥ 4 years[1]
Storage (Stock Solution in DMSO) -20°CUp to 1 month[2][3]
Storage (Stock Solution in DMSO) -80°CUp to 1 year[3]
Storage (Aqueous Solution) Not RecommendedPrepare fresh for each use; do not store for more than one day.[1]
Primary Degradation Pathway In vivo metabolismCleavage of the basic side chain to form methyl-pyrazole triol (MPT).[4][5][6]
Activity of Degradation Product (MPT) ERα AgonistMPT exhibits weak to modest agonist activity at the estrogen receptor alpha.[4]

Experimental Protocols

Protocol: Stability Assessment of MPP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general framework for assessing the stability of MPP in solution. Specific parameters may need to be optimized for your equipment and experimental conditions.

1. Objective: To determine the stability of MPP in a given solvent or buffer over time and under specific storage conditions by monitoring the peak area of the parent compound.

2. Materials:

  • This compound (MPP)

  • HPLC-grade solvent (e.g., DMSO, ethanol)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • HPLC system with a UV detector and a C18 column

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of MPP (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the desired concentration (e.g., 100 µM) in the solvent or buffer to be tested.

    • Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 256 nm[1]

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-20 min: 30% B

  • Data Analysis:

    • For each time point, inject the sample and record the chromatogram.

    • Identify the peak corresponding to MPP based on its retention time from the t=0 sample.

    • Integrate the peak area of MPP at each time point.

    • Calculate the percentage of MPP remaining at each time point relative to the t=0 sample.

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

MPP_Degradation_Pathway MPP This compound (MPP) (ERα Antagonist) MPT Methyl-pyrazole triol (MPT) (ERα Agonist) MPP->MPT Metabolic Cleavage (in vivo)

Caption: Metabolic degradation pathway of MPP to MPT.

Troubleshooting_Workflow Start Unexpected Agonist Effect or Inconsistent Results Observed CheckStorage Verify Storage Conditions of Solid MPP and Stock Solutions Start->CheckStorage CheckStorage->Start Incorrect, Correct and Retry FreshSolutions Prepare Fresh Working Solutions from a Valid Stock CheckStorage->FreshSolutions Correct InVivo Is the experiment in vivo? FreshSolutions->InVivo Metabolism Consider Metabolic Conversion to Agonist (MPT) InVivo->Metabolism Yes InVitro Assess Stability in Media (e.g., via HPLC) InVivo->InVitro No Alternative Use a Metabolically Stable Analog (e.g., MPrP) Metabolism->Alternative Purity Check Purity of Stock with a New Batch InVitro->Purity

Caption: Troubleshooting workflow for unexpected MPP results.

References

Validation & Comparative

A Comparative Guide to Methylpiperidino Pyrazole (MPP) and Raloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methylpiperidino pyrazole (MPP) and Raloxifene, two critical modulators of the estrogen receptor (ER). While both compounds interact with the estrogen signaling pathway, they exhibit fundamentally different mechanisms of action, receptor selectivity, and biological outcomes. This document summarizes their performance based on experimental data, offers detailed experimental protocols for their evaluation, and visualizes key concepts for clarity.

Introduction to the Compounds

This compound (MPP) is a nonsteroidal, highly selective and potent antagonist of Estrogen Receptor Alpha (ERα).[1][2] Developed as a chemical probe, its primary utility is in a research context to isolate and study the specific biological functions of ERα, distinguishing them from those mediated by Estrogen Receptor Beta (ERβ).[3]

Raloxifene is a second-generation, nonsteroidal Selective Estrogen Receptor Modulator (SERM).[4][5] It is an established clinical agent used for the prevention and treatment of osteoporosis in postmenopausal women and for the reduction of invasive breast cancer risk in high-risk postmenopausal women.[5][6] Unlike MPP, Raloxifene does not exhibit significant selectivity between ERα and ERβ, and its biological activity is characterized by tissue-specific estrogen agonism and antagonism.[4][7] It acts as an estrogen antagonist in breast and uterine tissues while functioning as an agonist in bone.[4][7][8]

Mechanism of Action and Receptor Selectivity

The primary distinction between MPP and Raloxifene lies in their interaction with the two major estrogen receptor subtypes, ERα and ERβ.

  • MPP is a "silent" antagonist with a profound selectivity for ERα.[1][3] It binds to ERα with high affinity and blocks its transcriptional activity without any intrinsic agonist effect in vitro.[1][3] This specificity makes it an invaluable tool for delineating ERα-mediated signaling pathways.

  • Raloxifene binds with high affinity to both ERα and ERβ.[4][7] Its SERM profile arises from the unique conformational change it induces in the receptor upon binding. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins in various cell types, resulting in tissue-specific gene regulation. For example, in breast cancer cells, it recruits co-repressors to block estrogen-driven proliferation (antagonism), while in bone cells, it may recruit co-activators to mimic estrogen's protective effects (agonism).[9]

G cluster_0 Ligands cluster_1 Estrogen Receptors MPP MPP (ERα Selective Antagonist) ERa ERα MPP->ERa High Affinity (Antagonist) ERb ERβ MPP->ERb Very Low Affinity Raloxifene Raloxifene (Non-Selective SERM) Raloxifene->ERa High Affinity (Agonist/Antagonist) Raloxifene->ERb High Affinity (Agonist/Antagonist)

Figure 1: Ligand-Receptor Selectivity Comparison.

Quantitative Data Comparison

The following tables summarize the key quantitative metrics for MPP and Raloxifene, highlighting the significant difference in receptor selectivity and potency.

Table 1: Estrogen Receptor Binding Affinity
CompoundReceptorBinding MetricValueReference(s)
MPP ERαKi2.7 nM[2]
ERβKi1800 nM[2]
ERαRBA¹12%[8]
ERβRBA¹0.06%[8]
Raloxifene ERαKi~0.03 - 0.05 nM[4][5]
ERβAffinitySimilar to ERα[4][7]

¹ Relative Binding Affinity (RBA) values are expressed relative to Estradiol (100%).

Table 2: Functional Activity (Antagonism)
CompoundReceptorAssay TypeIC₅₀ ValueReference(s)
MPP ERαReporter Gene Assay~80 nM[8]
Raloxifene ERαMCF-7 Cell Proliferation7.7 nM[10]

In Vitro and In Vivo Effects: A Comparative Summary

Direct comparative studies reveal interesting parallels and divergences in the biological effects of MPP and Raloxifene.

Table 3: Effects on Endometrial Cells and Uterine Tissue
EffectMPPRaloxifeneReference(s)
In Vitro Apoptosis (Endometrial Cancer Cells)Induces significant apoptosis (at 1 nM)Induces significant apoptosis (at 1 nM)[11]
In Vivo Uterine Weight (Ovariectomized Mice)Increased uterine weight (agonist effect)No significant increase in uterine weight[11]
In Vivo Apoptosis (Murine Uterus)Induced in stromal cells, not luminal epitheliumInduced in stromal cells, not luminal epithelium[11]

Notably, MPP, classified as a pure antagonist in vitro, exhibits unexpected estrogenic (agonist) activity in vivo by increasing uterine weight.[11] This has been attributed to the potential metabolic cleavage of its basic side chain in vivo, which may unmask an agonist core.[10] This highlights the critical importance of evaluating compounds in both in vitro and in vivo settings.

Signaling Pathway Diagrams

G cluster_0 Raloxifene Signaling Raloxifene Raloxifene ERab ERα / ERβ Raloxifene->ERab Complex Raloxifene-ER Complex ERab->Complex CoFactors Tissue-Specific Co-activators & Co-repressors Complex->CoFactors ERE Estrogen Response Element (ERE) CoFactors->ERE AP1 AP-1 Site CoFactors->AP1 Tethering GeneReg Tissue-Specific Gene Regulation ERE->GeneReg AP1->GeneReg Bone Agonist Effect (e.g., Bone) GeneReg->Bone Breast Antagonist Effect (e.g., Breast) GeneReg->Breast

Figure 2: Raloxifene's Tissue-Specific Signaling Pathway.

G cluster_0 MPP Signaling MPP MPP ERa ERα MPP->ERa Binds & Inhibits Estrogen Estrogen (E2) Estrogen->ERa Binding Competitively Inhibited ERb ERβ Estrogen->ERb ERβ pathway unaffected by MPP ERE Estrogen Response Element (ERE) ERa->ERE Transcription Gene Transcription ERE->Transcription Blocked Transcription BLOCKED Transcription->Blocked

Figure 3: MPP's Selective ERα Antagonist Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ER modulators.

A. Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Receptor Source: Human recombinant full-length ERα or ERβ, or rat uterine cytosol prepared from ovariectomized rats.

  • Radioligand: [³H]-17β-Estradiol ([³H]-E2).

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4.

  • Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Wash Buffer: Tris-based buffer.

  • Test Compounds: MPP, Raloxifene, and unlabeled 17β-Estradiol (for standard curve).

  • Scintillation Cocktail and Scintillation Counter .

2. Procedure:

  • Preparation: Dilute the receptor preparation in cold TEDG buffer to a final concentration of 50-100 µg protein per assay tube.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add assay buffer, a single concentration of [³H]-E2 (typically 0.5-1.0 nM), and increasing concentrations of the unlabeled competitor (test compound or unlabeled E2) spanning a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Add the receptor preparation to each tube to initiate the binding reaction. Incubate for 18-24 hours at 4°C to reach equilibrium.

  • Separation: To separate receptor-bound from free radioligand, add a HAP slurry to each tube. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP with the bound receptor complex.

  • Washing: Aspirate the supernatant and wash the pellet multiple times with ice-cold wash buffer to remove any remaining free radioligand.

  • Counting: Add scintillation cocktail to the final pellet, vortex, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of [³H]-E2 bound against the log concentration of the competitor.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value—the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E2.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Workflow A 1. Prepare Reagents (Receptor, [3H]-E2, Competitors) B 2. Incubate (Receptor + [3H]-E2 + Competitor) 4°C, 18-24h A->B C 3. Separate Bound/Free Ligand (e.g., Hydroxylapatite) B->C D 4. Wash Pellet C->D E 5. Measure Radioactivity (Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50 & Ki) E->F

Figure 4: Workflow for ER Competitive Binding Assay.

B. Cell-Based ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to act as an agonist or antagonist of ER-mediated gene transcription.

1. Materials:

  • Cell Line: Human endometrial cancer cells (e.g., HEC-1) or breast cancer cells (e.g., MCF-7) that lack endogenous ER.

  • Expression Plasmids: Plasmids encoding full-length human ERα or ERβ.

  • Reporter Plasmid: A plasmid containing a luciferase gene downstream of multiple Estrogen Response Elements (e.g., 3xERE-TATA-luc).

  • Control Plasmid: A plasmid expressing a constitutively active reporter (e.g., CMV-β-galactosidase) to normalize for transfection efficiency.

  • Transfection Reagent: (e.g., Lipofectamine).

  • Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Luciferase Assay Reagent and Luminometer .

2. Procedure:

  • Cell Plating: Plate cells in multi-well plates and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh phenol red-free medium containing the test compounds.

    • For Antagonist Activity: Treat cells with a fixed concentration of 17β-Estradiol (e.g., 1 nM) plus increasing concentrations of the test compound (MPP or Raloxifene).

    • For Agonist Activity: Treat cells with increasing concentrations of the test compound alone.

  • Incubation: Incubate the treated cells for 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Assay: Measure luciferase activity in the cell lysate using a luminometer. Measure the activity of the control reporter (e.g., β-galactosidase) to normalize the data.

3. Data Analysis:

  • Normalize the luciferase activity to the control reporter activity for each well.

  • For Antagonist Activity: Plot the normalized luciferase activity as a percentage of the E2-only control against the log concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve.

  • For Agonist Activity: Plot the normalized luciferase activity against the log concentration of the test compound to determine its efficacy and potency (EC₅₀).

Conclusion

This compound and Raloxifene are both valuable molecules for probing and manipulating the estrogen receptor signaling axis, but they serve distinct purposes.

  • Raloxifene is a clinically proven, non-selective SERM with a complex, tissue-dependent profile of action. Its utility lies in achieving a beneficial balance of estrogenic effects in bone while blocking detrimental effects in the breast and uterus.

  • MPP is a highly selective ERα antagonist that functions as a precise research tool. Its value is in the specific inhibition of ERα, allowing for the unambiguous study of this receptor's role in health and disease. Researchers using MPP in vivo should, however, be aware of its potential for metabolic conversion, which can lead to unexpected agonist activity.[10][11]

The choice between these compounds depends entirely on the research or clinical objective: Raloxifene for therapeutic modulation of multiple tissues, and MPP for the specific scientific interrogation of ERα.

References

A Comparative Guide to ERα Inhibition: Methylpiperidino Pyrazole (MPP) vs. ICI 182,780 (Fulvestrant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent estrogen receptor alpha (ERα) inhibitors: Methylpiperidino pyrazole (MPP) and ICI 182,780 (Fulvestrant). The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their specific needs in studying ERα signaling and developing novel therapeutics.

Introduction to ERα Inhibitors

Estrogen Receptor Alpha (ERα) is a key mediator of estrogen signaling and plays a crucial role in the development and progression of hormone-responsive cancers, particularly breast cancer. Consequently, the development of ERα inhibitors has been a major focus in cancer therapy. This guide focuses on two distinct types of ERα inhibitors: this compound (MPP), a highly selective ERα antagonist, and ICI 182,780 (Fulvestrant), a selective estrogen receptor downregulator (SERD).

This compound (MPP) is a non-steroidal, highly selective antagonist for ERα.[1][2] It functions by competitively binding to ERα, thereby blocking the binding of the natural ligand, 17β-estradiol, and inhibiting the transcriptional activity of the receptor.[3] Its high selectivity for ERα over its isoform, ERβ, makes it a valuable tool for dissecting the specific roles of ERα in various physiological and pathological processes.[2]

ICI 182,780 (Fulvestrant) is a steroidal antiestrogen that represents a different class of ERα inhibitors known as selective estrogen receptor downregulators (SERDs).[4][5] Fulvestrant not only competitively inhibits estradiol binding but also induces a conformational change in the ERα protein that leads to its ubiquitination and subsequent degradation by the proteasome.[6][7] This dual mechanism of action, blocking and degrading the receptor, results in a more complete shutdown of ERα signaling.[8]

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters for MPP and Fulvestrant, providing a direct comparison of their binding affinities, selectivity, and functional potencies.

CompoundClassTargetBinding Affinity (Ki)Reference
This compound (MPP) Selective ERα AntagonistERα2.7 nM[2][9][2][9]
ERβ1800 nM[2][2]
ICI 182,780 (Fulvestrant) Selective ER Downregulator (SERD)ERα0.94 nM[7][7]
ERβ-

Table 1: Binding Affinity. This table compares the dissociation constants (Ki) of MPP and Fulvestrant for ERα and ERβ. Lower Ki values indicate higher binding affinity.

CompoundSelectivity (ERα vs. ERβ)Reference
This compound (MPP) >200-fold[2][2]
ICI 182,780 (Fulvestrant) High affinity for ERα, also binds ERβ[8][10]

Table 2: Receptor Selectivity. This table highlights the selectivity of each compound for ERα over ERβ.

CompoundAssay TypeCell LineIC50Reference
This compound (MPP) ERα Transcriptional Activation-80 nM[3][3]
Cell ViabilityRL95-220.01 µM[11][11]
ICI 182,780 (Fulvestrant) ER-positive cell growthMCF-70.29 nM[7][7]
ER BindingCell-free0.94 nM[7][7]

Table 3: Functional Potency. This table presents the half-maximal inhibitory concentrations (IC50) of MPP and Fulvestrant in various functional assays.

Mechanism of Action

The distinct mechanisms of action of MPP and Fulvestrant are a critical consideration for experimental design and therapeutic application.

MPP acts as a classical competitive antagonist . It binds to the ligand-binding domain of ERα, preventing the binding of estradiol and thereby inhibiting the conformational changes required for receptor activation and subsequent gene transcription.[1] It is considered a "silent" antagonist at ERα, meaning it does not have any partial agonist activity.[2]

Fulvestrant , as a SERD , has a more complex mechanism. It competitively binds to ERα with high affinity.[8] This binding not only blocks the receptor's function but also induces a conformational change that marks the receptor for degradation via the ubiquitin-proteasome pathway.[6][7] This leads to a significant reduction in the total cellular levels of ERα protein, effectively shutting down the signaling pathway.[5][12]

Signaling Pathway Intervention

The following diagram illustrates the points at which MPP and Fulvestrant interrupt the ERα signaling cascade.

ERa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 17β-Estradiol ERa_inactive Inactive ERα E2->ERa_inactive Binds ERa_E2 ERα-Estradiol Complex ERa_inactive->ERa_E2 Proteasome Proteasome ERa_inactive->Proteasome Degradation ERa_dimer ERα Dimer ERa_E2->ERa_dimer Dimerization & Nuclear Translocation MPP MPP MPP->ERa_inactive Competitively Binds & Inhibits Activation Fulvestrant Fulvestrant Fulvestrant->ERa_inactive Binds & Induces Degradation Ub Ubiquitin Ub->ERa_inactive Ubiquitination ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription

Caption: ERα signaling pathway and points of inhibition by MPP and Fulvestrant.

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare ERα inhibitors are provided below.

ERα Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.

Materials:

  • Recombinant human ERα protein

  • [3H]-17β-Estradiol (radioligand)

  • Test compounds (MPP, Fulvestrant)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)[13]

  • Scintillation vials and cocktail

  • Filter plates and harvester

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol (for standard curve) in the assay buffer.[13]

  • In a 96-well plate, add a fixed concentration of recombinant ERα protein to each well.

  • Add the serially diluted test compounds or unlabeled 17β-estradiol to the respective wells.

  • Add a fixed concentration of [3H]-17β-Estradiol to all wells.

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Harvest the contents of each well onto a filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of [3H]-17β-Estradiol binding against the log concentration of the competitor to determine the IC50 value, which can then be used to calculate the Ki.[13]

ERα Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERα.

Materials:

  • A suitable cell line stably expressing ERα and a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE) (e.g., MCF-7 cells).[14][15]

  • Cell culture medium and supplements.

  • Test compounds (MPP, Fulvestrant) and 17β-estradiol (agonist control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • For antagonist testing, pre-treat the cells with serial dilutions of the test compounds for a defined period (e.g., 1 hour).

  • Add a fixed, sub-maximal concentration of 17β-estradiol to all wells (except for agonist testing of the compounds alone).

  • Incubate the plate for 24-48 hours to allow for reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Calculate the percentage of inhibition of estradiol-induced luciferase activity for each concentration of the test compound and determine the IC50 value.[16]

MCF-7 Cell Proliferation Assay

This assay assesses the effect of the compounds on the proliferation of an estrogen-dependent breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cells.[17]

  • Complete growth medium (e.g., Eagle's MEM with 10% FBS).[18]

  • Phenol red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens).

  • Test compounds (MPP, Fulvestrant) and 17β-estradiol (positive control).

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay).[17][19]

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Culture MCF-7 cells in complete growth medium.

  • For the assay, switch the cells to phenol red-free medium with charcoal-stripped serum for at least 24 hours to induce estrogen deprivation.[20]

  • Seed the cells in a 96-well plate and allow them to attach.

  • Treat the cells with serial dilutions of the test compounds in the presence or absence of a fixed concentration of 17β-estradiol.

  • Incubate the plates for 5-7 days, with a medium change containing fresh compounds every 2-3 days.

  • At the end of the incubation period, add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Determine the effect of the compounds on cell proliferation relative to control-treated cells and calculate IC50 values for inhibition of estradiol-stimulated growth.[17]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing ERα inhibitors.

Experimental_Workflow start Start: Compound Selection (MPP vs. Fulvestrant) binding_assay ERα Competitive Binding Assay (Determine Ki) start->binding_assay reporter_assay ERα Reporter Gene Assay (Determine IC50 for transcriptional inhibition) start->reporter_assay proliferation_assay MCF-7 Cell Proliferation Assay (Determine IC50 for growth inhibition) start->proliferation_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis reporter_assay->data_analysis proliferation_assay->data_analysis off_target_assay Off-Target Profiling (e.g., Kinase panel, other nuclear receptors) off_target_assay->data_analysis conclusion Conclusion: Select optimal compound for specific research question data_analysis->conclusion

Caption: A typical experimental workflow for comparing ERα inhibitors.

Off-Target Effects and Other Considerations

  • MPP: While highly selective for ERα over ERβ, it's important to consider potential off-target effects, especially at higher concentrations. Some studies suggest that MPP can have mixed agonist/antagonist actions in vivo, depending on the tissue context.[1][21]

  • Fulvestrant: As a steroidal compound, Fulvestrant may have broader off-target effects compared to non-steroidal inhibitors. It has been shown to interact with G protein-coupled estrogen receptor (GPER) and can have effects on other cellular pathways.[8][22][23] Fulvestrant has also been reported to stabilize ERβ expression.[24]

Conclusion

Both this compound and Fulvestrant are potent inhibitors of ERα signaling, but they operate through distinct mechanisms, offering different advantages for researchers.

  • MPP is an excellent tool for studies requiring high selectivity for ERα, allowing for the specific interrogation of ERα-mediated pathways without significantly affecting ERβ. Its nature as a silent antagonist makes it ideal for dissecting the transcriptional roles of ERα.

  • Fulvestrant provides a more complete and sustained inhibition of ERα signaling due to its dual action of antagonism and degradation. This makes it a powerful agent for studies aiming to maximally suppress ERα activity and for investigating the consequences of ERα protein loss.

The choice between MPP and Fulvestrant will ultimately depend on the specific research question, the experimental system, and the desired level and mechanism of ERα inhibition. This guide provides the foundational data and protocols to make an informed decision.

References

Validating the ERα Selectivity of Methylpiperidino Pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methylpiperidino pyrazole (MPP) with other prominent estrogen receptor alpha (ERα) antagonists and selective estrogen receptor modulators (SERMs). The following sections present a compilation of experimental data, detailed methodologies for key validation assays, and visual representations of relevant biological pathways and experimental workflows to critically evaluate the ERα selectivity of MPP.

Comparative Performance Analysis

This compound (MPP) has emerged as a potent and highly selective antagonist of Estrogen Receptor alpha (ERα). Its selectivity is a key attribute that distinguishes it from other well-known SERMs such as Tamoxifen and Raloxifene, and even from the pure antiestrogen Fulvestrant (ICI 182,780). This heightened selectivity for ERα over ERβ is crucial for dissecting the specific roles of ERα in various physiological and pathological processes.

The following table summarizes the quantitative data on the binding affinity and antagonist potency of MPP in comparison to other key ER modulators. It is important to note that the data has been compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.

CompoundTargetAssay TypeParameterValueSelectivity (ERβ/ERα)Reference
MPP ERαCompetitive BindingKi2.7 nM~200-fold[1]
ERβCompetitive BindingKi~540 nM[1]
ERαReporter Gene AssayIC5020 nM[2]
4-Hydroxytamoxifen ERαCompetitive BindingRBA9.6 ± 2.2 µMLow[3]
ERαERE-Luciferase AssayIC50100 nMLow[4]
Raloxifene ERα / ERβCompetitive Binding-Similar affinity for bothLow[5][6]
Fulvestrant (ICI 182,780) ERα / ERβCompetitive Binding-High affinity for bothLow[2]
ERαERE-Luciferase AssayIC505 nM[4]

Note: Ki (Inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of potency, where a lower value indicates higher potency. RBA (Relative Binding Affinity) is expressed relative to a standard, often estradiol. Selectivity is represented as the ratio of binding affinities or potencies for ERβ versus ERα, with a higher value indicating greater selectivity for ERα.

Experimental Protocols

The validation of ERα selectivity for compounds like MPP relies on a series of well-established in vitro assays. Below are detailed methodologies for three key experiments.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the binding affinity (Ki) of a test compound for ERα and ERβ.

Materials:

  • Purified recombinant human ERα and ERβ proteins.

  • Radioligand: [³H]-17β-estradiol.

  • Test compounds (e.g., MPP, Tamoxifen, Raloxifene, Fulvestrant).

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Hydroxyapatite (HAP) slurry.

  • Scintillation fluid and counter.

Procedure:

  • A constant concentration of the respective estrogen receptor (ERα or ERβ) is incubated with a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM).[7]

  • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.[7]

  • The reaction mixture is incubated to reach equilibrium (e.g., overnight at 4°C).[2]

  • The receptor-bound radioligand is separated from the free radioligand using a hydroxyapatite slurry, which binds the receptor-ligand complex.

  • The HAP pellet is washed to remove non-specifically bound radioligand.

  • The amount of radioactivity in the pellet is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of a compound binding to the estrogen receptor, specifically its ability to inhibit estrogen-induced gene transcription.

Objective: To determine the antagonist activity (IC50) of a test compound on ERα-mediated transcription.

Materials:

  • ER-positive human breast cancer cell line (e.g., MCF-7).[4][8]

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens).

  • ERE-luciferase reporter plasmid (contains multiple copies of the estrogen response element upstream of the luciferase gene).[4][8]

  • Transfection reagent.

  • 17β-estradiol (E2).

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • MCF-7 cells are seeded in multi-well plates.[8]

  • Cells are transfected with the ERE-luciferase reporter plasmid.[8]

  • After transfection, the cells are treated with a fixed concentration of 17β-estradiol (to stimulate ERα activity) in the presence of increasing concentrations of the test compound.[4]

  • The cells are incubated for a specific period (e.g., 18-24 hours) to allow for gene expression.[4][9]

  • The cells are lysed, and the luciferase assay reagent is added to the cell lysate.

  • The luminescence, which is proportional to the amount of luciferase enzyme produced, is measured using a luminometer.

  • The IC50 value, representing the concentration of the test compound that inhibits 50% of the E2-induced luciferase activity, is calculated.

Coactivator/Corepressor Interaction Assay

This assay assesses how the binding of a ligand to the estrogen receptor influences the recruitment of coactivator or corepressor proteins, which are essential for modulating gene transcription.

Objective: To determine if a test compound promotes an agonist or antagonist conformation of ERα by measuring its effect on coactivator peptide recruitment.

Materials:

  • Purified recombinant human ERα protein.

  • Fluorescently labeled coactivator peptide (containing an LXXLL motif).

  • Test compounds.

  • Assay buffer.

  • Fluorescence polarization reader.

Procedure:

  • ERα protein is incubated with the fluorescently labeled coactivator peptide.

  • In the presence of an agonist (like estradiol), ERα adopts a conformation that promotes the binding of the coactivator peptide. This binding results in a high fluorescence polarization signal.

  • Increasing concentrations of the test compound are added to the mixture.

  • If the test compound is an antagonist (like MPP), it will induce a conformational change in ERα that prevents the binding of the coactivator peptide. This leads to a decrease in the fluorescence polarization signal.

  • The change in fluorescence polarization is measured, and the ability of the test compound to disrupt the ERα-coactivator interaction is quantified.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the ERα signaling pathway and a typical experimental workflow for a competitive binding assay.

ERa_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_mem Membrane ERα Estrogen->ERa_mem Non-genomic ERa_cyto Cytoplasmic ERα Estrogen->ERa_cyto Genomic PI3K PI3K ERa_mem->PI3K ERa_nuc Nuclear ERα ERa_cyto->ERa_nuc Translocation HSP90 HSP90 HSP90->ERa_cyto Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation ERE Estrogen Response Element (ERE) ERa_nuc->ERE Coactivators Coactivators ERE->Coactivators Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Protein Synthesis Protein Synthesis Gene_Transcription->Protein Synthesis

Caption: Classical genomic and non-genomic ERα signaling pathways.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Reagents Prepare Reagents: - ERα Protein - [3H]-Estradiol - Test Compound (MPP) - Assay Buffer Incubate Incubate ERα, [3H]-Estradiol, and varying concentrations of MPP Reagents->Incubate Separate Separate Bound from Free Ligand (e.g., using Hydroxyapatite) Incubate->Separate Quantify Quantify Radioactivity in Bound Fraction (Scintillation Counting) Separate->Quantify Analyze Plot % Inhibition vs. [MPP] and determine IC50/Ki Quantify->Analyze

References

Cross-Validation of Methylpiperidino Pyrazole (MPP) Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Methylpiperidino pyrazole (MPP), a potent and selective estrogen receptor alpha (ERα) antagonist, across various cancer cell lines. The data presented here, supported by experimental protocols, offers a cross-validated perspective on MPP's performance against other selective estrogen receptor modulators (SERMs), aiding in the evaluation of its therapeutic potential.

Executive Summary

This compound (MPP) demonstrates significant anti-proliferative and pro-apoptotic effects in estrogen receptor-positive (ER+) endometrial and breast cancer cell lines. Its primary mechanism of action involves the inhibition of ERα transcriptional activity and a reduction in ERα phosphorylation. While MPP shows promise as a selective ERα antagonist, its efficacy can vary between cell lines, and it may exhibit mixed agonist/antagonist properties in certain contexts. This guide provides a detailed analysis of its effects on cell viability, apoptosis, and key signaling pathways, alongside a comparison with other commonly used SERMs such as tamoxifen, raloxifene, and fulvestrant.

Comparative Efficacy: MPP vs. Other SERMs

The anti-proliferative activity of MPP has been evaluated in several cancer cell lines and compared with other SERMs. The following tables summarize the available quantitative data.

Table 1: Comparative IC50 Values for Anti-Proliferation

CompoundCell LineCancer TypeIC50 ValueCitation(s)
MPP RL95-2Endometrial20.01 µM[1]
MPP HEC-1Endometrial80 nM (ERα transcriptional inhibition)[2]
TamoxifenHEC-1Endometrial~5 µM (growth inhibition)[3]
TamoxifenKLEEndometrial~5 µM (growth inhibition)[3]
TamoxifenRL95-2Endometrial<5 µM (100% growth inhibition)[3]

Table 2: Comparative Effects on Apoptosis and ERα Phosphorylation

CompoundCell LineCancer TypeEffectConcentrationCitation(s)
MPP IshikawaEndometrialInduces significant apoptosis1 nM[4][5]
MPP RL95-2EndometrialInduces significant apoptosis1 nM[4][5]
MPP RL95-2EndometrialReduces p-ERα/ERα ratio20 µM[1]
RaloxifeneIshikawaEndometrialInduces significant apoptosis1 nM[4][5]
RaloxifeneRL95-2EndometrialInduces significant apoptosis1 nM[4][5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of MPP involves its interaction with the estrogen receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the effects of MPP.

DOT script for Signaling Pathway of MPP

MPP_Signaling_Pathway cluster_nucleus Nucleus MPP MPP ERa_inactive Inactive ERα MPP->ERa_inactive Binds MPP_ERa MPP-ERα Complex ERE Estrogen Response Element (ERE) MPP_ERa->ERE Blocks Binding Transcription Gene Transcription ERE->Transcription Inhibits CellCycle Cell Cycle Arrest Transcription->CellCycle Leads to Apoptosis Apoptosis Transcription->Apoptosis Induces

MPP_Signaling_Pathway cluster_nucleus Nucleus MPP MPP ERa_inactive Inactive ERα MPP->ERa_inactive Binds MPP_ERa MPP-ERα Complex ERE Estrogen Response Element (ERE) MPP_ERa->ERE Blocks Binding Transcription Gene Transcription ERE->Transcription Inhibits CellCycle Cell Cycle Arrest Transcription->CellCycle Leads to Apoptosis Apoptosis Transcription->Apoptosis Induces

Caption: Signaling Pathway of this compound (MPP).

DOT script for Experimental Workflow for MPP Evaluation

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, RL95-2, Ishikawa) Treatment Treatment with MPP & Comparators (e.g., Tamoxifen) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay TUNEL_Assay Apoptosis Assay (TUNEL) Treatment->TUNEL_Assay Western_Blot Protein Analysis (Western Blot for p-ERα) Treatment->Western_Blot IC50 IC50 Calculation MTT_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis TUNEL_Assay->Apoptosis_Quant Protein_Quant Protein Expression Analysis Western_Blot->Protein_Quant

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, RL95-2, Ishikawa) Treatment Treatment with MPP & Comparators (e.g., Tamoxifen) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay TUNEL_Assay Apoptosis Assay (TUNEL) Treatment->TUNEL_Assay Western_Blot Protein Analysis (Western Blot for p-ERα) Treatment->Western_Blot IC50 IC50 Calculation MTT_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis TUNEL_Assay->Apoptosis_Quant Protein_Quant Protein Expression Analysis Western_Blot->Protein_Quant

Caption: Experimental Workflow for Evaluating MPP Effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Click to expand Experimental Protocols
Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of MPP or other compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (TUNEL Assay)
  • Sample Preparation: Grow cells on coverslips or in chamber slides. After treatment, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • For directly labeled dUTPs, proceed to counterstaining.

    • For indirectly labeled dUTPs, incubate with a fluorescently labeled antibody (e.g., anti-BrdU-FITC) for 30-60 minutes at room temperature.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst. Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis for ERα and Phospho-ERα
  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total ERα and phospho-ERα (e.g., p-ERα Ser118 or Ser167) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The data compiled in this guide indicates that this compound is a potent ERα antagonist with significant anti-cancer effects in ER+ endometrial and breast cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation, coupled with its selectivity for ERα, makes it a promising candidate for further investigation. However, the observed variability in its effects across different cell lines and the potential for mixed agonist/antagonist activity in vivo highlight the necessity for continued cross-validation and detailed mechanistic studies. This guide serves as a valuable resource for researchers to design future experiments and to objectively evaluate the therapeutic potential of MPP in comparison to existing endocrine therapies.

References

Independent Verification of Methylpiperidino Pyrazole's Antiestrogenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiestrogenic activity of Methylpiperidino pyrazole (MPP) against established estrogen receptor (ER) modulators, Tamoxifen and Fulvestrant (ICI 182,780). The information presented is collated from various independent studies to offer a comprehensive overview supported by experimental data.

Executive Summary

This compound (MPP) is a potent and highly selective antagonist of Estrogen Receptor α (ERα) with significantly lower affinity for ERβ.[1] In vitro studies demonstrate its efficacy in inhibiting ERα-mediated transcriptional activity and cell proliferation in estrogen-sensitive cancer cell lines. However, its in vivo profile is more complex, exhibiting mixed agonist/antagonist effects, partly due to its potential metabolic conversion to an ERα agonist. This guide directly compares the performance of MPP with Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant, a pure ER antagonist and degrader, across key antiestrogenic assays.

Comparative Analysis of In Vitro Antiestrogenic Activity

The in vitro antiestrogenic activity of MPP has been evaluated through various assays, primarily focusing on its ability to bind to ERα and inhibit its function.

Estrogen Receptor Binding Affinity

Competitive binding assays are utilized to determine the affinity of a compound for the estrogen receptor in comparison to estradiol. MPP demonstrates a high and selective affinity for ERα.

CompoundReceptorKi (nM)Relative Binding Affinity (RBA, Estradiol = 100%)
This compound (MPP) ERα5.612%
ERβ2300<0.1%
4-Hydroxytamoxifen (Active metabolite of Tamoxifen) ERα~0.1-1High
ERβ~0.1-1High
Fulvestrant (ICI 182,780) ERα~0.1-1High
ERβ~0.1-1High
Inhibition of ERα-Mediated Transcriptional Activity

Luciferase reporter gene assays are commonly used to assess the ability of a compound to inhibit the transcriptional activity of ERα in response to estrogen stimulation. In these assays, MPP effectively antagonizes estradiol-induced gene expression.

CompoundCell LineAssayIC50 (nM) for ERα Antagonism
This compound (MPP) HEC-1ERE-luciferase reporter assay80
4-Hydroxytamoxifen T47DERE-luciferase reporter assay~1-10
Fulvestrant (ICI 182,780) T47DERE-luciferase reporter assay~0.1-1

Note: IC50 values are from different studies and cell lines, which can influence the absolute values. However, the data provides a general comparison of potency.

Effects on Cancer Cell Proliferation

The anti-proliferative effects of MPP are evaluated in estrogen-dependent breast and endometrial cancer cell lines.

CompoundCell LineAssayEffectIC50
This compound (MPP) RL95-2 (endometrial)Cell ViabilityDecreased cell viability20.01 µM
MCF-7 (breast)Proliferation AssayInhibition of estradiol-induced proliferationNot explicitly stated, but effective at nanomolar concentrations
4-Hydroxytamoxifen MCF-7 (breast)Proliferation AssayInhibition of estradiol-induced proliferation~1-10 nM
Fulvestrant (ICI 182,780) MCF-7 (breast)Proliferation AssayInhibition of estradiol-induced proliferation~0.1-1 nM

Comparative Analysis of In Vivo Antiestrogenic Activity

The uterotrophic assay in ovariectomized rodents is a standard in vivo model to assess the estrogenic and antiestrogenic effects of compounds.

Uterine Wet Weight Modulation
CompoundAnimal ModelEffect on Uterine Weight (alone)Antagonism of Estradiol-induced Uterine Weight Gain
This compound (MPP) Ovariectomized miceIncreased uterine weight (agonist effect)[2]Reversed the positive effects of estradiol[2]
Tamoxifen Ovariectomized rats/miceIncreased uterine weight (partial agonist effect)Antagonizes estradiol-induced uterine growth
Fulvestrant (ICI 182,780) Ovariectomized rats/miceNo increase or decrease in uterine weight (pure antagonist)Completely blocks estradiol-induced uterine growth

The in vivo agonist activity of MPP is a critical point of differentiation from pure antagonists like Fulvestrant and highlights its SERM-like properties.[3] This has been attributed to the metabolic cleavage of MPP back to its parent compound, a known ERα agonist.[1]

Mechanism of Action: ERα Signaling Pathway

MPP, Tamoxifen, and Fulvestrant all exert their effects by interacting with ERα, but their downstream consequences on receptor function and gene regulation differ significantly.

ER_Signaling_Antagonists cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα (bound to HSPs) E2->ERa_inactive Binds MPP MPP MPP->ERa_inactive Binds Tam Tamoxifen Tam->ERa_inactive Binds Fulv Fulvestrant Fulv->ERa_inactive Binds ERa_E2 ERα-E2 Dimer ERa_inactive->ERa_E2 Dimerizes & Translocates ERa_MPP ERα-MPP Dimer ERa_inactive->ERa_MPP Dimerizes & Translocates ERa_Tam ERα-Tam Dimer ERa_inactive->ERa_Tam Dimerizes & Translocates ERa_Fulv ERα-Fulvestrant (Monomer/Dimer) ERa_inactive->ERa_Fulv Translocates ERE Estrogen Response Element (ERE) on DNA ERa_E2->ERE Binds ERa_MPP->ERE Binds ERa_Tam->ERE Binds Degradation Proteasomal Degradation ERa_Fulv->Degradation Induces ERa_Fulv->ERE Blocks Binding & Induces Degradation Coactivators Co-activators (e.g., SRC-1) ERE->Coactivators Recruits Corepressors Co-repressors (e.g., NCoR) ERE->Corepressors Recruits Gene_Repression Transcriptional Repression ERE->Gene_Repression Blocks Co-activator Recruitment Gene_Activation Target Gene Transcription (Proliferation) Coactivators->Gene_Activation Promotes Corepressors->Gene_Repression Promotes

Figure 1. Simplified signaling pathway of ERα modulation. Estradiol (E2) binding leads to co-activator recruitment and gene transcription. MPP and Tamoxifen bind to ERα, leading to transcriptional repression, though through different co-regulator interactions. Fulvestrant binding leads to ERα degradation.

  • This compound (MPP): As a high-affinity ERα antagonist, MPP binding to ERα induces a conformational change that prevents the recruitment of co-activator proteins necessary for gene transcription.[1]

  • Tamoxifen: This SERM induces a different conformational change in ERα. In breast tissue, it promotes the recruitment of co-repressor proteins, leading to the inhibition of estrogen-dependent gene expression. In other tissues, like the endometrium, it can recruit co-activators, leading to its partial agonist effects.

  • Fulvestrant (ICI 182,780): As a pure antagonist, Fulvestrant not only blocks the binding of estradiol but also induces a conformational change that leads to the ubiquitination and subsequent degradation of the ERα protein by the proteasome.[1] This complete downregulation of the receptor is a key differentiator from MPP and Tamoxifen.

Experimental Protocols

Detailed methodologies are crucial for the independent verification and comparison of these compounds. Below are summaries of key experimental protocols.

Competitive Radioligand Binding Assay for ERα

This assay determines the binding affinity of a test compound to ERα.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Prepare ERα source (e.g., recombinant human ERα or rat uterine cytosol) Incubate Incubate ERα with a fixed concentration of radioligand and varying concentrations of competitor compounds Receptor->Incubate Radioligand Prepare radiolabeled estradiol (e.g., [3H]E2) Radioligand->Incubate Competitors Prepare serial dilutions of MPP, Tamoxifen, Fulvestrant, and unlabeled E2 Competitors->Incubate Separate Separate receptor-bound from free radioligand (e.g., filtration, charcoal adsorption) Incubate->Separate Quantify Quantify radioactivity of bound radioligand using scintillation counting Separate->Quantify Analyze Plot data and determine IC50 and Ki values Quantify->Analyze

Figure 2. Workflow for a competitive radioligand binding assay.

Protocol Summary:

  • Receptor Preparation: Human recombinant ERα or cytosol from the uteri of ovariectomized rats is prepared.

  • Incubation: A constant concentration of radiolabeled estradiol (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (MPP, Tamoxifen, or Fulvestrant).

  • Separation: The receptor-bound radioligand is separated from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated to represent the binding affinity.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate ERα-mediated gene transcription.

Protocol Summary:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEC-1 or MCF-7) is transiently or stably transfected with two plasmids: one expressing ERα and another containing a luciferase reporter gene under the control of an estrogen response element (ERE).

  • Treatment: The transfected cells are treated with a constant concentration of estradiol to stimulate ERα activity, along with varying concentrations of the test compound (MPP, Tamoxifen, or Fulvestrant).

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound is used to determine its antagonistic potency, typically expressed as an IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of a compound on the viability and proliferation of estrogen-dependent cancer cells.

Protocol Summary:

  • Cell Seeding: Estrogen-responsive cells (e.g., MCF-7) are seeded in a 96-well plate.

  • Treatment: Cells are treated with estradiol to stimulate proliferation, in the presence or absence of various concentrations of the test compounds.

  • MTT Addition: After a set incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated.

In Vivo Uterotrophic Assay

This assay evaluates the estrogenic and antiestrogenic effects of a substance in a living organism.

Protocol Summary:

  • Animal Model: Immature or ovariectomized female rodents (rats or mice) are used.

  • Dosing: The animals are treated with the test compound alone or in combination with an estrogen (e.g., estradiol) for a specified period (typically 3-7 days).

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

  • Data Analysis: An increase in uterine weight compared to the vehicle control indicates an estrogenic effect. A decrease in the estrogen-induced uterine weight gain in the presence of the test compound indicates an antiestrogenic effect.

Conclusion

This compound is a valuable research tool for investigating the specific roles of ERα due to its high selectivity. Its in vitro profile demonstrates potent ERα antagonism. However, its in vivo activity is more complex, showing SERM-like properties with partial agonist effects, which contrasts with the pure antagonist and degradation-inducing mechanism of Fulvestrant. Tamoxifen, also a SERM, provides another important benchmark, with its well-characterized tissue-specific agonist and antagonist activities. The choice of which compound to use as an antiestrogen will depend on the specific research question and whether a pure antagonist or a selective modulator is required, and whether the investigation is in an in vitro or in vivo setting. The potential for in vivo metabolic activation of MPP to an agonist is a critical consideration for interpreting experimental outcomes.

References

The Contrasting Worlds of Methylpiperidino Pyrazole: A Guide to Its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. Methylpiperidino pyrazole (MPP), a potent and selective estrogen receptor alpha (ERα) modulator, presents a fascinating case study in the divergence between laboratory findings and physiological responses. This guide provides a comprehensive comparison of the in vitro and in vivo effects of MPP, supported by experimental data and detailed methodologies, to aid in the strategic design of future research and development.

This compound is widely recognized for its high selectivity as an antagonist for ERα over ERβ.[1] In controlled in vitro environments, it consistently demonstrates its ability to block the action of estrogen. However, when administered in vivo, its character shifts, revealing a more complex profile of mixed agonist and antagonist activities. This duality underscores the critical importance of integrated in vitro and in vivo testing in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data detailing the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line / SystemCitation
ERα Binding Affinity (Ki) 5.6 nMNot specified[2]
ERβ Binding Affinity (Ki) 2.3 µMNot specified[2]
ERα Transcriptional Activation (IC50) 80 nMHEC-1[1][2]
Cell Viability (IC50) 20.01 µMRL95-2[3]
Induction of Apoptosis Significant at 1 nMIshikawa, RL-95, oLE

Table 2: In Vivo Activity of this compound

EffectDosageAnimal ModelOutcomeCitation
Uterine Weight 25-150 µgOvariectomized wild-type and ERβKO miceSignificant increase
Cell Proliferation 25-150 µgOvariectomized wild-type and ERβKO miceSignificant increase
Apoptosis Not specifiedOvariectomized miceInduced in uterine stromal cells, not luminal epithelial cells
Prepulse Inhibition (PPI) 20 µg/kg (low dose), 200 µg/kg (high dose)Male miceDose-dependent attenuation[3]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

ERa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa_inactive Inactive ERα E2->ERa_inactive Binds MPP MPP MPP->ERa_inactive Antagonizes ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: ERα signaling pathway and the antagonistic action of MPP.

In_Vitro_Workflow cluster_assays Assays start Start: Cancer Cell Lines (e.g., RL95-2, Ishikawa) culture Cell Culture start->culture treatment Treatment with MPP (Varying Concentrations) culture->treatment incubation Incubation (e.g., 24 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis analysis Data Analysis (IC50, % Apoptosis) viability->analysis apoptosis->analysis end End: In Vitro Effects Determined analysis->end

Caption: Generalized workflow for in vitro experiments with MPP.

In_Vivo_Workflow cluster_endpoints Endpoints start Start: Ovariectomized Mice acclimatization Acclimatization Period start->acclimatization treatment Daily Treatment with MPP (e.g., 3-7 days) acclimatization->treatment necropsy Necropsy treatment->necropsy uterus Uterine Weight Measurement necropsy->uterus histology Histological Analysis (Cell Proliferation, Apoptosis) necropsy->histology analysis Data Analysis uterus->analysis histology->analysis end End: In Vivo Effects Determined analysis->end

Caption: Generalized workflow for in vivo uterotrophic assays with MPP.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of MPP's effects.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate endometrial cancer cells (e.g., RL95-2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of MPP (e.g., 1, 5, 10, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of MPP that inhibits cell growth by 50%.

In Vitro Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed and treat cells with MPP as described in the cell viability assay protocol.

  • Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

In Vivo Uterotrophic Assay in Ovariectomized Mice

This protocol is based on the OECD Test Guideline 440.[4]

  • Animal Model: Use ovariectomized (OVX) adult female mice. Allow for a post-operative period of at least 7 days for uterine regression.

  • Animal Housing and Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle and provide food and water ad libitum.

  • Dosing: Administer MPP daily for three consecutive days via oral gavage or subcutaneous injection. At least two dose levels should be used, along with a vehicle control group and a positive control group (e.g., ethinyl estradiol).

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and perform a necropsy.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet uterine weight. The uterus may also be blotted to obtain a blotted weight.

  • Histological Analysis (Optional): The uterine tissue can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of cell proliferation and apoptosis.

  • Data Analysis: Compare the mean uterine weights of the MPP-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

Discussion of Contrasting Effects

The data clearly illustrates the paradoxical nature of MPP. In vitro, it acts as a potent and selective ERα antagonist, inhibiting cell proliferation and inducing apoptosis in endometrial cancer cell lines.[3] This would suggest its potential as an anti-cancer agent.

However, the in vivo results present a more nuanced picture. In ovariectomized mice, MPP administration leads to a significant increase in uterine weight and cell proliferation, effects typically associated with estrogen agonists. This suggests that in a complex physiological system, MPP can exert partial agonist effects on ERα.[5][6] Interestingly, while MPP and raloxifene did not induce apoptosis in the luminal epithelial cells of the uterus as they did in vitro, they did cause apoptosis in the underlying stromal cells.[5][6]

Several factors could contribute to this in vitro-in vivo discrepancy. The metabolism of MPP in the liver and other tissues could generate metabolites with different activity profiles. Furthermore, the cellular context and the presence of co-regulators in different uterine cell types (epithelial vs. stromal) can influence the transcriptional response to ERα modulation.

Conclusion

The case of this compound serves as a critical reminder of the complexities of drug action. While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully predict the in vivo response. The mixed agonist/antagonist profile of MPP in vivo highlights the importance of comprehensive animal studies to elucidate the full pharmacological and toxicological profile of a compound. For researchers in drug development, these findings emphasize the necessity of a multi-faceted approach, integrating data from a variety of experimental models to make informed decisions about the therapeutic potential of a new chemical entity.

References

A Researcher's Guide to Assessing the Purity and Identity of Commercially Available Methylpiperidino Pyrazole (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and identity of chemical reagents are paramount to the validity and reproducibility of experimental results. This guide provides a framework for assessing commercially available Methylpiperidino pyrazole (MPP), a selective estrogen receptor alpha (ERα) antagonist.[1][2][3] We will explore the key analytical techniques for quality control and present a comparative analysis of hypothetical commercial MPP batches to highlight the importance of rigorous validation.

This compound (MPP) is a synthetic, nonsteroidal molecule widely used in scientific research to investigate the function of the estrogen receptor alpha (ERα).[3] It acts as a highly selective antagonist for ERα over ERβ, making it a valuable tool in studying estrogen-mediated signaling pathways in various physiological and pathological processes, including certain cancers.[2][3][4] Given its potent and selective biological activity, even minor impurities can lead to off-target effects and confounding experimental outcomes. Therefore, verifying the purity and identity of MPP from commercial suppliers is a critical first step in any research endeavor.

The Importance of Purity and Identity in Research Applications

The presence of impurities in a chemical reagent can have significant consequences:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to unexpected or misleading results. For instance, the precursor for MPP synthesis, methyl-pyrazole-triol (MPT), is an ERα agonist.[5] Incomplete reaction or degradation could result in MPT contamination, leading to mixed agonist/antagonist effects.[5][6]

  • Reduced Potency: A lower purity level means a lower concentration of the active compound, which can diminish the intended biological effect and lead to inaccurate dose-response curves.

  • Toxicity: Some impurities may be toxic to cells or organisms, compromising the health of the experimental model and the integrity of the data.

  • Lack of Reproducibility: Batch-to-batch variability in purity and impurity profiles from the same or different suppliers is a major contributor to the irreproducibility of scientific findings.

Comparative Analysis of Hypothetical Commercial MPP Batches

To illustrate the importance of independent quality assessment, we present a comparative analysis of three hypothetical commercial batches of MPP. The data in the following tables are representative of what a researcher might encounter and are intended for illustrative purposes.

Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
SupplierBatch No.Stated Purity (%)Measured Purity (%) by HPLC (at 254 nm)Major Impurity (%)Identity of Major Impurity
Vendor A A101>99%99.20.5Unidentified
Vendor B B202>98%98.51.1Methyl-pyrazole-triol (MPT)
Vendor C C303>98%97.81.8Starting Material X
Table 2: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
SupplierBatch No.Molecular Weight Confirmation (m/z)1H NMR
Vendor A A101[M+H]+ = 470.2495 (Matches theoretical)Conforms to structure
Vendor B B202[M+H]+ = 470.2493 (Matches theoretical)Conforms to structure, minor peaks consistent with MPT
Vendor C C303[M+H]+ = 470.2496 (Matches theoretical)Conforms to structure, additional peaks present

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of chemical purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To separate and quantify MPP from potential impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient: 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve a small amount of MPP in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area under the curve (AUC) of the MPP peak relative to the total AUC of all peaks.

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

Objective: To confirm the molecular weight of MPP.

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Sample Preparation: Dilute the MPP sample in an appropriate solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

  • Analysis: Infuse the sample directly into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the protonated molecule ([M+H]+) should be compared to the theoretical exact mass of MPP (C₂₉H₃₂N₃O₃⁺), which is 470.2495.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of MPP.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of MPP in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire a proton (¹H) NMR spectrum. The chemical shifts, splitting patterns, and integration of the observed peaks should be consistent with the known structure of MPP. The presence of unexpected peaks may indicate impurities.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing MPP and its mechanism of action.

experimental_workflow cluster_procurement Procurement cluster_analysis Analytical Assessment cluster_decision Decision cluster_outcome Outcome start Obtain Commercial MPP Sample hplc Purity Analysis (HPLC) start->hplc hrms Identity Confirmation (HRMS) start->hrms nmr Structural Verification (¹H NMR) start->nmr decision Purity & Identity Confirmed? hplc->decision hrms->decision nmr->decision proceed Proceed with Experimentation decision->proceed Yes reject Reject Batch/ Contact Supplier decision->reject No

Figure 1. Experimental workflow for the assessment of commercially available MPP.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ERa Estrogen Receptor α (ERα) E2->ERa Activates MPP MPP MPP->ERa Inhibits ERE Estrogen Response Element (ERE) ERa->ERE Translocates & Binds (if activated) Transcription Gene Transcription ERE->Transcription

Figure 2. Simplified signaling pathway showing MPP's antagonistic effect on ERα.

Conclusion and Recommendations

The purity and identity of this compound are critical for the reliability and reproducibility of research findings. While commercial suppliers provide a certificate of analysis, independent verification is highly recommended. Researchers should:

  • Request batch-specific data: Always ask for the certificate of analysis for the specific lot number you are purchasing.

  • Perform in-house quality control: Whenever possible, perform HPLC, MS, and/or NMR analysis on new batches of MPP to confirm purity and identity.

  • Be aware of potential impurities: A key potential impurity is the ERα agonist MPT, which can arise from incomplete synthesis or degradation.

  • Report discrepancies: If the in-house analysis does not match the supplier's specifications, contact the supplier to address the issue.

By implementing these rigorous quality control measures, researchers can ensure the integrity of their experiments and contribute to the generation of robust and reproducible scientific knowledge.

References

Safety Operating Guide

Safe Disposal of Methylpiperidino Pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical waste are paramount to ensuring a safe working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of methylpiperidino pyrazole (CAS No. 289726-02-9), a selective estrogen receptor α (ERα) antagonist. The following protocols are based on safety data sheets and general best practices for handling heterocyclic compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent skin and eye contact, and inhalation.[1][2]

Table 1: Personal Protective Equipment (PPE) Recommendations

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[1]Protects against potential splashes and eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact and potential irritation.[1][3]
Body Protection Laboratory coat.[3]Protects skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.[2][3]Minimizes inhalation of potentially harmful vapors or particulates.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process involving segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Experimental Protocol: Chemical Waste Segregation and Containment

  • Waste Identification : Classify this compound as a hazardous chemical waste.[1]

  • Waste Segregation :

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[4]

    • Specifically, segregate it from strong oxidizing agents.

  • Waste Collection :

    • Solid Waste : Carefully transfer the solid this compound into a designated, compatible, and sealable hazardous waste container. Avoid the creation of dust during transfer.[1]

    • Liquid Waste (Solutions) : Collect solutions containing this compound in a separate, compatible liquid waste container. Do not mix with other waste streams.[3]

  • Containerization and Labeling :

    • Ensure the waste container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[4]

    • The container must be kept securely closed except when adding waste.[5]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[1]

    • The storage area should have secondary containment to manage any potential leaks.

  • Final Disposal :

    • The final and recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[3] Adherence to all local, state, and federal regulations is mandatory.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure the space is well-ventilated.[3]

  • Containment : For small spills, use an absorbent, non-combustible material like sand or vermiculite to contain the substance.[3]

  • Cleanup :

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[3] Avoid generating dust.[1][3]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Decontamination : Thoroughly clean the spill area with a suitable solvent or detergent and water.

  • Disposal of Contaminated Materials : All materials used for cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.[4]

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify as Hazardous Waste A->B C Segregate from Incompatible Chemicals B->C D Place in Labeled, Sealed Container C->D E Store in Designated, Ventilated Area D->E F Contact EHS for Pickup E->F G Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) F->G S1 Evacuate & Ventilate Area S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect & Containerize Spill Residue S2->S3 S4 Decontaminate Area S3->S4 S5 Dispose of all materials as Hazardous Waste S4->S5 S5->D Follows same path as primary waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methylpiperidino Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methylpiperidino pyrazole (MPP). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, others recommend specific PPE. To ensure the highest safety standards, it is prudent to adhere to the more stringent recommendations. Always consult your institution's safety plan and conduct a risk assessment before handling.[1][2]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.To prevent eye contact with dust or splashes.[3][4]
Hand Protection Chemical-impermeable gloves (e.g., nitrile).To avoid skin contact. Gloves must be inspected before use and changed regularly, or immediately if contaminated.[3][5]
Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.To protect skin and clothing from contamination.[3][5]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.To prevent inhalation of dust or aerosols.[3][4]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Operational Procedures:

  • Ventilation: Always handle in a well-ventilated place, preferably within a chemical fume hood to avoid the formation of dust and aerosols.[3][4]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[3][4]

  • Tools: Use non-sparking tools to prevent ignition sources.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and immediately after handling the compound. Contaminated clothing should be removed immediately and washed before reuse.[3][4][5]

Storage Conditions:

ParameterSpecification
Container Store in a tightly closed container.[3]
Environment Keep in a dry, cool, and well-ventilated place.[3]
Incompatibilities Store away from foodstuff containers and incompatible materials.[3]
Stability The compound is stable for at least four years when stored correctly.

Emergency and First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

First Aid Procedures:

Exposure RouteAction
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure safety.

Spill Management:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup: Use personal protective equipment during cleanup. Specific cleanup instructions were not available in the provided search results; however, general procedures for chemical spills should be followed.

Disposal:

  • Discharge into the environment must be avoided.[3]

  • Dispose of the compound and its container in accordance with local, regional, and national regulations. Specific disposal methods were not detailed in the search results, so consultation with your institution's environmental health and safety department is required.

Experimental Workflow

The following diagram illustrates a logical workflow for handling this compound in a research setting.

prep Preparation - Don appropriate PPE - Work in a ventilated area handle Handling & Use - Use non-sparking tools - Avoid dust formation prep->handle storage Storage - Tightly closed container - Cool, dry, well-ventilated handle->storage If not all is used spill Spill Response - Evacuate and ventilate - Contain and clean up handle->spill disposal Disposal - Follow institutional guidelines - Avoid environmental release handle->disposal After experiment first_aid First Aid - Skin/Eye Contact - Ingestion handle->first_aid

Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.